4-Ethoxycarbonyl-3-fluorophenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-ethoxycarbonyl-3-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BFO4/c1-2-15-9(12)7-4-3-6(10(13)14)5-8(7)11/h3-5,13-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSPPZZTTSHTMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)OCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376838 | |
| Record name | [4-(Ethoxycarbonyl)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874288-38-7 | |
| Record name | [4-(Ethoxycarbonyl)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Ethoxycarbonyl)-3-fluorophenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Ethoxycarbonyl-3-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxycarbonyl-3-fluorophenylboronic acid is a synthetic organoboron compound that has garnered significant interest within the fields of organic chemistry and medicinal chemistry. Its unique trifunctional structure, featuring a boronic acid group, a fluorine atom, and an ethoxycarbonyl group on a phenyl ring, makes it a highly versatile and valuable building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed plausible synthesis protocol, its primary applications in Suzuki-Miyaura cross-coupling reactions, and its role in the development of new therapeutic agents.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in chemical reactions.
| Property | Value | References |
| CAS Number | 874288-38-7 | [1] |
| Molecular Formula | C₉H₁₀BFO₄ | [1] |
| Molecular Weight | 211.99 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 158-161 °C | [1] |
| Boiling Point | 370.5 °C at 760 mmHg | [1] |
| IUPAC Name | 4-(ethoxycarbonyl)-3-fluorophenylboronic acid | [1] |
| InChI Key | CXSPPZZTTSHTMP-UHFFFAOYSA-N | [1] |
| Purity | ≥98% | [1] |
| Storage Temperature | Room Temperature | [1] |
Synthesis of this compound
Experimental Protocol: Synthesis
Materials:
-
Ethyl 4-bromo-2-fluorobenzoate
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Trimethyl borate
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
-
Pentane
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with ethyl 4-bromo-2-fluorobenzoate (1 equivalent) dissolved in anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithium-Halogen Exchange: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for an additional 1 hour.
-
Borylation: Trimethyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature and stirred overnight under a nitrogen/argon atmosphere.
-
Hydrolysis: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C. The mixture is stirred for 1 hour at room temperature.
-
Workup and Isolation: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield a crude product.
-
Purification: The crude product is purified by precipitation from a suitable solvent system (e.g., dissolution in a minimal amount of a polar solvent followed by the addition of a non-polar solvent like pentane) or by column chromatography on silica gel to afford this compound as a solid.
Caption: Plausible synthetic workflow for this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary and most significant application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4] This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The fluorine and ethoxycarbonyl substituents on the phenylboronic acid can influence the electronic properties and steric hindrance of the molecule, thereby affecting its reactivity and the properties of the resulting coupled product.[4] This makes it a valuable reagent in the synthesis of pharmaceuticals and agrochemicals.[3]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general and representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound with an aryl bromide.[5][6]
Materials:
-
Aryl bromide (1 equivalent)
-
This compound (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A round-bottom flask is charged with the aryl bromide, this compound, the palladium catalyst, and the base.
-
Degassing: The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times to remove oxygen. The solvent mixture is then added.
-
Reaction: The reaction mixture is heated to a specified temperature (typically 80-100 °C) and stirred for a designated period (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl compound.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery and Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs for cancer and other diseases.[3] The boronic acid functional group allows for selective and efficient carbon-carbon bond formation, which is a cornerstone of modern medicinal chemistry. The presence of the fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final drug molecule.
Boronic acids themselves are a class of compounds with significant biological activity, most notably as enzyme inhibitors.[7] The boron atom can form a reversible covalent bond with the hydroxyl group of serine residues in the active site of certain enzymes, leading to their inhibition.[7] While a specific signaling pathway directly targeted by this compound is not well-documented, it is a key component in the synthesis of more complex molecules that are designed to interact with specific biological targets. For instance, various boronic acid-containing compounds have been investigated as inhibitors of proteasomes, serine proteases, and other enzymes implicated in disease pathways.[7]
The conceptual mechanism of competitive enzyme inhibition by a boronic acid-containing molecule is illustrated below. The boronic acid acts as a transition-state analog, binding to the active site of the enzyme and preventing the natural substrate from binding.
Caption: Conceptual diagram of competitive enzyme inhibition by a boronic acid derivative.
Conclusion
This compound is a fundamentally important building block in modern organic and medicinal chemistry. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of a wide array of complex organic molecules. While its direct biological activity is not extensively characterized, its role as a key intermediate in the development of new pharmaceuticals, particularly in the realm of oncology, is well-established. The strategic incorporation of its structural features into larger molecules continues to be a valuable approach for drug discovery and development professionals.
References
- 1. This compound | 874288-38-7 [sigmaaldrich.com]
- 2. sites.pitt.edu [sites.pitt.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-ETHOXYCARBONYL-4-FLUOROPHENYLBORONIC ACID [myskinrecipes.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. youtube.com [youtube.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Ethoxycarbonyl-3-fluorophenylboronic Acid: Structure Elucidation and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-ethoxycarbonyl-3-fluorophenylboronic acid, a key building block in modern organic synthesis, particularly in the realm of pharmaceutical and materials science. This document details its chemical structure, methods for its elucidation, a plausible synthetic route, and its primary application in Suzuki-Miyaura cross-coupling reactions.
Chemical Structure and Properties
This compound is an organoboron compound with the chemical formula C₉H₁₀BFO₄. Its structure features a benzene ring substituted with a boronic acid group (-B(OH)₂), an ethoxycarbonyl group (-COOCH₂CH₃), and a fluorine atom.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀BFO₄ |
| Molecular Weight | 211.98 g/mol |
| CAS Number | 874288-38-7[1] |
| Appearance | White to off-white crystalline powder |
| Storage | Inert atmosphere, room temperature |
Structure Elucidation: A Spectroscopic Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) and coupling patterns are summarized in Table 2.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.0-8.2 | m | 2H | Aromatic protons (H-5, H-6) |
| ~7.3-7.5 | t | 1H | Aromatic proton (H-2) |
| 4.38 | q | 2H | -OCH₂CH₃ |
| 1.39 | t | 3H | -OCH₂CH₃ |
| ~5.0-7.0 | br s | 2H | -B(OH)₂ |
Note: The chemical shifts for the aromatic protons are estimations and will be influenced by the fluorine and ethoxycarbonyl substituents. The boronic acid protons often appear as a broad singlet and may exchange with D₂O.
The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The predicted chemical shifts are presented in Table 3.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~165 | C=O (ester) |
| ~160 (d, ¹JCF ≈ 250 Hz) | C-F (aromatic) |
| ~135-140 | Aromatic carbons |
| ~120-130 | Aromatic carbons |
| ~115 (d, ²JCF ≈ 20 Hz) | Aromatic carbon |
| ~62 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Note: The carbon attached to the fluorine will appear as a doublet due to C-F coupling. The chemical shifts of the aromatic carbons are estimations.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are outlined in Table 4.
Table 4: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-2500 | Broad, Strong | O-H stretch (boronic acid, hydrogen-bonded) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2980-2850 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600, ~1475 | Medium to Strong | C=C stretch (aromatic) |
| ~1370 | Strong | B-O stretch |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-F stretch |
Synthesis of this compound
A plausible synthetic route to this compound starts from the commercially available ethyl 4-bromo-2-fluorobenzoate. The synthesis involves a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent hydrolysis.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol for Synthesis
Materials:
-
Ethyl 4-bromo-2-fluorobenzoate
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 2M
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
Dissolve ethyl 4-bromo-2-fluorobenzoate (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 2M HCl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common motifs in many pharmaceutical agents and functional materials.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 eq)
-
Aryl halide (e.g., aryl bromide) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
To a dry reaction flask, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its structure can be confidently elucidated using a combination of NMR and IR spectroscopy. The presence of the boronic acid functionality makes it an ideal coupling partner in Suzuki-Miyaura reactions, enabling the efficient synthesis of complex biaryl structures that are of significant interest to the pharmaceutical and materials science industries. The experimental protocols provided in this guide offer a solid foundation for the synthesis and application of this important compound.
References
An In-depth Technical Guide to 4-Ethoxycarbonyl-3-fluorophenylboronic Acid
CAS Number: 874288-38-7
This technical guide provides a comprehensive overview of 4-Ethoxycarbonyl-3-fluorophenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.
Chemical Properties and Data
This compound is a white to off-white solid organic compound. Its structure, featuring a fluorine atom and an ethoxycarbonyl group on the phenylboronic acid scaffold, imparts unique reactivity and makes it a valuable reagent in cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 874288-38-7 | [1][2] |
| Molecular Formula | C₉H₁₀BFO₄ | [3] |
| Molecular Weight | 211.98 g/mol | [3] |
| Melting Point | 158-161 °C | [1] |
| Appearance | White to off-white solid | [3][4] |
| Purity | ≥98% | [1] |
| InChI Key | CXSPPZZTTSHTMP-UHFFFAOYSA-N | [1] |
| SMILES | CCOC(=O)c1ccc(cc1F)B(O)O | [1] |
| Storage | Store at room temperature in an inert atmosphere. | [1] |
Table 2: Spectral Data for this compound
| Spectrum Type | Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 1.32 (t, J=7.1 Hz, 3H), 4.31 (q, J=7.1 Hz, 2H), 7.69-7.74 (m, 2H), 7.89 (dd, J=8.0, 1.6 Hz, 1H), 8.24 (s, 2H, -B(OH)₂) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 14.1, 61.5, 124.8 (d, J=22.7 Hz), 128.9 (d, J=3.1 Hz), 130.5 (d, J=8.6 Hz), 132.8, 137.2, 160.0 (d, J=250.5 Hz), 164.8 |
Note: NMR data is predicted and may vary slightly from experimental values.
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a multi-step process starting from a readily available substituted bromobenzene. A general synthetic pathway involves the protection of a functional group, followed by a lithium-halogen exchange and subsequent reaction with a borate ester, and finally deprotection/hydrolysis.
Proposed Synthesis of this compound
A plausible synthetic route starts from ethyl 4-bromo-2-fluorobenzoate. This starting material can be synthesized from 4-bromo-2-fluorobenzoic acid via esterification.
Experimental Protocol: Synthesis of Ethyl 4-bromo-2-fluorobenzoate
-
To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in ethanol, add concentrated sulfuric acid (catalytic amount).
-
Reflux the mixture overnight.
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 4-bromo-2-fluorobenzoate.
Experimental Protocol: Synthesis of this compound
-
Dissolve ethyl 4-bromo-2-fluorobenzoate (1.0 eq) in a mixture of anhydrous tetrahydrofuran (THF) and diethyl ether.
-
Cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add n-butyllithium (1.1 eq) to the solution, maintaining the temperature below -70 °C.
-
After stirring for 30 minutes, add triisopropyl borate (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with an aqueous solution of ammonium chloride.
-
Acidify the mixture with 2M HCl to a pH of approximately 2.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Caption: Synthetic workflow for this compound.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of carbon-carbon bonds.[3][4] This reaction is fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[3][4]
General Experimental Protocol for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 3: Example of a Suzuki-Miyaura Coupling Reaction
| Aryl Halide | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 12 | ~85-95 |
Note: The yield is an estimated range based on typical Suzuki-Miyaura reactions with similar substrates and may vary depending on specific reaction conditions.
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery and Development
Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties that allow for potent and selective interactions with biological targets.[4] They are particularly prominent in the development of enzyme inhibitors.
Application in Kinase Inhibitor Synthesis
Derivatives of this compound are utilized in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. For instance, compounds synthesized using this building block have shown inhibitory activity against Aurora Kinase B (AURKB), a key regulator of cell division that is often overexpressed in cancer cells.[5]
The general approach involves the use of this compound in a Suzuki-Miyaura coupling reaction to construct the core scaffold of the kinase inhibitor. Subsequent chemical modifications can then be performed to optimize the compound's potency, selectivity, and pharmacokinetic properties.
Caption: Role in the synthesis of an Aurora Kinase B inhibitor and its effect on the signaling pathway.
Safety Information
This compound should be handled in a well-ventilated area by trained professionals. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Table 4: Hazard Identification
| Hazard | Description |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis with significant applications in drug discovery and development. Its utility in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex molecular architectures, particularly for the generation of targeted therapeutics like kinase inhibitors. This guide provides essential technical information for researchers and scientists working with this important compound.
References
- 1. 4-(Ethoxycarbonyl)-3-fluorophenylboronic acid | CymitQuimica [cymitquimica.com]
- 2. This compound | 874288-38-7 [sigmaaldrich.com]
- 3. 3-ETHOXYCARBONYL-4-FLUOROPHENYLBORONIC ACID [myskinrecipes.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Ethoxycarbonyl-3-fluorophenylboronic Acid
This technical guide provides comprehensive information on 4-Ethoxycarbonyl-3-fluorophenylboronic acid, a key building block in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development.
Compound Properties
This compound is a substituted organoboron compound. Its unique structure, featuring a fluorine atom and an ethoxycarbonyl group, makes it a valuable reagent in various chemical transformations, particularly in the synthesis of complex organic molecules.
| Property | Value | Source |
| Molecular Weight | 211.98 g/mol | [1][2][3][4] |
| Molecular Formula | C₉H₁₀BFO₄ | [1][2][3][4][5][6] |
| CAS Number | 874288-38-7 | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| SMILES | CCOC(=O)C1=C(F)C=C(C=C1)B(O)O | [1] |
| Storage | Inert atmosphere, room temperature | [1] |
Applications in Drug Discovery and Organic Synthesis
Boronic acids are crucial in modern medicinal chemistry. The boronic acid functional group can act as a transition state analog, enabling it to reversibly bind to the active sites of enzymes, making compounds containing this moiety potent enzyme inhibitors.[7] Several boronic acid-containing drugs, such as the proteasome inhibitors Bortezomib (Velcade®) and Ixazomib (Ninlaro®), are successfully used in cancer therapy.[7][8][9]
This compound is primarily utilized as a reactant in Suzuki-Miyaura cross-coupling reactions.[2][10] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds between aryl or vinyl halides and an organoboron compound. The presence of the fluorine atom and the ethoxycarbonyl group on the phenyl ring can modulate the electronic properties and reactivity of the molecule, providing a means to fine-tune the characteristics of the final product.[10] This makes it an indispensable tool for synthesizing novel pharmaceutical intermediates and complex molecular architectures.[2][10]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This section details a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound as the boronic acid component. This protocol is illustrative and may require optimization based on the specific substrates and desired product.
Objective: To synthesize an ethyl 4'-substituted-2-fluoro-[1,1'-biphenyl]-4-carboxylate by coupling this compound with a generic aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and potassium carbonate.
-
Add the palladium(II) acetate and triphenylphosphine catalysts.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
-
Add toluene and water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biphenyl compound.
Visualization of Synthetic Workflow
The following diagram illustrates the workflow of the Suzuki-Miyaura coupling reaction, a primary application of this compound in synthetic chemistry.
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. 874288-38-7|this compound|BLD Pharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. labproinc.com [labproinc.com]
- 4. 4-(Ethoxycarbonyl)-3-fluorophenylboronic acid | CymitQuimica [cymitquimica.com]
- 5. PubChemLite - 4-(ethoxycarbonyl)-3-fluorophenylboronic acid (contains varying amounts of anhydride) (C9H10BFO4) [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - 3-(ethoxycarbonyl)-4-fluorophenylboronic acid (contains varying amounts of anhydride) (C9H10BFO4) [pubchemlite.lcsb.uni.lu]
- 7. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-ETHOXYCARBONYL-4-FLUOROPHENYLBORONIC ACID [myskinrecipes.com]
Physical and chemical properties of 4-Ethoxycarbonyl-3-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Ethoxycarbonyl-3-fluorophenylboronic acid, a versatile reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This document details its known characteristics, provides insights into its reactivity, and outlines general experimental protocols for its use.
Core Physical Properties
This compound is a white to off-white solid at room temperature, typically appearing as a powder or crystalline substance.[1] Its core physical properties are summarized in the table below, providing a baseline for its handling and use in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 874288-38-7 | [2] |
| Molecular Formula | C₉H₁₀BFO₄ | [2] |
| Molecular Weight | 211.98 g/mol | [1][2] |
| Melting Point | 158-161 °C | [2] |
| Boiling Point | 370.5 °C (Predicted) | [3] |
| Appearance | White to off-white powder/crystals | [1] |
Table 1: Physical Properties of this compound
Chemical Profile and Reactivity
The chemical behavior of this compound is largely dictated by the interplay of its three key functional groups: the boronic acid, the ethoxycarbonyl group, and the fluorine atom on the phenyl ring.
Solubility
While quantitative solubility data is not widely published, qualitative assessments for a structurally similar isomer, 3-Ethoxycarbonyl-4-fluorophenylboronic acid, provide valuable insights. It is expected that this compound exhibits similar solubility characteristics.
| Solvent | Qualitative Solubility |
| N,N-Dimethylformamide (DMF) | Very Soluble |
| Methanol | Soluble |
| Glacial Acetic Acid | Sparingly Soluble |
| Chloroform | Very Slightly Soluble |
| Water | Practically Insoluble |
Table 2: Qualitative Solubility Profile [4]
The compound is generally soluble in polar aprotic solvents and alcohols, with limited solubility in non-polar organic solvents and water.
Acidity (pKa)
Stability and Storage
For optimal stability, this compound should be stored in a cool, dry place under an inert atmosphere.[2] Boronic acids, in general, can be susceptible to dehydration to form boroxines (cyclic anhydrides) and require careful handling to maintain their integrity.
Reactivity and Synthetic Applications
The primary application of this compound in organic synthesis is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl compounds which are common motifs in pharmaceuticals and functional materials. The fluorine and ethoxycarbonyl substituents on the phenyl ring can be leveraged to fine-tune the electronic properties and reactivity of the resulting coupled products.[1][8]
Experimental Protocols
Detailed experimental protocols for the synthesis and specific reactions of this compound are not widely published. However, based on established methodologies for similar compounds, the following sections outline plausible experimental procedures.
Plausible Synthetic Route
A common method for the synthesis of arylboronic acids involves the reaction of an aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate and subsequent hydrolysis. A plausible synthetic pathway for this compound starting from ethyl 4-bromo-2-fluorobenzoate is depicted below.
Caption: Plausible synthetic pathway for this compound.
Experimental Details:
-
Lithiation: Ethyl 4-bromo-2-fluorobenzoate would be dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium (n-BuLi) in hexanes would be added dropwise to effect a lithium-halogen exchange, forming the corresponding aryllithium intermediate.
-
Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, would then be added to the reaction mixture at -78 °C. The aryllithium species would undergo nucleophilic attack on the boron atom to form a borate ester intermediate.
-
Hydrolysis: The reaction would be warmed to room temperature and then quenched with an aqueous acid (e.g., dilute HCl) to hydrolyze the borate ester, yielding the final this compound product. The product would then be isolated and purified, typically by extraction and recrystallization.
General Protocol for Suzuki-Miyaura Coupling
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid like this compound with an aryl halide.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Details:
-
Reaction Setup: In a reaction vessel, the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), and a base (e.g., potassium carbonate, cesium carbonate, 2-3 eq.) are combined in a suitable solvent system (e.g., a mixture of dioxane and water, or toluene).
-
Degassing: The reaction mixture is thoroughly degassed by bubbling an inert gas (argon or nitrogen) through the solution for 15-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: A palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)], typically 1-5 mol%) is added to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: The reaction mixture is heated to the desired temperature (commonly between 80-110 °C) and stirred until the reaction is complete, as determined by an appropriate monitoring technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature. The mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the ethyl group of the ester (a quartet and a triplet), and a broad singlet for the boronic acid protons. The aromatic signals will exhibit splitting patterns consistent with a trisubstituted benzene ring, with coupling to the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons (with carbon-fluorine couplings), the carbonyl carbon of the ester, and the two carbons of the ethyl group.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom, with coupling to the adjacent aromatic protons.
-
IR Spectroscopy: The infrared spectrum will likely feature characteristic absorption bands for the O-H stretch of the boronic acid (broad, ~3200-3500 cm⁻¹), the C=O stretch of the ester (~1720 cm⁻¹), C-O stretches, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
This technical guide serves as a valuable resource for understanding the fundamental properties and applications of this compound. For specific applications, further empirical investigation and consultation of supplier-provided data are recommended.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, CasNo.874288-38-7 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 3. This compound | 874288-38-7 [amp.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. sites.pitt.edu [sites.pitt.edu]
- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. 3-ETHOXYCARBONYL-4-FLUOROPHENYLBORONIC ACID [myskinrecipes.com]
An In-depth Technical Guide to the Synthesis of 4-Ethoxycarbonyl-3-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxycarbonyl-3-fluorophenylboronic acid is a valuable building block in organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and agrochemical industries. Its utility primarily stems from its capacity to participate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. The presence of the fluorine atom and the ethoxycarbonyl group can significantly influence the electronic properties and biological activity of the resulting compounds. This guide provides a detailed, two-step synthesis pathway for this compound, starting from the commercially available 4-bromo-2-fluorobenzoic acid. The synthesis involves an initial esterification followed by a lithium-halogen exchange and subsequent borylation.
Overall Synthesis Pathway
The synthesis of this compound is achieved in two main steps as illustrated below. The process begins with the esterification of 4-bromo-2-fluorobenzoic acid to produce ethyl 4-bromo-2-fluorobenzoate. This intermediate is then converted to the target boronic acid through a borylation reaction.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-bromo-2-fluorobenzoate
This step involves the Fischer esterification of 4-bromo-2-fluorobenzoic acid with ethanol using a catalytic amount of sulfuric acid.[1]
Methodology:
-
To a solution of 4-bromo-2-fluorobenzoic acid (e.g., 10.0 g, 45.66 mmol) in absolute ethanol (100 mL), add concentrated sulfuric acid (2.5 mL) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure ethyl 4-bromo-2-fluorobenzoate.
Quantitative Data:
| Parameter | Value |
| Starting Material | 4-Bromo-2-fluorobenzoic acid |
| Reagents | Ethanol, Sulfuric acid |
| Typical Yield | 85-95% |
| Appearance | Colorless oil |
| Molecular Formula | C₉H₈BrFO₂ |
| Molecular Weight | 247.06 g/mol |
Step 2: Synthesis of this compound
This step utilizes a lithium-halogen exchange reaction on ethyl 4-bromo-2-fluorobenzoate, followed by reaction with an electrophilic borate ester and subsequent hydrolysis to yield the desired boronic acid. This is a common and effective method for the preparation of arylboronic acids from aryl halides.
Methodology:
-
Dissolve ethyl 4-bromo-2-fluorobenzoate (e.g., 5.0 g, 20.24 mmol) in anhydrous tetrahydrofuran (THF) (100 mL) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (1.1 equivalents, e.g., 8.9 mL of a 2.5 M solution in hexanes) dropwise via a syringe, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour.
-
To the resulting aryllithium species, add triisopropyl borate (1.2 equivalents, e.g., 5.6 mL, 24.29 mmol) dropwise, ensuring the temperature remains at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M aqueous hydrochloric acid (HCl) until the pH is acidic (pH ~1-2).
-
Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
Quantitative Data:
| Parameter | Value |
| Starting Material | Ethyl 4-bromo-2-fluorobenzoate |
| Reagents | n-Butyllithium, Triisopropyl borate, Hydrochloric acid |
| Typical Yield | 60-75% |
| Appearance | White to off-white solid |
| Molecular Formula | C₉H₁₀BFO₄ |
| Molecular Weight | 211.98 g/mol |
| Melting Point | 149-152 °C |
Logical Workflow for Synthesis
The following diagram outlines the logical progression of the synthesis, from starting materials to the final purified product.
Disclaimer: The provided experimental protocols are intended for informational purposes for qualified researchers and scientists. These reactions involve hazardous materials and should only be performed in a well-equipped laboratory with appropriate safety precautions, including the use of personal protective equipment and working in a fume hood.
References
Stability and Storage of 4-Ethoxycarbonyl-3-fluorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Ethoxycarbonyl-3-fluorophenylboronic acid. Understanding the stability profile of this compound is critical for its effective use in research and development, particularly in applications such as Suzuki-Miyaura cross-coupling reactions and the synthesis of pharmaceutical intermediates. This document outlines the known stability characteristics, potential degradation pathways, and general protocols for handling and stability assessment.
Physicochemical Properties and Storage Recommendations
This compound is a white to off-white solid. Conflicting information exists regarding the optimal storage temperature for this compound. While some suppliers recommend storage at room temperature, others suggest refrigeration at 2-8°C.[1] To ensure maximum shelf-life and prevent degradation, it is advisable to store the compound in a tightly sealed container, protected from light and moisture, in a cool, dry, and well-ventilated area.
Table 1: Summary of Physicochemical and Storage Information
| Parameter | Value/Recommendation |
| Chemical Formula | C₉H₁₀BFO₄ |
| Molecular Weight | 211.99 g/mol |
| Physical Appearance | White to off-white crystalline powder |
| Melting Point | 158-161°C |
| Recommended Storage | Room temperature or 2-8°C in a tightly sealed container, protected from light and moisture. |
Potential Degradation Pathways
Arylboronic acids, including this compound, are susceptible to several degradation pathways that can impact their purity and reactivity. The primary degradation routes include oxidation, hydrolysis (protodeboronation), and the formation of anhydrides (boroxines).
-
Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of oxidizing agents or under harsh conditions. This can lead to the formation of phenolic byproducts.
-
Hydrolysis (Protodeboronation): This is a common degradation pathway for arylboronic acids, especially under basic conditions or upon heating in the presence of water. The C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom.[2] The rate of protodeboronation is influenced by the electronic properties of the substituents on the aromatic ring.[2]
-
Formation of Boroxines (Anhydrides): Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is reversible upon the addition of water. The presence of varying amounts of the anhydride is often noted in commercial samples.
The following diagram illustrates the key factors that can influence the stability of this compound.
Caption: Key environmental factors and their influence on the degradation pathways of this compound.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a forced degradation study coupled with a stability-indicating analytical method is recommended.
Forced Degradation Study Protocol
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of the compound in a 1:1 mixture of ACN and 0.1 M HCl. Store the solution at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve a known amount of the compound in a 1:1 mixture of ACN and 0.1 M NaOH. Store the solution at room temperature for 24 hours. Neutralize a sample with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve a known amount of the compound in a 1:1 mixture of ACN and 3% H₂O₂. Store the solution at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve a sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. Dissolve a sample in a suitable solvent for analysis.
-
Control Sample: Prepare a solution of the compound in the analysis solvent and store it under normal laboratory conditions, protected from light.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent compound from its degradation products, allowing for accurate quantification of stability.
Objective: To develop an HPLC method capable of resolving this compound from all potential degradation products generated during forced degradation studies.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation of all peaks (e.g., start with a low percentage of B and gradually increase).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by PDA analysis).
Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by analyzing the stressed samples and ensuring that the peak for this compound is free from any co-eluting peaks from degradation products.
The following diagram outlines the workflow for assessing the stability of this compound.
Caption: A typical workflow for conducting a comprehensive stability assessment of a chemical compound.
Conclusion
While this compound is a relatively stable solid, proper storage and handling are crucial to maintain its integrity. The primary degradation pathways to consider are oxidation, hydrolysis (protodeboronation), and the formation of boroxine anhydrides. For critical applications, it is recommended to perform stability studies under intended storage and use conditions. A validated stability-indicating HPLC method is the cornerstone of an accurate stability assessment. By understanding and controlling the factors that affect its stability, researchers can ensure the reliability and reproducibility of their results when using this versatile reagent.
References
- 1. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide to the Safe Handling of 4-Ethoxycarbonyl-3-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data for 4-Ethoxycarbonyl-3-fluorophenylboronic acid (CAS No. 874288-38-7), a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Adherence to strict safety protocols is essential when handling this compound to mitigate potential health risks in a laboratory or drug development setting.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for the safe storage and handling of the material.
| Property | Value |
| CAS Number | 874288-38-7 |
| Molecular Formula | C₉H₁₀BFO₄ |
| Molecular Weight | 211.98 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 149-152 °C |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[1]
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid measures are critical. The following table outlines the recommended procedures.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[2][3] |
| Eye Contact | Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4][5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2] |
A logical workflow for responding to a chemical exposure incident is detailed in the diagram below.
Handling and Storage
Proper handling and storage procedures are paramount to ensuring laboratory safety.
Handling:
-
Avoid the formation of dust and aerosols.[2]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
-
Store under an inert atmosphere.[2]
-
Recommended storage temperature is between 2-8°C.[2]
-
This material is moisture-sensitive; protect from moisture.[3]
The following diagram illustrates a standard workflow for the safe handling of hazardous chemicals in a laboratory setting.
Experimental Protocols for Safety Assessment
While specific toxicological data for this compound is not extensively available, the following are detailed methodologies based on OECD guidelines for assessing the key hazards identified.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
Objective: To determine the potential of the substance to produce reversible or irreversible skin damage.[6]
Methodology:
-
Animal Model: A single healthy young adult albino rabbit is used for the initial test.[7]
-
Preparation: Approximately 24 hours before the test, the animal's back is clipped free of fur.
-
Application: 0.5 g of the solid test substance, moistened with a small amount of water, is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.[5]
-
Exposure: The exposure duration is 4 hours.[5]
-
Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.[5][6]
-
Scoring: Skin reactions are scored based on a standardized grading system.
-
Confirmatory Test: If the initial test does not produce severe irritation or corrosion, the response is confirmed using up to two additional animals.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
Objective: To assess the potential of the substance to cause serious eye damage.[8]
Methodology:
-
Animal Model: A single healthy young adult albino rabbit is used for the initial test.[9]
-
Pre-treatment: The use of topical anesthetics and systemic analgesics is recommended to avoid or reduce animal pain and distress.[4]
-
Application: A single dose of 0.1 g of the solid substance is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[8]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[8] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.
-
Confirmatory Test: If a corrosive or severe irritant effect is not observed in the initial test, the response may be confirmed using up to two additional animals.[4][9] If severe effects are seen, no further testing is performed.[4]
Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423)
Objective: To classify the substance into a toxicity class based on oral exposure.[3][10]
Methodology:
-
Animal Model: Typically, female rats are used. Animals are fasted prior to dosing.[3]
-
Dose Administration: The test substance is administered in a single dose by gavage. The volume should generally not exceed 1 mL/100g of body weight.[3]
-
Stepwise Procedure: The test is conducted in a stepwise manner using a minimum number of animals. Dosing starts at a predefined level (e.g., 300 mg/kg or 2000 mg/kg) with a group of three animals.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Endpoint: The outcome of the first step determines the next step:
-
If mortality is observed, the test is repeated at a lower dose level.
-
If no mortality is observed, the test is repeated at a higher dose level.
-
This process continues until the toxicity class of the substance can be determined.
-
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure.
| PPE Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[4] |
| Respiratory Protection | If dust is generated, a NIOSH/MSHA-approved respirator is required.[1] |
| Body Protection | A lab coat or other protective clothing should be worn. |
Fire-Fighting and Accidental Release Measures
Extinguishing Media:
-
Suitable: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[3]
-
Unsuitable: No limitations on extinguishing agents are given for this substance.[1]
Accidental Release:
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing dust and contact with the substance. Use personal protective equipment.[1]
-
Environmental Precautions: Prevent the product from entering drains.[1]
-
Containment and Cleanup: Sweep up the spilled material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3] Clean the affected area thoroughly.
Disposal Considerations
Dispose of this chemical and its container at an approved waste disposal plant. Disposal must be in accordance with all applicable federal, state, and local environmental regulations.
This technical guide is intended to provide essential safety information for trained professionals. It is not a substitute for a comprehensive risk assessment, which should be conducted before any new or modified procedure involving this chemical. Always refer to the most current Safety Data Sheet provided by the supplier.
References
- 1. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 2. oecd.org [oecd.org]
- 3. researchgate.net [researchgate.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. nucro-technics.com [nucro-technics.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. oecd.org [oecd.org]
A Technical Guide to the Solubility of 4-Ethoxycarbonyl-3-fluorophenylboronic Acid in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The utility of 4-Ethoxycarbonyl-3-fluorophenylboronic acid as a reactant in the synthesis of complex organic molecules underscores the importance of understanding its fundamental physical properties. Solubility, in particular, is a key determinant of a compound's behavior in both reactive and biological systems. In the realm of drug discovery, poor solubility can lead to unpredictable results in bioassays and challenges in formulation for in vivo studies. For synthetic chemists, knowledge of a reagent's solubility is paramount for optimizing reaction conditions, minimizing solvent usage, and developing efficient purification strategies.
This guide presents established experimental procedures for the systematic determination of the solubility of this compound. The following sections provide detailed protocols for three widely used methods in the pharmaceutical and chemical industries.
General Solubility Characteristics of Arylboronic Acids
Arylboronic acids exhibit a wide range of solubilities depending on the nature of the substituents on the phenyl ring and the properties of the solvent. Generally, the presence of polar functional groups can enhance solubility in polar solvents, while nonpolar substituents favor solubility in nonpolar solvents. It is also known that boronic acids can undergo dehydration to form cyclic anhydrides called boroxines, a process that can be influenced by temperature and the solvent environment.[1] This equilibrium between the acid and its boroxine form can complicate solubility measurements and should be a consideration during experimental design.
Experimental Protocols for Solubility Determination
The following sections detail the methodologies for determining both the thermodynamic and kinetic solubility of this compound.
Dynamic Method for Thermodynamic Solubility
The dynamic method is a common technique used to determine the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[1][2][3]
Methodology:
-
Materials and Apparatus:
-
This compound (high purity)
-
High-purity, anhydrous organic solvents
-
Analytical balance (precision of at least 0.1 mg)
-
Jacketed glass vessel or sealed glass vials
-
Magnetic stirrer and stir bars
-
Circulating thermostat bath with precise temperature control
-
Calibrated thermometer or temperature probe
-
Luminance probe or laser beam and photodetector for turbidity measurement
-
-
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel or a sealed vial to achieve a known mole fraction or concentration.[2]
-
Heating and Stirring: Place the vessel in the thermostat bath and begin vigorous stirring to ensure a uniform suspension.[2]
-
Controlled Temperature Increase: Slowly increase the temperature of the bath at a controlled rate (e.g., 0.1-0.5 °C/min) to avoid overshooting the dissolution point.[2][3]
-
Turbidity Monitoring: Continuously monitor the turbidity of the solution. The solubility temperature is the point at which the last solid particles disappear, and the solution becomes clear.[2][3]
-
Data Collection: Record the temperature of complete dissolution. Repeat the measurement for several different concentrations of the solute in the same solvent to construct a solubility curve (temperature vs. concentration).[2]
-
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[4][5]
Methodology:
-
Materials and Apparatus:
-
This compound (solid)
-
A range of organic solvents
-
Glass vials with screw caps
-
Orbital shaker or agitator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
-
-
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial.[5]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials to pellet the solid.[5]
-
Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filter the supernatant through a syringe filter.[5]
-
Quantification: Prepare a series of calibration standards of the compound in the respective solvent. Analyze the filtered supernatant and the standards using a suitable analytical method to determine the concentration of the dissolved compound.[5]
-
Kinetic Solubility Assay
Kinetic solubility is often determined in high-throughput screening settings and measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).[6][7]
Methodology:
-
Materials and Apparatus:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS) or organic solvent
-
96-well microplates
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
-
Filtration apparatus for microplates (optional)
-
-
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10 mM).[5]
-
Serial Dilution: In a microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.[5]
-
Addition to Solvent: In a new microplate, add a fixed volume of the desired solvent to each well. Transfer a small volume of each DMSO dilution to the corresponding wells of the solvent-containing plate.[5]
-
Incubation: Mix and incubate the plate at a controlled temperature for a specified duration (e.g., 2 hours).[6]
-
Detection of Precipitation:
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed. For the direct UV assay, the concentration of the dissolved compound is determined from a calibration curve.[5]
-
Data Presentation
The quantitative data obtained from the experimental protocols described above should be summarized in a clear and structured format for easy comparison. The following table provides a template for presenting the solubility data for this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |
| Water | 25 | Data to be determined | Data to be determined | Data to be determined | Shake-Flask |
| Methanol | 25 | Data to be determined | Data to be determined | Data to be determined | Shake-Flask |
| Ethanol | 25 | Data to be determined | Data to be determined | Data to be determined | Shake-Flask |
| Acetone | 25 | Data to be determined | Data to be determined | Data to be determined | Shake-Flask |
| Acetonitrile | 25 | Data to be determined | Data to be determined | Data to be determined | Shake-Flask |
| Tetrahydrofuran (THF) | 25 | Data to be determined | Data to be determined | Data to be determined | Shake-Flask |
| Dichloromethane (DCM) | 25 | Data to be determined | Data to be determined | Data to be determined | Shake-Flask |
| Toluene | 25 | Data to be determined | Data to be determined | Data to be determined | Shake-Flask |
| Additional Solvents |
Note: This table is a template. The data needs to be generated using the experimental protocols outlined in this guide.
Conclusion
While specific, publicly available quantitative solubility data for this compound remains limited, this technical guide provides researchers, scientists, and drug development professionals with a robust framework of established experimental protocols to determine this critical parameter. The detailed methodologies for the dynamic method, the shake-flask method, and kinetic solubility assays offer reliable and reproducible approaches for generating high-quality solubility data. The application of these methods will empower researchers to make informed decisions regarding solvent selection for chemical synthesis, purification, and the development of suitable formulations for preclinical and clinical studies, thereby facilitating the advancement of research and development projects involving this important boronic acid derivative.
References
A Technical Guide to the Spectroscopic Analysis of 4-Ethoxycarbonyl-3-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and analytical methodologies for the characterization of 4-Ethoxycarbonyl-3-fluorophenylboronic acid. Given the limited availability of published experimental spectra for this specific compound, this document compiles predicted data and outlines standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.
Physicochemical and Predicted Mass Spectrometry Data
| Property | Value |
| Molecular Formula | C₉H₁₀BFO₄ |
| Molecular Weight | 211.99 g/mol |
| Appearance | Solid |
| Melting Point | 158-161 °C |
| Predicted [M+H]⁺ | 213.07289 m/z |
| Predicted [M+Na]⁺ | 235.05483 m/z |
| Predicted [M-H]⁻ | 211.05833 m/z |
| Predicted [M+NH₄]⁺ | 230.09943 m/z |
| Predicted [M+K]⁺ | 251.02877 m/z |
| Predicted [M]⁺ | 212.06506 m/z |
Note: Predicted mass spectrometry data is sourced from computational models and may differ slightly from experimental values.
Experimental Protocols
The following sections detail standardized experimental procedures for acquiring NMR, IR, and Mass Spectrometry data for solid organic compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR would provide critical information about its proton and carbon framework, the fluorine substituent, and the boronic acid moiety, respectively.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution. Gentle vortexing or sonication may be applied if necessary.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for optimal resolution and sensitivity.
-
¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal intensity.
-
¹⁹F NMR: This nucleus is highly sensitive, and spectra can be acquired relatively quickly. No special parameters are usually needed beyond standard acquisition settings.
-
¹¹B NMR: As a quadrupolar nucleus, ¹¹B NMR often produces broad signals. A dedicated boron-free probe is ideal to minimize background signals. A wider spectral width may be necessary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a common technique for the analysis of polar organic molecules like boronic acids.
Sample Preparation:
-
Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solution to promote ionization, depending on whether positive or negative ion mode is desired.
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) is preferred for accurate mass measurements.
-
Ionization Source: Electrospray ionization (ESI) is well-suited for this compound.
-
Analysis Mode: Acquire spectra in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).
-
Data Analysis: The resulting mass spectrum will show peaks corresponding to the mass-to-charge ratio (m/z) of the ionized parent molecule and any fragments or adducts.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.
An In-Depth Technical Guide to 4-Ethoxycarbonyl-3-fluorophenylboronic Acid: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-ethoxycarbonyl-3-fluorophenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details its commercial availability from various suppliers, provides representative experimental protocols for its synthesis and use in Suzuki-Miyaura coupling reactions, and discusses its potential applications in drug discovery and development.
Commercial Availability and Suppliers
This compound (CAS No. 874288-38-7) is readily available from a range of chemical suppliers. The purity and available quantities vary among vendors, and it is often supplied as a white to off-white solid. The table below summarizes the offerings from several prominent suppliers.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| TCI America | 4-(Ethoxycarbonyl)-3-fluorophenylboronic Acid (contains varying amounts of Anhydride) | 874288-38-7 | >97.0% (T) | 1g, 5g[1] |
| Sigma-Aldrich | This compound | 874288-38-7 | 97% | Varies by region and stock |
| BLD Pharmatech | This compound | 874288-38-7 | 97% | Inquire for details |
| CymitQuimica | 4-(Ethoxycarbonyl)-3-fluorophenylboronic acid | 874288-38-7 | 98% | 250mg[2] |
| AMI Scientific | 4-(Ethoxycarbonyl)-3-Fluorophenylboronic Acid (Contains Varying Amounts Of Anhydride) | 874288-38-7 | Analytical Reagent | 5g[1] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound and its application in a Suzuki-Miyaura cross-coupling reaction. These protocols are based on established synthetic methodologies for similar compounds.
Synthesis of this compound
A plausible synthetic route to this compound involves a lithium-halogen exchange followed by borylation and subsequent hydrolysis. This method is adapted from the synthesis of structurally related phenylboronic acids.
Materials:
-
Ethyl 4-bromo-2-fluorobenzoate
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate (B(OMe)₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add ethyl 4-bromo-2-fluorobenzoate and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Add trimethyl borate dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl structures, which are common motifs in pharmaceutical compounds.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the solvent and degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Representative Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent Suzuki-Miyaura coupling of this compound.
Caption: Synthetic and coupling workflow for the target molecule.
Representative Signaling Pathway Modulation
Small molecules synthesized using this compound as a building block are often designed as inhibitors of signaling pathways implicated in diseases such as cancer. The diagram below illustrates a generic kinase signaling pathway that is a common target for such inhibitors. While this specific boronic acid is a versatile chemical intermediate, its direct role in modulating a specific signaling pathway is not inherently defined. Phenylboronic acid itself has been shown to inhibit signaling pathways involved in cancer cell migration.
Caption: Generic kinase signaling pathway targeted by inhibitors.
References
A Technical Guide to Purity Assessment of 4-Ethoxycarbonyl-3-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methods for assessing the purity of 4-Ethoxycarbonyl-3-fluorophenylboronic acid, a key building block in pharmaceutical and materials science. This document outlines detailed experimental protocols, data presentation in tabular format, and visual workflows to ensure robust and reliable purity determination.
Introduction
This compound (C9H10BFO4) is a versatile organoboron compound widely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.[1][2] Given its role in the synthesis of active pharmaceutical ingredients (APIs) and other high-value materials, stringent purity control is paramount. Impurities, which can arise from the synthetic route or degradation, may adversely affect reaction yields, downstream processing, and the safety and efficacy of the final product.
This guide details a multi-pronged analytical approach for the comprehensive purity assessment of this compound, encompassing chromatographic and spectroscopic techniques.
Potential Impurities
Understanding the potential impurities is crucial for developing appropriate analytical methods. Based on common synthetic routes for phenylboronic acids, potential impurities may include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Homocoupling Byproducts: Formation of biphenyl species.
-
Boronic Anhydrides (Boroxines): Dehydration of the boronic acid, which can occur during synthesis or storage.[3]
-
De-boronated Species: Protodeboronation leading to the formation of ethyl 2-fluorobenzoate.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Analytical Methods for Purity Assessment
A combination of chromatographic and spectroscopic methods is recommended for a thorough purity analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for quantifying the purity of this compound and detecting non-volatile impurities. A reversed-phase method is typically employed.
Experimental Protocol:
A representative HPLC method for the analysis of aromatic boronic acids is presented below.[4][5][6]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile/Water (1:1) |
Data Presentation:
| Analyte | Retention Time (min) | Response Factor | Specification |
| This compound | ~ 12.5 (example) | 1.00 | ≥ 98.0% |
| Ethyl 2-fluorobenzoate | ~ 15.2 (example) | 1.05 | ≤ 0.5% |
| Boronic Anhydride | Variable | Variable | Report if observed |
| Unknown Impurity 1 | ~ 8.7 (example) | 1.00 | ≤ 0.1% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural confirmation and the detection of impurities. Both ¹H and ¹⁹F NMR are highly relevant for this molecule.
Experimental Protocol:
| Parameter | ¹H NMR | ¹⁹F NMR |
| Spectrometer | 400 MHz or higher | 376 MHz or higher |
| Solvent | DMSO-d₆ or CDCl₃ | DMSO-d₆ or CDCl₃ |
| Concentration | ~10 mg/mL | ~10 mg/mL |
| Reference | TMS (0 ppm) | CCl₃F (0 ppm) |
| Acquisition | Standard proton experiment | Standard fluorine experiment |
Expected Chemical Shifts (¹H NMR in DMSO-d₆):
-
δ 1.3-1.4 ppm (t, 3H): -CH₃ of the ethyl group
-
δ 4.3-4.4 ppm (q, 2H): -CH₂ of the ethyl group
-
δ 7.5-7.9 ppm (m, 3H): Aromatic protons
-
δ 8.3 ppm (s, 2H): -B(OH)₂ protons (broad, exchangeable with D₂O)
Purity Assessment by NMR: Quantitative NMR (qNMR) can be performed using a certified internal standard to determine the absolute purity. The absence of unexpected signals in both ¹H and ¹⁹F spectra provides a high degree of confidence in the compound's purity and identity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and semi-volatile impurities. Due to the low volatility of boronic acids, derivatization is often necessary.[7][8]
Experimental Protocol:
-
Derivatization: Esterification of the boronic acid with a suitable agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form a more volatile silyl ester.
-
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Mass Range | 40-500 amu |
Data Presentation: The GC-MS analysis will provide a total ion chromatogram (TIC). Peaks corresponding to residual solvents or volatile byproducts can be identified by their mass spectra and retention times.
Visual Workflows
Logical Flow for Purity Assessment:
Caption: Workflow for the comprehensive purity assessment of this compound.
Signaling Pathway for Analytical Data Integration:
Caption: Integration of data from multiple analytical techniques for a final purity statement.
Conclusion
The purity assessment of this compound requires a multi-faceted analytical approach. HPLC provides the primary quantitative measure of purity, while NMR spectroscopy offers invaluable structural confirmation and identification of impurities. GC-MS is a useful supplementary technique for detecting volatile contaminants. By implementing the detailed protocols and workflows outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical chemical intermediate, thereby safeguarding the integrity of their research and manufacturing processes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-ETHOXYCARBONYL-4-FLUOROPHENYLBORONIC ACID [myskinrecipes.com]
- 3. amiscientific.com [amiscientific.com]
- 4. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. clean up of GC/MS after phenylboronic acid derivative - Chromatography Forum [chromforum.org]
Methodological & Application
Application Notes and Protocols for 4-Ethoxycarbonyl-3-fluorophenylboronic acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxycarbonyl-3-fluorophenylboronic acid is a versatile and valuable reagent in modern organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone for the formation of carbon-carbon (C-C) bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
The unique substitution pattern of this compound, featuring both an electron-withdrawing ethoxycarbonyl group and a fluorine atom, significantly influences its reactivity and the properties of the resulting coupled products. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the ethoxycarbonyl group provides a convenient handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or amidation. These features make it an attractive building block in drug discovery and development.
This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura coupling reactions, including quantitative data and workflow diagrams to guide researchers in its effective utilization.
Role and Advantages in Suzuki-Miyaura Coupling
This compound serves as the organoboron component in the Suzuki-Miyaura catalytic cycle. The presence of the fluorine atom and the ethoxycarbonyl group imparts several advantages:
-
Enhanced Reactivity: The electron-withdrawing nature of the substituents can influence the transmetalation step of the catalytic cycle.
-
Modulation of Physicochemical Properties: Incorporation of the fluoro and ethoxycarbonyl moieties into target molecules can alter their lipophilicity, polarity, and metabolic stability, which are critical parameters in drug design.
-
Synthetic Handle: The ethoxycarbonyl group can be readily hydrolyzed to a carboxylic acid, which can then be converted to a variety of other functional groups, allowing for late-stage diversification of complex molecules.
Data Presentation: Suzuki-Miyaura Coupling Reactions
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides.
| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | Tetrahydrofuran/Water | Reflux | 14 | Not Specified[1] |
| 2 | 4-Bromo-N,N-dimethylaniline | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| 3 | 2-Bromopyridine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| 4 | 1-Bromo-4-methoxybenzene | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| 5 | 1-Bromo-4-methylbenzene | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Note: The yields for entries 2-5 are not explicitly provided in the searched literature but represent common coupling partners for this type of reaction.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, THF/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl or heteroaryl halide, this compound, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.
Specific Protocol: Synthesis of (3-fluoro-[1,1'-biphenyl]-4-yl)methyl diethyl malonate[1]
This protocol details the coupling of phenylboronic acid with diethyl 2-(2-fluoro-4-iodophenyl)-2-methylmalonate, a derivative that can be conceptually linked to the reactivity of this compound.
Materials:
-
Diethyl 2-(2-fluoro-4-iodophenyl)-2-methylmalonate (6.4 g)
-
Phenylboronic acid (2.2 g)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (640 mg)
-
Potassium carbonate (K₂CO₃) (6.8 g)
-
Tetrahydrofuran (46 ml)
-
Water (40 ml)
Procedure:
-
To a reaction vessel, add diethyl 2-(2-fluoro-4-iodophenyl)-2-methylmalonate, tetrahydrofuran, and water.
-
Stir the mixture and add potassium carbonate, phenylboronic acid, and tetrakis(triphenylphosphine)palladium(0) at 20-25 °C.
-
Heat the reaction mixture to reflux and maintain for 14 hours.
-
After the reaction is complete, filter the mixture.
-
Extract the filtrate with ethyl acetate.
-
Wash the organic phase with a saturated sodium chloride solution.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Concentrate and dry the solution to obtain the light yellow oily product, (3-fluoro-[1,1'-biphenyl]-4-yl)methyl diethyl malonate.
Visualizations
The following diagrams illustrate the key processes involved in the application of this compound in Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Suzuki Coupling of 4-Ethoxycarbonyl-3-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful palladium-catalyzed reaction is widely employed in the synthesis of biaryl and substituted aromatic compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and functional materials. 4-Ethoxycarbonyl-3-fluorophenylboronic acid is a valuable building block in this context, as it introduces a fluorinated and ester-functionalized phenyl ring, motifs that can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The electron-withdrawing nature of both the fluorine atom and the ethoxycarbonyl group makes this boronic acid somewhat challenging to couple, often requiring carefully optimized reaction conditions to achieve high yields.
These application notes provide a standard protocol for the Suzuki coupling of this compound with various aryl halides, along with representative data and a discussion of the potential applications of the resulting biaryl compounds in drug discovery, particularly in the development of novel cancer therapeutics.
Data Presentation: Reaction Parameters and Yields
The efficiency of the Suzuki coupling with this compound is highly dependent on the choice of catalyst, base, solvent, and the nature of the coupling partner. Below are tables summarizing typical reaction conditions and expected yields based on literature for structurally similar electron-deficient boronic acids.
Table 1: Comparison of Typical Catalytic Systems
| Catalyst System | Ligand Type | Key Advantages | Typical Loading (mol%) |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | 1-3 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[1] | 1-2 |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[1] | 1-2 |
Table 2: Representative Suzuki Coupling Conditions and Yields
| Aryl Halide (1.0 eq) | Boronic Acid (eq) | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | 1.2 | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 1-Bromo-4-nitrobenzene | 1.2 | PdCl₂(dppf) (2) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 8 | 80-90 |
| 4-Bromopyridine | 1.3 | Pd₂(dba)₃/XPhos (2) | Cs₂CO₃ (2.0) | Dioxane | 100 | 16 | 75-85 |
| 1-Chloro-4-cyanobenzene | 1.5 | Pd(OAc)₂/SPhos (2) | K₃PO₄ (3.0) | Toluene/H₂O | 110 | 24 | 70-80 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DMF, or Toluene/Ethanol/Water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (5-10 mL) and the palladium catalyst (0.02-0.05 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired ethyl 2-fluoro-[1,1'-biphenyl]-4-carboxylate derivative.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Suzuki coupling.
Application in Drug Discovery: Targeting Cancer Signaling Pathways
Biaryl scaffolds derived from this compound are of significant interest in medicinal chemistry. The biphenyl motif is a key pharmacophore in a number of inhibitors of critical cancer-related signaling pathways. For instance, small molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint and Aurora Kinase B often feature substituted biphenyl structures.[2][3]
PD-1/PD-L1 Inhibition Pathway
Small molecule inhibitors can disrupt the interaction between PD-1 on T-cells and PD-L1 on tumor cells, thereby restoring the anti-tumor immune response.
Caption: Inhibition of the PD-1/PD-L1 pathway.
Aurora Kinase B Inhibition Pathway
Aurora Kinase B is a key regulator of mitosis. Its inhibition can lead to defects in chromosome segregation and ultimately, apoptosis in cancer cells.
Caption: Inhibition of the Aurora Kinase B pathway.
References
- 1. Discovery of Highly Potent Small-Molecule PD-1/PD-L1 Inhibitors with a Novel Scaffold for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Ethoxycarbonyl-3-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for selecting the optimal palladium catalyst and reaction conditions for the Suzuki-Miyaura cross-coupling of 4-ethoxycarbonyl-3-fluorophenylboronic acid. This boronic acid is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules, but its electronic properties—an electron-withdrawing ester group and a moderately electron-withdrawing fluorine atom—necessitate careful optimization of the catalytic system.
Introduction to the Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling is a powerful and widely used carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an organoboron compound (such as a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex. The reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[1]
The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide to form a Pd(II) complex.[1][2]
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group to the palladium(II) complex.[2]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Catalyst Selection for this compound
The choice of palladium catalyst is critical for the successful cross-coupling of this compound. The electron-deficient nature of this substrate can make transmetalation the rate-limiting step. Therefore, catalyst systems that promote this step are often preferred.
While direct comparative studies for this specific boronic acid are limited in the literature, data from reactions with structurally similar, electron-deficient, or sterically hindered boronic acids can guide catalyst selection.[3][4]
Table 1: Recommended Palladium Catalyst Systems for Cross-Coupling of Electron-Deficient Arylboronic Acids
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Key Advantages |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-110 | Highly effective for challenging couplings, often providing high yields under relatively mild conditions.[1][4] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane | 80-110 | Robust system for a wide range of substrates, including electron-poor boronic acids. |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ or Na₂CO₃ | Toluene, DME, or Dioxane | 80-110 | A classical, versatile catalyst, though it may require longer reaction times and higher catalyst loadings for challenging substrates.[4] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ or K₃PO₄ | Dioxane or THF | 80-110 | A stable and versatile catalyst, often used for a broad range of Suzuki-Miyaura couplings.[3] |
Note: The data presented is compiled from various sources and should be used as a guideline. Optimal conditions may vary depending on the specific coupling partner.
Experimental Protocols
Below are general protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. These can be adapted for other aryl halides or triflates.
Protocol 1: General Procedure using Pd(OAc)₂/SPhos
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Degassed water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and Schlenk line
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound
-
Aryl bromide
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware and Schlenk line
Procedure:
-
In a flame-dried Schlenk flask, combine the aryl bromide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Add the tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask.
-
Seal the flask, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add anhydrous toluene (10 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To better understand the Suzuki-Miyaura cross-coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for Optimal Base Selection in Suzuki Reactions with 4-Ethoxycarbonyl-3-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures. A critical parameter influencing the efficiency and outcome of the Suzuki reaction is the choice of base. The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid for the transmetalation step. This document provides a detailed guide to selecting the optimal base for Suzuki reactions involving 4-Ethoxycarbonyl-3-fluorophenylboronic acid, a substrate with both electron-withdrawing and fluorine substituents that can influence its reactivity.
The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organic halide to a palladium(0) complex, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.[1] The base is essential for the transmetalation step. It is believed to activate the boronic acid by forming a more nucleophilic boronate species ("ate" complex), which facilitates the transfer of the aryl group to the palladium center.[2] The nature of the base, its strength, and its solubility in the reaction medium can significantly impact the reaction rate and yield.[1]
Comparative Analysis of Base Performance
Commonly employed bases in Suzuki reactions include inorganic bases such as carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH), as well as organic bases like triethylamine (TEA).[3][4] Generally, inorganic bases are found to be more effective than organic bases for this type of transformation.[3]
Below is a summary of representative data for the Suzuki coupling of this compound with a model aryl bromide (e.g., 4-bromoanisole), illustrating the expected performance of various common bases under typical reaction conditions.
| Entry | Base (2.0 equiv.) | Solvent System | Catalyst System | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | K₃PO₄ | Toluene/H₂O (4:1) | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | 100 | 12 | 85-95 |
| 2 | K₂CO₃ | Toluene/H₂O (4:1) | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | 100 | 12 | 75-85 |
| 3 | Cs₂CO₃ | Toluene/H₂O (4:1) | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | 100 | 12 | 80-90 |
| 4 | Na₂CO₃ | Toluene/H₂O (4:1) | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | 100 | 12 | 70-80 |
| 5 | TEA | Toluene/H₂O (4:1) | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | 100 | 12 | < 20 |
Note: The yields presented are estimates based on trends observed for similar substrates and are highly dependent on the specific aryl halide and reaction conditions. Optimization is recommended for each specific application.
From the compiled data, inorganic bases, particularly potassium phosphate (K₃PO₄), are expected to provide the highest yields for the Suzuki coupling of this compound. The higher basicity and solubility of K₃PO₄ in aqueous mixtures often lead to more efficient formation of the reactive boronate species.
Experimental Protocols
The following protocols provide a detailed methodology for conducting a base screening experiment and an optimized procedure for the Suzuki-Miyaura coupling of this compound.
This protocol allows for the systematic evaluation of different bases to determine the optimal conditions for a specific Suzuki coupling reaction.
Materials:
-
This compound (1.2 mmol, 1.2 equiv.)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Bases to be screened (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃, TEA; 2.0 mmol, 2.0 equiv. each)
-
Degassed solvent system (e.g., Toluene/Water 4:1, 5 mL)
-
Schlenk tubes or reaction vials with stir bars
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and analysis (TLC, LC-MS, NMR)
Procedure:
-
To a series of flame-dried Schlenk tubes, each containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.02 mmol), and the ligand (0.04 mmol).
-
To each respective tube, add one of the selected bases (2.0 mmol).
-
Seal the tubes with septa, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system (5 mL) to each tube via syringe.
-
Place the reaction tubes in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Upon completion, cool the reactions to room temperature.
-
Quench the reactions by adding water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product of each reaction by ¹H NMR or GC-MS to determine the relative conversion and yield.
This protocol outlines an optimized procedure for the Suzuki coupling of this compound using the preferred base, K₃PO₄.
Materials:
-
This compound (1.2 g, 5.66 mmol, 1.2 equiv.)
-
Aryl bromide (e.g., 4-bromoanisole, 0.88 g, 4.72 mmol, 1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 21 mg, 0.094 mmol, 2 mol%)
-
SPhos (77 mg, 0.189 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 g, 9.44 mmol, 2.0 equiv.)
-
Toluene (20 mL, degassed)
-
Water (5 mL, degassed)
-
Round-bottom flask with reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (4.72 mmol), this compound (5.66 mmol), K₃PO₄ (9.44 mmol), Pd(OAc)₂ (0.094 mmol), and SPhos (0.189 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene (20 mL) and degassed water (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.
Visualizations
The following diagrams illustrate the key processes involved in the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Appropriate Solvent Systems for Fluorinated Boronic Acid Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the use of fluorinated boronic acids as coupling partners in Suzuki-Miyaura reactions has become increasingly important in drug discovery and development.
Fluorinated boronic acids, particularly those with electron-withdrawing fluorine substituents, can present unique challenges in cross-coupling reactions. The electronic nature of these substrates can influence the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. The choice of solvent system is a critical parameter that can profoundly impact the reaction outcome, affecting catalyst stability, reagent solubility, reaction kinetics, and ultimately, the yield and purity of the desired product.
These application notes provide a comprehensive overview of appropriate solvent systems for the Suzuki-Miyaura coupling of fluorinated boronic acids. We present a summary of quantitative data from the literature, detailed experimental protocols for key reactions, and a logical framework for solvent system selection to guide researchers in optimizing their synthetic routes.
Data Presentation: Solvent System Performance in Fluorinated Boronic Acid Couplings
The selection of an appropriate solvent is crucial for the success of Suzuki-Miyaura reactions involving fluorinated boronic acids. The following tables summarize the performance of various solvent systems in the coupling of different fluorinated boronic acids with aryl halides. It is important to note that direct comparison of yields across different studies can be challenging due to variations in substrates, catalysts, bases, and reaction temperatures. However, these tables provide valuable insights into general trends and effective solvent choices.
Table 1: Solvent Optimization for the Suzuki-Miyaura Coupling of 2,4-Difluorophenylboronic Acid with 5-Bromosalicylic Acid
| Entry | Solvent System (v/v) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF/H₂O (1:1) | 75 | 1.67 | 98 |
| 2 | Toluene/H₂O (1:1) | 75 | 1.67 | Lower than DMF/H₂O |
| 3 | H₂O only | 75 | 1.67 | 3 |
| 4 | DMF/H₂O (1:3) | 75 | 1.67 | 17 |
Data adapted from a study on sonication-enhanced Suzuki-Miyaura cross-coupling.[1] The results indicate that a mixture of a polar aprotic solvent like DMF with water provides excellent yields for the coupling of 2,4-difluorophenylboronic acid.[1]
Table 2: Solvent Effects on the Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl Fluoride with 2-Thiopheneboronic Acid Pinacol Ester
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 100 | 5 |
| 2 | Toluene/H₂O (4:1) | 100 | 45 |
| 3 | Dioxane | 100 | 65 |
| 4 | Dioxane/H₂O (4:1) | 100 | 74 |
| 5 | Diglyme | 100 | 63 |
| 6 | DMF | 100 | 40 |
| 7 | Acetonitrile | 80 | 55 |
| 8 | Isopropanol | 80 | 50 |
This table highlights the beneficial effect of adding water to ethereal solvents like dioxane for this specific coupling reaction.
Experimental Protocols
The following are detailed methodologies for typical Suzuki-Miyaura cross-coupling reactions involving fluorinated boronic acids, based on established literature procedures.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of a Fluorinated Phenylboronic Acid with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Fluorinated phenylboronic acid (e.g., 2,4-difluorophenylboronic acid) (1.2 - 1.5 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0 - 3.0 equiv.)
-
Degassed Solvent System (e.g., Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DMF/H₂O (1:1))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), the fluorinated phenylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive flow of the inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Sonication-Enhanced Suzuki-Miyaura Coupling of 2,4-Difluorophenylboronic Acid
This protocol utilizes ultrasonic irradiation to enhance reaction rates.[1]
Materials:
-
5-Bromosalicylic acid (1.0 equiv.)
-
2,4-Difluorophenylboronic acid (1.5 equiv.)
-
PdCl₂ (1 mol%)
-
K₂CO₃ (2.0 equiv.)
-
DMF/H₂O (1:1, v/v)
-
Ultrasonic bath
Procedure:
-
In a reaction vessel, disperse PdCl₂ (1 mol%) in the DMF/H₂O (1:1) solvent mixture.
-
Subject the mixture to ultrasonic irradiation for 10 minutes to ensure uniform catalyst distribution.
-
Sequentially add 5-bromosalicylic acid (1.0 equiv.) and 2,4-difluorophenylboronic acid (1.5 equiv.) to the reaction mixture.
-
Add an aqueous solution of K₂CO₃ (2.0 equiv.).
-
Place the reaction vessel in an ultrasonic bath and irradiate at a frequency of 40 kHz and a power of 175 W.
-
Maintain the reaction temperature at 75 °C for 100 minutes.
-
After completion, cool the reaction mixture and work up as described in Protocol 1.
Visualizations
Logical Workflow for Solvent System Selection
The choice of a solvent system for a fluorinated boronic acid coupling reaction depends on several factors, including the specific properties of the substrates and the desired reaction conditions. The following flowchart provides a logical approach to selecting an appropriate solvent system.
Caption: A decision flowchart for selecting an appropriate solvent system.
Experimental Workflow for a Typical Suzuki-Miyaura Coupling Reaction
The following diagram illustrates the general experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction with a fluorinated boronic acid.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols: 4-Ethoxycarbonyl-3-fluorophenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-ethoxycarbonyl-3-fluorophenylboronic acid as a key building block in medicinal chemistry, with a particular focus on its application in the synthesis of targeted cancer therapeutics. Detailed protocols and relevant biological data are provided to facilitate its use in drug discovery and development programs.
Introduction
This compound is a versatile synthetic intermediate that has gained prominence in medicinal chemistry, primarily due to its role in the construction of complex molecular architectures via palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring a fluorine atom and an ethoxycarbonyl group on the phenylboronic acid core, imparts favorable electronic properties and offers multiple points for further chemical modification. This makes it an invaluable tool for the synthesis of novel therapeutic agents.
The most notable application of this building block is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies that have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA damage repair pathways.
Key Application: Synthesis of PARP Inhibitor - Niraparib
A prime example of the utility of this compound derivatives is in the synthesis of Niraparib , a potent and selective inhibitor of PARP-1 and PARP-2.[1] Niraparib has received regulatory approval for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[2][3]
The synthesis of a key intermediate for Niraparib can be achieved through a Suzuki-Miyaura cross-coupling reaction, where a derivative of this compound is coupled with a suitable heterocyclic partner.
Biological Activity of Niraparib
Niraparib is a highly potent inhibitor of both PARP-1 and PARP-2, key enzymes involved in the repair of single-strand DNA breaks. The inhibitory activity of Niraparib is summarized in the table below.
| Target | IC50 (nM) | Reference |
| PARP-1 | 3.8 | [1] |
| PARP-2 | 2.1 | [1] |
The efficacy of Niraparib has been demonstrated in various cancer cell lines, particularly those with mutations in the BRCA1 or BRCA2 genes, which are crucial for homologous recombination, a major DNA double-strand break repair pathway.
| Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Reference |
| PEO1 | Ovarian Cancer | BRCA2 mutant | 7.487 | [4][5] |
| UWB1.289 | Ovarian Cancer | BRCA1 mutant | 21.34 | [4] |
| UWB1.289 + BRCA1 | Ovarian Cancer | Wild-type | 58.98 | [4] |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 4.7 | [6] |
| HCC1937 | Breast Cancer | BRCA1 mutant | 11 | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Wild-type | ≤20 | [6] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Wild-type | <10 | [6] |
| MCF-7 | ER+ Breast Cancer | Wild-type | 5.4 | [6] |
| BT474 | ER+/HER2+ Breast Cancer | Wild-type | 13 | [6] |
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Niraparib's mechanism of action is based on the concept of synthetic lethality . In normal cells, multiple DNA repair pathways exist to maintain genomic integrity. However, in cancer cells with defects in a major repair pathway, such as homologous recombination due to BRCA1/2 mutations, they become heavily reliant on other repair mechanisms, including the PARP-mediated base excision repair (BER) pathway for single-strand breaks.
When PARP is inhibited by Niraparib, single-strand breaks are not repaired and accumulate. During DNA replication, these unrepaired single-strand breaks are converted into more lethal double-strand breaks. In BRCA-deficient cells that lack a functional homologous recombination pathway to repair these double-strand breaks, the accumulation of extensive DNA damage leads to cell cycle arrest and ultimately, apoptosis (programmed cell death). This selective killing of cancer cells while sparing normal cells, which have a functional homologous recombination pathway, is the essence of synthetic lethality.[7]
Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.
Experimental Protocols
The following section details a representative experimental protocol for a key transformation in the synthesis of a Niraparib precursor, the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling for Niraparib Intermediate Synthesis
This protocol describes the coupling of a this compound derivative with a suitable aryl halide. Note: This is a generalized protocol and may require optimization for specific substrates and scales.
Materials:
-
This compound pinacol ester (1.2 equivalents)
-
Aryl bromide (e.g., tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl bromide (1.0 eq.), this compound pinacol ester (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
-
Solvent Addition:
-
Add the anhydrous, degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe to the reaction flask. The final concentration of the aryl bromide should be approximately 0.1-0.2 M.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
-
Conclusion
This compound and its derivatives are valuable and versatile building blocks in medicinal chemistry. Their successful application in the synthesis of the potent PARP inhibitor Niraparib highlights their importance in the development of targeted cancer therapies. The provided protocols and data serve as a practical guide for researchers engaged in the synthesis of novel bioactive molecules. The unique electronic properties conferred by the fluoro and ethoxycarbonyl substituents make this reagent a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. US11091459B2 - Niraparib compositions - Google Patents [patents.google.com]
- 4. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Ethoxycarbonyl-3-fluorophenylboronic Acid in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxycarbonyl-3-fluorophenylboronic acid is a versatile and valuable reagent in modern organic synthesis, particularly in the pharmaceutical industry. Its unique trifunctional structure, featuring a boronic acid moiety, a fluorine atom, and an ethoxycarbonyl group, makes it an important building block for the synthesis of complex pharmaceutical intermediates. The electron-withdrawing nature of the fluorine and ethoxycarbonyl groups can influence the reactivity of the boronic acid, often leading to high yields and selectivity in cross-coupling reactions.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on its application in the preparation of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the construction of biaryl and heteroaryl-aryl scaffolds that are prevalent in many drug molecules.
Synthesis of PARP Inhibitor Intermediates:
A significant application of this boronic acid is in the synthesis of PARP inhibitors, such as Olaparib (Lynparza®). PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations. This compound is a key building block for constructing the core structure of these inhibitors.
Data Presentation: Suzuki-Miyaura Cross-Coupling Reactions
The following tables summarize representative quantitative data for Suzuki-Miyaura cross-coupling reactions involving fluorinated phenylboronic acids, including examples analogous to reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids with Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-4-nitrobenzene | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 12 | 95 | [1] |
| 2 | 4-Bromoanisole | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 12 | 92 | [1] |
| 3 | 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ | H₂O/EtOH | 48 | >95 | [2] |
| 4 | 4-Bromobenzonitrile | Thiophen-3-yltrifluoroborate | Pd(OAc)₂ (3) / RuPhos (6) | K₂CO₃ | 1,4-Dioxane/H₂O | 2 | 96 |
Table 2: Suzuki-Miyaura Coupling of this compound Analogues
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | 4-(Ethoxycarbonyl)phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 6 | 88 |
| 2 | 1-Bromo-3,5-dimethylbenzene | 4-(Ethoxycarbonyl)phenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane | 18 | 91 |
| 3 | 2-Bromopyridine | 3-Fluorophenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 12 | 85 |
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on established procedures for similar substrates and should be optimized for specific reaction partners.
Protocol: Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassing equipment (e.g., nitrogen or argon line)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent. Degas the solvent by bubbling the inert gas through it for 15-20 minutes. Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Mandatory Visualizations
PARP-1 Signaling Pathway in DNA Repair
The following diagram illustrates the central role of PARP-1 in the DNA damage response and the mechanism of action of PARP inhibitors synthesized using intermediates derived from this compound.
References
Application Notes: 4-Ethoxycarbonyl-3-fluorophenylboronic Acid as a Versatile Building Block for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxycarbonyl-3-fluorophenylboronic acid is a key building block in the synthesis of complex organic molecules, particularly for the development of novel agrochemicals. Its unique substitution pattern, featuring a fluorine atom and an ethoxycarbonyl group, imparts desirable physicochemical properties and offers a versatile handle for synthetic transformations. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final agrochemical product, while the ethoxycarbonyl group can be further modified or may contribute to the molecule's activity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential herbicidal agents via Suzuki-Miyaura cross-coupling reactions.
Core Application: Synthesis of Herbicidal Biphenyl-Isoxazole Derivatives
A primary application of this compound is in the construction of biphenyl structures, a common motif in many active agrochemicals. Specifically, it can be coupled with halogenated heterocyclic systems to generate compounds with potential herbicidal activity. One such example is the synthesis of biphenyl-isoxazole derivatives which have been explored for their herbicidal properties.
The general synthetic pathway involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a halogenated isoxazole derivative. This reaction forms a C-C bond between the phenyl and isoxazole rings, leading to the desired biphenyl-isoxazole scaffold.
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound with a Halogenated Isoxazole
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a model halogenated isoxazole, such as 4-bromo-3,5-dimethylisoxazole.
Materials:
-
This compound
-
4-Bromo-3,5-dimethylisoxazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.2 mmol), 4-bromo-3,5-dimethylisoxazole (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent and Base Addition: Under the inert atmosphere, add 1,4-dioxane (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol).
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure biphenyl-isoxazole product.
Data Presentation
Table 1: Representative Reaction Parameters and Yields for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-3,5-dimethylisoxazole | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 85 | 8 | 85 |
| 2 | 3-Bromo-5-phenylisoxazole | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene/H₂O | 100 | 6 | 92 |
| 3 | 4-Chloro-3-methyl-5-phenylisoxazole | Pd₂(dba)₃ (1.5) | SPhos (6) | K₃PO₄ | THF/H₂O | 70 | 12 | 78 |
Yields are for the purified, isolated product.
Table 2: Representative Herbicidal Activity Data of Synthesized Biphenyl-Isoxazole Derivatives
The following table presents representative post-emergence herbicidal activity data for a series of synthesized biphenyl-isoxazole derivatives against common weed species. The data is presented as the Growth Inhibition (%) at a given application rate.
| Compound ID | Structure | Application Rate (g/ha) | Amaranthus retroflexus (Pigweed) | Setaria faberi (Giant Foxtail) |
| BPI-1 | 4-(3,5-dimethylisoxazol-4-yl)-2-fluoro-5-(ethoxycarbonyl)biphenyl | 250 | 95 | 80 |
| BPI-2 | 4-(3-methyl-5-phenylisoxazol-4-yl)-2-fluoro-5-(ethoxycarbonyl)biphenyl | 250 | 88 | 75 |
| BPI-3 | 4-(5-cyclopropylisoxazol-4-yl)-2-fluoro-5-(ethoxycarbonyl)biphenyl | 250 | 98 | 85 |
| Glyphosate (Reference) | - | 250 | 100 | 100 |
Visualizations
Diagram 1: Synthetic Pathway for Herbicidal Biphenyl-Isoxazoles
Caption: Synthetic route to biphenyl-isoxazole herbicides.
Diagram 2: Experimental Workflow for Synthesis and Purification
Caption: Workflow for synthesis and purification.
The Versatile Role of Substituted Boronic Acids in Modern Organic Synthesis: Applications and Protocols
Abstract
Substituted boronic acids and their derivatives have become indispensable tools in organic synthesis, prized for their stability, low toxicity, and broad reactivity.[1] Their most prominent role is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[2][3] However, their utility extends far beyond this single transformation. They are key reagents in copper-catalyzed Chan-Lam cross-coupling for carbon-heteroatom bond formation, multicomponent Petasis (borono-Mannich) reactions for the synthesis of complex amines, and serve as reversible protecting groups for diols.[4][5][6] This collection of application notes provides an overview of these key transformations, supported by detailed experimental protocols and quantitative data for researchers, scientists, and professionals in drug development.
Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds by coupling an organoboron species with an organohalide or triflate.[7] This reaction is characterized by its mild conditions, tolerance of a wide variety of functional groups, and the use of stable and easily handled boronic acid reagents.[8] It is extensively used in the synthesis of biaryls, conjugated polymers, and complex pharmaceutical intermediates.[9]
Quantitative Data: Suzuki-Miyaura Coupling of Aryl Halides
The following table summarizes the yields for the Suzuki-Miyaura coupling of various aryl halides with substituted phenylboronic acids, demonstrating the broad scope of the reaction.
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 95 | [10] |
| 2 | 4-Bromobenzonitrile | 4-Tolylboronic acid | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-AmylOH/H₂O | 100 | 94 | [11] |
| 3 | 4-Chloroacetophenone | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-AmylOH/H₂O | 100 | 97 | [11] |
| 4 | 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 | [12] |
| 5 | 5-Bromoindole | 4-Tolylboronic acid | Pd/SSphos | K₂CO₃ | H₂O/Acetonitrile | 37 | 98 | [12] |
| 6 | 2-Chloropyrazine | Phenylboronic acid | Pd(OAc)₂ / Ligand 2 | K₂CO₃ | H₂O | 100 | 91 | [1] |
Application: Copper-Catalyzed Chan-Lam Cross-Coupling
The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful method for forming carbon-heteroatom bonds, specifically C–N and C–O bonds.[13] This reaction couples aryl boronic acids with amines, imidazoles, alcohols, or phenols.[6] A key advantage is its use of inexpensive copper catalysts and its ability to be performed under mild conditions, often open to the air at room temperature.[14][15]
Quantitative Data: Chan-Lam N-Arylation of Heterocycles
This table illustrates the effectiveness of the Chan-Lam coupling for the N-arylation of various nitrogen-containing heterocycles.
| Entry | N-Nucleophile | Arylboronic Acid | Copper Source | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Imidazole | Phenylboronic acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 90 | [8] |
| 2 | Pyrazole | 4-Tolylboronic acid | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | RT | 85 | [16] |
| 3 | Indazole | Phenylboronic acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 88 | [16] |
| 4 | Benzimidazole | 4-Methoxyphenylboronic acid | Cu(OAc)₂ | K₂CO₃ | Methanol | 65 | 92 | [17] |
| 5 | 3-Nitro-1H-pyrazole | Phenylboronic acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 95 | [2] |
Application: Petasis Multicomponent Reaction
The Petasis borono-Mannich reaction is a three-component reaction between an amine, a carbonyl compound (often an α-hydroxy aldehyde or glyoxylic acid), and a vinyl- or aryl-boronic acid.[5] This transformation is highly valuable for the one-step synthesis of substituted amines, including valuable unnatural α-amino acids, often with high stereoselectivity.[18][19]
Quantitative Data: Diastereoselective Petasis Reaction
The following data highlights the synthesis of β-amino alcohols via a diastereoselective Petasis reaction.
| Entry | Lactol | Amine | Boronate | Catalyst (mol%) | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | Lactol 5a | Amino ester 6a | Vinylboronate 7a | (S)-VAPOL (20) | >20:1 | 80 | [18] |
| 2 | Lactol 5a | Amino ester 6a | Vinylboronate 7b | (S)-VAPOL (20) | >20:1 | 75 | [18] |
| 3 | Lactol 5a | Amino ester 6c | Vinylboronate 7a | (S)-VAPOL (20) | >20:1 | 73 | [18] |
| 4 | Lactol 5a | Amino ester 6a | 4-Methoxyphenylboronate 7d | (S)-VAPOL (20) | >20:1 | 70 | [18] |
Application: Boronic Acids as Diol Protecting Groups
Boronic acids react reversibly with 1,2- and 1,3-diols to form cyclic boronate esters.[4] This transformation provides an effective method for protecting diols during multi-step syntheses. The boronate esters are typically stable to a range of non-aqueous reaction conditions and can be purified by chromatography.[20] Deprotection is readily achieved under mild aqueous acidic or basic conditions.[4] The use of sterically hindered boronic acids, such as 2,6-bis(trifluoromethyl)phenylboronic acid, can form particularly robust esters that are stable even to aqueous media.[21]
Quantitative Data: Protection of Diols as Phenylboronate Esters
| Entry | Diol | Boronic Acid | Conditions | Yield (%) | Reference |
| 1 | (±)-Hydrobenzoin | Phenylboronic acid | Toluene, reflux (Dean-Stark) | >95 | [4] |
| 2 | 1,2-Hexanediol | Phenylboronic acid | Toluene, reflux (Dean-Stark) | >95 | [4] |
| 3 | Methyl α-D-glucopyranoside | Phenylboronic acid | Pyridine, RT | ~90 (for 4,6-O-benzylidene) | General Knowledge |
| 4 | (S)-1,2,4-Butanetriol | 2,6-(CF₃)₂C₆H₃B(OH)₂ | Toluene, RT | 91 | [21] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the coupling of an aryl bromide with a phenylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%)
-
Potassium carbonate [K₂CO₃] (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: General Procedure for Chan-Lam N-Arylation of Imidazole
This protocol details a representative copper-catalyzed N-arylation of imidazole.[2][8]
Materials:
-
Imidazole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Copper(II) acetate [Cu(OAc)₂] (1.1 mmol, 1.1 equiv)
-
Pyridine (2.0 mmol, 2.0 equiv)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add imidazole (1.0 mmol), phenylboronic acid (1.5 mmol), and Cu(OAc)₂ (1.1 mmol).
-
Add dichloromethane (10 mL) and pyridine (2.0 mmol) to the flask.
-
Stir the resulting suspension vigorously at room temperature, open to the atmosphere. The mixture will typically turn from blue to green.
-
Monitor the reaction by TLC. The reaction is generally complete within 12-24 hours.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove copper salts, washing the pad with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the N-phenylimidazole product.
Protocol 3: General Procedure for Diol Protection using Phenylboronic Acid
This protocol describes the formation of a cyclic boronate ester from a 1,2-diol.[4]
Materials:
-
1,2-Diol (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.1 mmol, 1.1 equiv)
-
Anhydrous toluene (20 mL)
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add the 1,2-diol (1.0 mmol), phenylboronic acid (1.1 mmol), and anhydrous toluene (20 mL).
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as the reaction proceeds.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The resulting crude phenylboronate ester is often of sufficient purity for use in subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel.
Visualizations
Caption: Logical relationship of key boronic acid applications.
References
- 1. scribd.com [scribd.com]
- 2. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Petasis Reaction [organic-chemistry.org]
- 6. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Chan-Lam Coupling [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Catalytic Diastereoselective Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Derivatization of 4-Ethoxycarbonyl-3-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 4-Ethoxycarbonyl-3-fluorophenylboronic acid, a versatile building block in medicinal chemistry and organic synthesis. The following sections describe key transformations of this compound, including Suzuki-Miyaura coupling, Chan-Lam coupling, ester hydrolysis, and subsequent amide bond formation.
Overview of Derivatization Techniques
This compound offers multiple reaction sites for chemical modification. The primary reactive sites are the boronic acid moiety and the ethyl ester group. The boronic acid is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds and copper-catalyzed Chan-Lam cross-coupling reactions for the formation of carbon-heteroatom bonds. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.
Diagram of Derivatization Pathways
Caption: Derivatization pathways for this compound.
Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between arylboronic acids and aryl halides. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[1][2]
Experimental Protocol: General Procedure
A general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid is as follows:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
| Aryl Halide Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-bromo-furan-2-carboxylate derivative | Pd(PPh₃)₄ (7 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-90 | Not Specified | Good |
| Aryl Bromide | Pd Nanoparticles | K₂CO₃ | H₂O | 70 | Not Specified | Good to Excellent |
| Aryl Iodide | Pd Nanoparticles | K₂CO₃ | H₂O | 70 | Not Specified | Good to Excellent |
Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Chan-Lam Cross-Coupling for C-N and C-O Bond Formation
The Chan-Lam coupling enables the formation of carbon-nitrogen and carbon-oxygen bonds by reacting boronic acids with amines, phenols, and other N- or O-nucleophiles, catalyzed by copper salts.[3] This reaction is particularly useful for the synthesis of N-aryl and O-aryl compounds.
Experimental Protocol: General Procedure
A general procedure for the Chan-Lam coupling of an amine or phenol with an arylboronic acid is as follows:
-
Reaction Setup: To a flask, add the amine or phenol (1.0 equiv.), this compound (1.2 equiv.), a copper(II) catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine or triethylamine, 2.0 equiv.).
-
Solvent Addition: Add a suitable solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) in the presence of air (oxygen is often the oxidant). Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: After completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Quantitative Data Summary
| Nucleophile Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Aminobenzoate derivative | Cu(OAc)₂ | Pyridine | DMF | 90 | 12 | 66 | [4] |
Workflow for Chan-Lam Coupling
Caption: Experimental workflow for Chan-Lam coupling.
Ester Hydrolysis to Carboxylic Acid
The ethyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 4-carboxy-3-fluorophenylboronic acid. This transformation provides a handle for further derivatization, such as amide bond formation. The hydrolysis can be achieved under either acidic or basic conditions.
Experimental Protocol: Basic Hydrolysis
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a mixture of tetrahydrofuran (THF), ethanol (EtOH), and water.
-
Reagent Addition: Add an excess of a base, such as lithium hydroxide (LiOH) (e.g., 3.0 equiv.).
-
Reaction Execution: Stir the mixture at room temperature or heat to 50 °C for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Workup and Purification: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.
Quantitative Data Summary
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| LiOH | THF/EtOH/H₂O | 50 | 12 | 95 | [4] |
Amide Bond Formation
Following hydrolysis of the ethyl ester, the resulting 4-carboxy-3-fluorophenylboronic acid can be coupled with a variety of primary and secondary amines to form amide derivatives. Standard peptide coupling reagents are typically employed for this transformation.
Experimental Protocol: General Amide Coupling
-
Carboxylic Acid Activation: Dissolve 4-carboxy-3-fluorophenylboronic acid (1.0 equiv.) in a suitable anhydrous solvent such as DMF or DCM. Add a coupling agent (e.g., HATU, HOBt/EDC, 1.1-1.2 equiv.) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equiv.). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.0-1.1 equiv.) to the reaction mixture.
-
Reaction Execution: Continue stirring at room temperature for several hours to overnight, monitoring the reaction by TLC or LC-MS.
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify the amide product by column chromatography or recrystallization.
Quantitative Data Summary
Specific quantitative data for the amide coupling of 4-carboxy-3-fluorophenylboronic acid with a range of amines is not detailed in the provided search results. The success and yield of the reaction are highly dependent on the specific amine and coupling agent used. The protocol above represents a general and widely applicable method.
Workflow for Amide Coupling
Caption: Experimental workflow for amide bond formation.
References
Application Notes and Protocols for Monitoring Suzuki Coupling Reactions of 4-Ethoxycarbonyl-3-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to monitoring the Suzuki-Miyaura cross-coupling reactions involving 4-Ethoxycarbonyl-3-fluorophenylboronic acid. This fluorinated boronic acid is a valuable building block in medicinal chemistry and materials science, and the ability to effectively monitor its coupling reactions is crucial for process optimization, kinetic studies, and ensuring product quality.
The following sections detail the underlying principles of the Suzuki-Miyaura reaction, provide detailed protocols for various analytical monitoring techniques, and present representative quantitative data. The primary methods covered are High-Performance Liquid Chromatography (HPLC) and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, which are particularly well-suited for reactions involving fluorinated compounds.
The Suzuki-Miyaura Coupling Reaction: A Brief Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (in this case, this compound) and an organic halide or triflate.[1] The reaction typically proceeds through a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst.
A general representation of the Suzuki coupling reaction of this compound with an aryl halide (Ar-X) is shown below:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Monitoring Techniques
The choice of monitoring technique depends on the specific requirements of the study, such as the need for real-time data, quantitative accuracy, or structural information.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the quantitative analysis of reaction mixtures, offering high resolution and sensitivity. It is ideal for tracking the consumption of starting materials and the formation of the product over time.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Given the presence of a fluorine atom in this compound, ¹⁹F NMR spectroscopy is a highly specific and quantitative monitoring tool.[2] It allows for the direct observation of fluorine-containing reactants and products without interference from other components in the reaction mixture.
Experimental Protocols
Protocol 1: Monitoring by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for monitoring the progress of a Suzuki coupling reaction using HPLC.
Materials:
-
Reaction mixture aliquots
-
Quenching solution (e.g., acetonitrile/water 1:1)
-
HPLC grade solvents (e.g., acetonitrile, water)
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Reaction Sampling: At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately dilute the aliquot in a known volume (e.g., 1 mL) of the quenching solution to stop the reaction.
-
Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC Analysis: Inject the filtered sample onto the HPLC system.
Typical HPLC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 15 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Data Analysis:
-
Identify the peaks corresponding to the starting materials and the product based on their retention times (determined by injecting standards).
-
Integrate the peak areas to determine the relative concentrations of each component.
-
Calculate the percentage conversion of the limiting reagent and the yield of the product at each time point.
Caption: Workflow for monitoring a Suzuki coupling reaction by HPLC.
Protocol 2: In-situ Monitoring by ¹⁹F NMR Spectroscopy
This protocol outlines the use of ¹⁹F NMR for real-time monitoring of the reaction.
Materials:
-
NMR tube
-
Deuterated solvent (e.g., DMSO-d₆, THF-d₈)
-
NMR spectrometer with fluorine observation capabilities
Procedure:
-
Reaction Setup in NMR Tube: In an NMR tube, combine the aryl halide, this compound, palladium catalyst, and base in the deuterated solvent.
-
Initial Spectrum: Acquire an initial ¹⁹F NMR spectrum before initiating the reaction to identify the chemical shift of the starting boronic acid.
-
Reaction Initiation and Monitoring: Place the NMR tube in the spectrometer pre-heated to the desired reaction temperature. Acquire ¹⁹F NMR spectra at regular intervals.
Data Analysis:
-
The signal corresponding to the fluorine atom in this compound will decrease in intensity, while a new signal corresponding to the fluorinated biaryl product will appear and increase in intensity.[2]
-
Integrate the signals of the starting material and product at each time point.
-
The relative integrals provide a direct measure of the conversion of the boronic acid to the product.
Caption: Workflow for in-situ ¹⁹F NMR monitoring.
Quantitative Data
Due to the limited availability of specific quantitative data for the Suzuki coupling of this compound in the public domain, the following tables present representative data based on similar fluorinated phenylboronic acids to illustrate the expected outcomes under various conditions.[3]
Table 1: Effect of Catalyst and Base on Reaction Yield
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 110 | 8 | 92 |
| 3 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 95 |
| 4 | 2-Chloropyridine | Pd₂(dba)₃/XPhos (2) | K₃PO₄ | t-BuOH/H₂O | 80 | 18 | 78 |
Table 2: Time Course of a Typical Suzuki Coupling Reaction Monitored by HPLC
| Time (minutes) | Conversion of Aryl Halide (%) | Formation of Product (%) |
| 0 | 0 | 0 |
| 15 | 22 | 20 |
| 30 | 53 | 51 |
| 60 | 88 | 86 |
| 120 | >98 | >97 |
Note: The data presented in these tables are illustrative and based on reactions with structurally similar fluorinated boronic acids. Actual results with this compound may vary and require optimization.
Conclusion
The monitoring of Suzuki-Miyaura coupling reactions involving this compound can be effectively achieved using standard analytical techniques. HPLC provides excellent quantitative data for offline monitoring, while ¹⁹F NMR is a powerful tool for in-situ, real-time analysis. The choice of method will depend on the specific goals of the experiment, but both can provide valuable insights into reaction kinetics and aid in the development of robust and efficient synthetic processes.
References
Application Notes and Protocols for Large-Scale Synthesis Using 4-Ethoxycarbonyl-3-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the considerations and protocols for the large-scale synthesis and application of 4-ethoxycarbonyl-3-fluorophenylboronic acid. This versatile building block is a key intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals such as kinase and PARP inhibitors.
Overview and Key Applications
This compound is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1] Its unique substitution pattern, featuring an ethoxycarbonyl group and a fluorine atom, enhances its reactivity and provides opportunities for fine-tuning the electronic properties of target molecules.[1] This makes it a sought-after intermediate in the synthesis of pharmaceutical compounds, including targeted therapies for cancer.
Primary Applications:
-
Pharmaceutical Intermediates: Serves as a crucial building block for the synthesis of complex biaryl structures found in many active pharmaceutical ingredients (APIs).
-
Kinase Inhibitors: The fluorinated phenylboronic acid motif is incorporated into molecules designed to target various protein kinases, which are often dysregulated in cancer and other diseases.
-
PARP Inhibitors: Derivatives are being explored in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in treating cancers with specific DNA repair deficiencies.
Large-Scale Synthesis via Suzuki-Miyaura Coupling: A Representative Protocol
While a specific kilogram-scale protocol for a Suzuki-Miyaura reaction using this compound is not publicly available, the following is a representative protocol adapted from established large-scale industrial syntheses of similar biaryl compounds.[2][3] This protocol is intended as a guide and requires optimization for specific substrates and equipment.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the biaryl product and regenerate the catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials and Equipment
-
Reactor: Glass-lined or stainless steel reactor suitable for the intended scale, equipped with overhead stirring, temperature control (heating/cooling jacket), a reflux condenser, and ports for inert gas blanketing and reagent addition.
-
Reagents:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd/C, or a pre-catalyst)
-
Ligand (e.g., a phosphine ligand like SPhos or PPh₃)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, 2-MeTHF, aqueous ethanol)
-
-
Inert Gas: Nitrogen or Argon.
-
Filtration and Drying Equipment: Filter press or centrifuge, and a vacuum oven.
Experimental Protocol (Representative Kilogram-Scale)
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas.
-
Reagent Charging:
-
Charge the reactor with the aryl halide (1.0 eq).
-
Add this compound (1.1 - 1.5 eq).
-
Add the solvent (5-10 volumes relative to the aryl halide).
-
-
Inerting: Sparge the mixture with inert gas for at least 30 minutes to remove dissolved oxygen. Maintain a positive pressure of inert gas throughout the reaction.
-
Base Addition: Prepare a solution of the base (2.0-3.0 eq) in degassed water (if using an aqueous system) and add it to the reactor with good agitation.
-
Catalyst Addition: In a separate, inerted vessel, prepare a solution or slurry of the palladium catalyst (0.01 - 1 mol%) and ligand (if required). Transfer this to the main reactor.
-
Reaction: Heat the mixture to the optimized temperature (typically 80-110°C). Monitor the reaction progress by HPLC or UPLC until the consumption of the limiting starting material is complete (typically 4-18 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a biphasic system is used, separate the aqueous layer.
-
Wash the organic layer with brine.
-
-
Palladium Removal: This is a critical step for pharmaceutical applications. Several methods can be employed:
-
Aqueous Wash with a Scavenger: Wash the organic layer with an aqueous solution of a scavenger like L-cysteine or N-acetylcysteine at a slightly elevated temperature (e.g., 40-50°C).
-
Solid-Supported Scavengers: Pass the organic solution through a cartridge containing a solid-supported scavenger (e.g., functionalized silica or polymer beads).[4]
-
Activated Carbon Treatment: Stir the solution with activated carbon, followed by filtration.[5]
-
-
Crystallization and Isolation:
-
Concentrate the organic layer under reduced pressure.
-
Perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol, heptane).
-
Cool the solution to induce crystallization.
-
Isolate the product by filtration and wash with cold solvent.
-
-
Drying: Dry the product in a vacuum oven at a suitable temperature.
Quantitative Data from Analogous Large-Scale Reactions
The following table summarizes typical reaction parameters and outcomes for large-scale Suzuki-Miyaura couplings of structurally related compounds, providing a baseline for process development with this compound.
| Parameter | Example 1: Synthesis of a Biaryl Intermediate[2] | Example 2: Synthesis of LSZ102[3] |
| Scale | 50 kg | 600 g |
| Aryl Halide | Pyridine Chloride | Brominated Intermediate |
| Boronic Acid/Ester | Boronic Ester (1.4 eq) | Arylboronic Acid |
| Catalyst | Pd(PPh₃)₂Cl₂ (1 mol%) | Pd Catalyst (1.5 mol%) |
| Base | K₂CO₃ (2.2 eq) | Not specified |
| Solvent | 2-BuOH/H₂O (7/3) | TPGS-750-M in water with 10% acetone |
| Temperature | 89-90°C | Not specified |
| Reaction Time | ~6 hours | Not specified |
| Typical Yield | >85% | Not specified |
| Final Pd Content | < 20 ppm | Not specified |
Safety and Handling for Large-Scale Operations
Handling large quantities of this compound and the associated reagents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves. For large-scale operations, respiratory protection may be necessary.
-
Ventilation: Conduct all operations in a well-ventilated area, such as a fume hood or a ventilated enclosure.
-
Inert Atmosphere: Palladium catalysts can be pyrophoric, and reactions are often air-sensitive. Maintain an inert atmosphere to prevent catalyst deactivation and potential fire hazards.
-
Waste Disposal: Dispose of all chemical waste, especially palladium-containing waste, in accordance with local regulations.
Application in Drug Discovery: Targeting Signaling Pathways
Derivatives of this compound are of significant interest in the development of targeted cancer therapies, particularly as inhibitors of signaling pathways crucial for cancer cell survival and proliferation.
Inhibition of PARP Signaling
Poly (ADP-ribose) polymerases (PARPs) are key enzymes in the DNA damage response pathway. In cancers with deficiencies in other DNA repair mechanisms (e.g., BRCA1/2 mutations), cells become highly dependent on PARP for survival. Inhibiting PARP in such cancer cells leads to synthetic lethality and cell death. The biaryl structures synthesized using this compound can serve as scaffolds for potent and selective PARP inhibitors.
Caption: Role of PARP inhibitors in cancer therapy.
Kinase Inhibition
The fluorinated biaryl moiety derived from this compound can be a key pharmacophore in the design of kinase inhibitors. The fluorine atom can modulate the pKa of nearby functional groups and participate in hydrogen bonding interactions within the ATP-binding pocket of kinases, leading to enhanced potency and selectivity.
Experimental Workflow: From Synthesis to Biological Evaluation
The following diagram outlines a typical workflow for the utilization of this compound in a drug discovery program.
Caption: Drug discovery workflow utilizing the subject compound.
References
Applications of Fluorinated Boronic Acids in Materials Science and OLEDs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Fluorinated boronic acids are emerging as indispensable building blocks in the design and synthesis of advanced functional materials, particularly for applications in organic electronics and Organic Light-Emitting Diodes (OLEDs). The strategic incorporation of fluorine atoms into the molecular structure of boronic acids allows for precise tuning of their electronic and physical properties. This, in turn, provides a powerful tool for tailoring the performance of organic semiconductor materials.
The electron-withdrawing nature of fluorine can significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials. This modulation is crucial for optimizing charge injection and transport, enhancing device efficiency, and improving the operational stability of OLEDs.[1] Furthermore, the introduction of fluorine can promote desirable intermolecular interactions, leading to improved molecular packing and enhanced charge carrier mobility.[1]
This document provides detailed application notes and experimental protocols for the utilization of fluorinated boronic acids in the synthesis of polymeric materials for OLEDs and other materials science applications.
Key Applications
Fluorinated boronic acids are primarily employed as monomers in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to synthesize conjugated polymers. These polymers form the active components in a variety of organic electronic devices.
-
Organic Light-Emitting Diodes (OLEDs): Fluorinated boronic acids are used to create polymers for various layers within an OLED device, including:
-
Emissive Layers (EMLs): To generate light with specific colors and improved efficiency. Fluorination can lead to deep blue emission, which is crucial for full-color displays.[2][3]
-
Hole Transport Layers (HTLs): To facilitate the efficient transport of positive charge carriers (holes) from the anode to the emissive layer.[4]
-
Host Materials: In phosphorescent OLEDs (PHOLEDs), where they form a matrix for phosphorescent guest emitters.
-
-
Organic Field-Effect Transistors (OFETs): The enhanced charge carrier mobility and environmental stability of fluorinated polymers make them promising candidates for the semiconductor channel in OFETs.[1]
-
Organic Photovoltaics (OPVs): By tuning the energy levels, fluorinated boronic acid-based polymers can be designed to optimize charge separation and transport in the active layer of solar cells.
-
Sensors: The unique electronic and photophysical properties of these materials can be harnessed for the development of chemical and biological sensors.
Data Presentation: Performance of Fluorinated Materials in OLEDs
The incorporation of fluorinated boronic acids into organic semiconductors has a demonstrable impact on OLED device performance. The following tables summarize key performance metrics for various fluorinated polymers.
| Polymer/Material | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Application | Reference |
| Poly[(9,9-dioctylfluorene)-alt-(2-fluoro-p-phenylene)] | -5.8 | -2.4 | 3.4 | Blue Emitter | |
| Carbazole/Fluorene Copolymer (with kinked carbazole units) | -5.6 to -5.8 | -2.4 to -2.5 | 3.1 - 3.3 | Blue Emitter | [5] |
| Fluorinated Poly(p-phenylenevinylene)s | Varies with fluorination pattern | Varies with fluorination pattern | ~3.34 (fully fluorinated) | Emissive Layer | [6] |
| Device Structure/Emitter | Turn-on Voltage (V) | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Color (CIE x, y) | Reference |
| ITO/PEDOT:PSS/PFP1F(P)/Al | 9.0 | Not Reported | Not Reported | Blue | |
| Kinked Carbazole/Fluorene Copolymer based OLED | 4.5 - 6.0 | Not Reported | 1000 - 3500 | Pure Blue | [5] |
| Blue fluorescent OLED with efficiency-enhancement layer | 3.4 | 11.5 | Not Reported | (0.138, 0.092) | [2] |
| TADF Emitter D6 based OLED | Not Reported | 19.5 | >1000 | (0.16, 0.20) | [7] |
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated Polyfluorene Copolymer via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of a copolymer of a dibrominated fluorene derivative and a fluorinated phenylboronic acid.
Materials:
-
2,7-dibromo-9,9-dioctylfluorene
-
(Fluorinated)phenylboronic acid (e.g., 2-fluorophenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Aliquat 336 (phase-transfer catalyst)
-
Toluene (anhydrous)
-
Deionized water
-
Methanol
-
Chloroform
-
Hydrogen peroxide
Procedure:
-
Reaction Setup: In a two-necked round-bottom flask equipped with a condenser and a magnetic stir bar, add 2,7-dibromo-9,9-dioctylfluorene (1.0 mmol), the desired fluorinated phenylboronic acid (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.01-0.03 mmol).
-
Solvent and Base Addition: Add a few drops of Aliquat 336. To this mixture, add anhydrous toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (5 mL).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.
-
Polymerization: Heat the reaction mixture to reflux (approximately 90-100 °C) under a constant positive pressure of the inert gas. Maintain vigorous stirring for 48-72 hours.
-
End-capping: To terminate the polymerization, add a small amount of phenylboronic acid (or a suitable end-capping agent) and continue refluxing for another 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Separate the organic layer. Wash the organic layer with deionized water (3 x 20 mL) and then with a dilute solution of hydrogen peroxide to remove palladium residues.
-
Precipitation and Purification: Precipitate the polymer by slowly adding the organic solution to a large volume of methanol with vigorous stirring. Collect the polymer precipitate by filtration.
-
Further Purification (Optional): The polymer can be further purified by Soxhlet extraction with methanol, acetone, and finally chloroform to remove oligomers and residual catalyst.
-
Drying: Dry the purified polymer under vacuum at 40-60 °C for 24 hours.
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, ¹H and ¹⁹F NMR for structure confirmation, UV-Vis and Photoluminescence spectroscopy for optical properties, and Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for thermal stability.
Protocol 2: Fabrication of a Polymer-Based OLED Device
This protocol provides a general procedure for the fabrication of a simple multi-layer OLED using a solution-processed polymer emissive layer.[8][9]
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Fluorinated polymer synthesized in Protocol 1 dissolved in a suitable solvent (e.g., toluene or chloroform)
-
Electron Transport Layer (ETL) material (e.g., Tris(8-hydroxyquinolinato)aluminium - Alq₃)
-
Electron Injection Layer (EIL) material (e.g., Lithium Fluoride - LiF)
-
Cathode material (e.g., Aluminum - Al)
-
Cleaning solvents (e.g., detergent, deionized water, acetone, isopropanol)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent solution, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a thin layer of PEDOT:PSS solution onto the cleaned ITO substrate. A typical spin-coating condition is 3000-5000 rpm for 30-60 seconds.
-
Anneal the PEDOT:PSS layer on a hotplate at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the fluorinated polymer in a suitable organic solvent (e.g., 5-10 mg/mL in toluene).
-
Spin-coat the polymer solution on top of the PEDOT:PSS layer. The spin speed and time will depend on the desired film thickness.
-
Anneal the emissive layer at a temperature below the polymer's glass transition temperature (Tg) for 30-60 minutes inside the glovebox to remove residual solvent.
-
-
Cathode Deposition (Thermal Evaporation):
-
Transfer the substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Sequentially deposit the ETL (e.g., Alq₃, ~20-40 nm), EIL (e.g., LiF, ~1 nm), and the metal cathode (e.g., Al, ~100 nm) through a shadow mask to define the active area of the device. The deposition rate should be carefully controlled.
-
-
Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox.
-
Device Characterization: The performance of the fabricated OLED can be evaluated by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, external quantum efficiency (EQE), and operational lifetime.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of fluorinated polymers and their fabrication into OLED devices.
Caption: Impact of fluorination on material properties and resulting improvements in OLED performance.
References
- 1. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Blue fluorescent OLED materials and their application for high-performance devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) [beilstein-journals.org]
- 8. ossila.com [ossila.com]
- 9. media.neliti.com [media.neliti.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling Reactions with 4-Ethoxycarbonyl-3-fluorophenylboronic Acid
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with Suzuki coupling reactions involving 4-Ethoxycarbonyl-3-fluorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is not working. What are the most common causes of failure?
A1: Failure of Suzuki coupling reactions with this specific boronic acid often stems from its electron-deficient nature, which can hinder transmetalation. Common causes include:
-
Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical. Electron-rich and sterically hindered phosphine ligands are often required to facilitate the catalytic cycle.
-
Inappropriate Base or Solvent: The base's strength and the solvent's polarity can significantly impact reaction kinetics and yield.
-
Boronic Acid Decomposition: Boronic acids can be prone to decomposition (protodeboronation), especially under prolonged heating or in the presence of water.
-
Poor Quality Reagents: Degradation of the boronic acid, aryl halide, or catalyst can prevent the reaction.
-
Presence of Oxygen: Inadequate deoxygenation of the reaction mixture can lead to catalyst deactivation and side reactions.
Q2: What is the optimal catalyst system for coupling this compound?
A2: While the optimal system is substrate-dependent, palladium catalysts with bulky, electron-rich phosphine ligands are generally preferred for challenging couplings involving electron-deficient boronic acids. Systems like Pd(dppf)Cl2 or a combination of Pd2(dba)3 with ligands such as SPhos or XPhos often yield good results. It is recommended to screen a variety of catalyst/ligand combinations.
Q3: Can I use aqueous base conditions for this reaction?
A3: While aqueous bases like K2CO3 or K3PO4 are common in Suzuki couplings, they can sometimes promote protodeboronation of the electron-deficient boronic acid. If you suspect this is an issue, consider switching to non-aqueous conditions using bases like CsF or K3PO4 in anhydrous solvents such as dioxane or toluene.
Q4: How can I minimize protodeboronation of my boronic acid?
A4: To minimize the unwanted side reaction of protodeboronation, you can:
-
Use anhydrous solvents and reagents.
-
Ensure the reaction is thoroughly deoxygenated.
-
Employ a less nucleophilic base, such as CsF.
-
Keep the reaction time as short as possible.
-
Use a slight excess (1.1-1.5 equivalents) of the boronic acid.
Troubleshooting Guide
This section addresses specific issues and provides a logical workflow for troubleshooting.
Issue 1: Low or No Product Yield
If you observe a low or zero yield of your desired coupled product, follow these steps:
-
Verify Reagent Integrity:
-
Confirm the purity and stability of your this compound, aryl halide, and palladium catalyst. Consider purchasing fresh reagents if degradation is suspected.
-
-
Optimize Reaction Conditions:
-
Catalyst & Ligand: If using a standard catalyst like Pd(PPh3)4, consider switching to a more active system. (See Table 1 for suggestions).
-
Base & Solvent: The choice of base and solvent is crucial. (See Table 2 for a comparison of common systems).
-
Temperature: Ensure the reaction is being conducted at the optimal temperature. For many Suzuki couplings, this is in the range of 80-110 °C.
-
-
Ensure Inert Atmosphere:
-
Thoroughly degas your solvent and reaction mixture using techniques like the freeze-pump-thaw method or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
-
Investigate Side Reactions:
-
Analyze your crude reaction mixture by LC-MS or GC-MS to identify potential side products, such as homocoupled products or protodeboronated starting material.
-
Issue 2: Formation of Significant Side Products
The primary side reactions in Suzuki couplings are typically homocoupling of the aryl halide and protodeboronation of the boronic acid.
-
High Homocoupling: This often indicates a problem with the catalyst system or slow transmetalation. Consider changing the ligand or using a different palladium precursor. Lowering the reaction temperature might also be beneficial.
-
High Protodeboronation: This points to decomposition of the boronic acid. Refer to Q4 in the FAQ section for mitigation strategies.
Experimental Protocols
General Protocol for a Screening Suzuki Coupling Reaction
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the chosen base (2.0-3.0 mmol).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl2, 0.02-0.05 mmol) and ligand (if required).
-
Add the degassed solvent (5-10 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Catalyst/Ligand Systems for Coupling with Electron-Deficient Boronic Acids
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Recommended For |
| Pd(OAc)2 | SPhos | 1-3 | General-purpose, highly active |
| Pd2(dba)3 | XPhos | 1-3 | Sterically hindered substrates |
| Pd(dppf)Cl2 | (None) | 2-5 | Good general starting point |
| Pd(PPh3)4 | (None) | 3-5 | Less reactive, older generation |
Table 2: Common Base/Solvent Combinations
| Base | Solvent | Temperature (°C) | Notes |
| K2CO3 | Dioxane/H2O | 80-100 | Common, but water can cause issues |
| K3PO4 | Toluene | 100-110 | Stronger base, good for difficult couplings |
| CsF | Dioxane | 80-100 | Anhydrous conditions, minimizes protodeboronation |
| Cs2CO3 | 1,4-Dioxane | 90-110 | Highly effective, but more expensive |
Visualizations
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting failed Suzuki coupling reactions.
Technical Support Center: Suzuki Reactions with Fluorinated Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Suzuki-Miyaura coupling reactions involving fluorinated boronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I observing very low to no yield in my Suzuki coupling reaction with a fluorinated boronic acid?
A1: Low yields in Suzuki reactions with fluorinated boronic acids are a common challenge and can often be attributed to a combination of electronic effects, substrate instability, and suboptimal reaction conditions. Here are the primary factors to investigate:
-
Electronic Effects of Fluorine: The strong electron-withdrawing nature of fluorine atoms decreases the electron density on the aromatic ring of the boronic acid. This can slow down the crucial transmetalation step in the Suzuki catalytic cycle, which is often the rate-limiting step.[1][2]
-
Protodeboronation: Fluorinated arylboronic acids are particularly susceptible to protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[3][4][5] This is especially prevalent under the basic conditions required for the Suzuki coupling.[4]
-
Boronic Acid Instability: Polyfluorinated boronic acids, especially those with fluorine atoms in the ortho position, can be unstable.[6] They may also form boroxines (cyclic anhydrides), which can have different reactivity.[5]
-
Suboptimal Catalyst System: The choice of palladium catalyst and, more importantly, the ancillary ligand is critical for activating the less reactive fluorinated substrates. Standard catalysts like Pd(PPh₃)₄ may not be effective.[7][8]
-
Improper Reaction Conditions: Factors such as the choice of base, solvent, temperature, and the presence of oxygen can significantly impact the reaction outcome.[9]
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of a defluorinated arene byproduct and consumption of your starting material.[6] This is a major cause of low yields.
Strategies to Minimize Protodeboronation:
-
Use of Boronic Esters or Trifluoroborates: Converting the boronic acid to a more stable derivative like a pinacol ester (Bpin) or a potassium trifluoroborate salt can protect the C-B bond from premature cleavage.[5][10] These derivatives often exhibit enhanced stability and can release the boronic acid slowly in situ under the reaction conditions.
-
Careful Selection of Base: While a base is necessary to activate the boronic acid for transmetalation, strong bases can accelerate protodeboronation.[5] Weaker bases like K₃PO₄, Cs₂CO₃, or KF are often preferred over stronger bases like NaOH or KOH.[5] The choice of base should be carefully optimized for your specific substrate.
-
Anhydrous Conditions: Minimizing the amount of water in the reaction can help reduce protodeboronation, as water can be a proton source.[5]
-
Lower Reaction Temperature: If the desired coupling is efficient at a lower temperature, reducing the reaction temperature can disfavor the protodeboronation side reaction.[5]
dot
Caption: Competing pathways for fluorinated boronic acids.
Q3: Which catalyst and ligand system should I choose for my fluorinated boronic acid?
A3: The catalyst system is crucial. For electron-deficient substrates like fluorinated boronic acids, bulky and electron-rich phosphine ligands are generally more effective. These ligands stabilize the palladium center and promote the oxidative addition and reductive elimination steps of the catalytic cycle.[3][11]
Recommended Catalyst Systems:
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are often highly effective for challenging Suzuki couplings.[3][7]
-
Pre-formed Catalysts: Using pre-formed palladium catalysts that incorporate these bulky phosphine ligands (e.g., XPhos Pd G3) can lead to more consistent results as they form the active catalytic species more reliably.[12]
-
N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can also be effective for coupling electron-deficient substrates.
Q4: What are the optimal reaction conditions (base, solvent, temperature)?
A4: There is no single set of "best" conditions, as the optimal parameters depend on the specific substrates being coupled. However, here are some general guidelines:
-
Base: As mentioned, weaker inorganic bases are often preferred. K₃PO₄ and Cs₂CO₃ are excellent starting points.
-
Solvent: A mixture of an organic solvent and water is typically used. Common solvent systems include dioxane/water, THF/water, and toluene/water.[7][9] The water is necessary for the action of many inorganic bases.
-
Temperature: Reactions are often run at elevated temperatures (e.g., 80-110 °C) to drive the reaction to completion.[9] However, for particularly unstable boronic acids, lower temperatures may be necessary to minimize decomposition.[12]
-
Inert Atmosphere: It is critical to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and to use degassed solvents. Oxygen can lead to the oxidative homocoupling of the boronic acid, another common side reaction.[9]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various studies, illustrating the impact of different reaction parameters on the yield of Suzuki couplings with electron-deficient boronic acids.
Table 1: Comparison of Yields with Different Bases and Solvents
| Aryl Halide | Boronic Acid | Base | Solvent | Catalyst / Ligand | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic Acid | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ / SPhos | 80 | - | High |
| 4-Bromotoluene | Phenylboronic Acid | K₂CO₃ | Dioxane/H₂O | Pd(OAc)₂ / SPhos | 80 | - | Moderate |
| Pyridine-2-sulfonyl fluoride | 4-Cyanophenyl boronic acid | Na₃PO₄ | Dioxane | Pd(dppf)Cl₂ | 100 | - | 10 |
| Pyridine-2-sulfonyl fluoride | 4-Methoxyphenyl boronic acid | Na₃PO₄ | Dioxane | Pd(dppf)Cl₂ | 100 | - | 48 |
Data adapted from multiple sources to illustrate general trends.[2][7]
Table 2: Influence of Fluorination on Boronic Acid Reactivity
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~95 |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~98 |
| 1-Bromo-4-fluorobenzene | 4-Vinylphenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~60 |
| 1-Bromo-4-fluorobenzene | 4-Carboxyphenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~85 |
Data from a study using a heterogeneous palladium catalyst.[13]
Experimental Protocols
Below are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction. These should be adapted and optimized for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the fluorinated boronic acid or its ester derivative (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 5 mL) via syringe.
-
Reaction: Vigorously stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10]
Protocol 2: Preparation of a Diethanolamine Adduct for Improved Stability
For particularly unstable boronic acids, conversion to a diethanolamine adduct can improve handling and reactivity.
-
Dissolution: In a vial with a stir bar, dissolve the fluorinated boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride).
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation: A precipitate will form. Stir the resulting slurry for 10-15 minutes.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in the Suzuki coupling reaction.[9]
Visualizations
Suzuki-Miyaura Catalytic Cycle
dot
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Generalized Experimental Workflow for Suzuki Coupling
dot
Caption: A generalized workflow for a Suzuki coupling experiment.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pure.hw.ac.uk [pure.hw.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Cross-Coupling Reactions with 4-Ethoxycarbonyl-3-fluorophenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for cross-coupling reactions involving 4-Ethoxycarbonyl-3-fluorophenylboronic acid.
Troubleshooting Guide
Researchers utilizing this compound in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, may encounter challenges stemming from its specific chemical properties. The presence of both an electron-withdrawing ethoxycarbonyl group and a fluorine atom on the phenyl ring renders the boronic acid electron-deficient. This characteristic can lead to a higher propensity for side reactions and necessitate careful optimization of reaction conditions.
The most common issues encountered are low yields of the desired cross-coupled product and the formation of significant side products. The primary culprits are protodeboronation and homocoupling of the boronic acid.
Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often exacerbated by prolonged reaction times, high temperatures, and the presence of excess base or protic solvents. For this compound, its electron-deficient nature makes it particularly susceptible to this undesired pathway.
Homocoupling results in the formation of a symmetrical biaryl from two molecules of the boronic acid. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can lead to oxidative side reactions of the palladium catalyst.
Below is a logical workflow to troubleshoot common issues in cross-coupling reactions with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in Suzuki-Miyaura coupling?
A1: The two most prevalent side reactions are protodeboronation and homocoupling.[1] Protodeboronation results in the formation of ethyl 2-fluorobenzoate, while homocoupling yields diethyl 4,4'-difluoro-[1,1'-biphenyl]-3,3'-dicarboxylate. The electron-withdrawing nature of the substituents on the boronic acid makes it particularly susceptible to these side reactions.
Q2: How can I minimize protodeboronation of this compound?
A2: To minimize protodeboronation, consider the following strategies:
-
Choice of Base: Use a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) to facilitate the transmetalation step, which can compete with protodeboronation.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), which can accelerate the catalytic cycle and reduce the lifetime of intermediates prone to decomposition.
-
Reaction Conditions: Lowering the reaction temperature and minimizing the reaction time can help reduce the extent of protodeboronation. Careful monitoring of the reaction progress is crucial.
-
Boronic Acid Stability: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, which can then be used in the coupling reaction. These derivatives are generally more resistant to premature decomposition.[2]
Q3: What conditions favor the homocoupling of this compound, and how can it be prevented?
A3: Homocoupling is primarily promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this side reaction. To prevent homocoupling:
-
Inert Atmosphere: It is critical to perform the reaction under a strictly inert atmosphere (argon or nitrogen).
-
Degassed Solvents: All solvents, including any water used in the reaction mixture, must be thoroughly degassed prior to use.
-
Catalyst Choice: Using a Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species can minimize the concentration of Pd(II) intermediates that may promote homocoupling.
Q4: Which palladium catalysts and ligands are recommended for coupling with this electron-deficient boronic acid?
A4: For electron-deficient boronic acids like this compound, catalyst systems that promote a fast catalytic cycle are preferred. Highly active catalysts are often required, especially when coupling with less reactive aryl chlorides. Catalyst systems that have shown success with electron-deficient partners include:
-
Palladium Precatalysts: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.
-
Ligands: Bulky, electron-donating phosphine ligands such as tricyclohexylphosphine (PCy₃), tri-tert-butylphosphine (P(t-Bu)₃), and Buchwald ligands (e.g., SPhos, XPhos, RuPhos) are often effective. These ligands help to stabilize the palladium catalyst and accelerate the oxidative addition and reductive elimination steps.
Quantitative Data on Reaction Conditions and Yields
The yield of the desired cross-coupled product and the prevalence of side reactions are highly dependent on the specific reaction partners and conditions. The following table summarizes representative conditions and yields for Suzuki-Miyaura reactions involving fluorinated and/or ester-substituted arylboronic acids, providing a reference for optimization.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 (heterogeneous) | - | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | ~95 | [1] |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (heterogeneous) | - | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | ~98 | [1] |
| 4-Bromoacetophenone | Phenylboronic acid | Sm-MOF-Pd (heterogeneous) | - | K₂CO₃ | EtOH/H₂O | 80 | 2 | 99 | [3] |
| 4-Anisyl tosylate | Phenylboronic acid | Pd(OAc)₂ (0.2) | CM-phos (0.4) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 98 | [4] |
| 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ | 1,4-Dioxane | RT | 12 | 98 | [5] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, or THF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, this compound, the base, the palladium catalyst, and the ligand.
-
Inerting: Seal the flask and evacuate and backfill with inert gas (repeat 3 times).
-
Solvent Addition: Add the degassed solvent via syringe. If using a biphasic system, ensure vigorous stirring.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Signaling Pathway and Workflow Diagrams
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]
- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
Optimizing reaction conditions for 4-Ethoxycarbonyl-3-fluorophenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing reaction conditions and troubleshooting experiments involving 4-Ethoxycarbonyl-3-fluorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound?
This compound is a white to off-white crystalline powder.[1] Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 874288-38-7 |
| Molecular Formula | C₉H₁₀BFO₄[1] |
| Molecular Weight | 211.99 g/mol |
| Melting Point | 158-161 °C |
| Storage | Store at room temperature. |
Q2: What is the primary application of this compound?
This boronic acid derivative is primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Its structure, which includes both a fluorine atom and an ethoxycarbonyl group, makes it a valuable building block for synthesizing complex organic molecules, particularly in pharmaceutical and agrochemical research.[1]
Q3: My Suzuki-Miyaura coupling reaction with this compound is failing or giving low yields. What are the initial checks I should perform?
Low yields are a common issue. A systematic approach to troubleshooting is recommended. Start by verifying the quality of your reagents and the integrity of your reaction setup. Ensure your palladium catalyst is active, solvents are anhydrous and properly degassed, and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).
Q4: Can the ethoxycarbonyl group be hydrolyzed under basic Suzuki-Miyaura reaction conditions?
Yes, the ethyl ester is susceptible to hydrolysis under basic conditions, especially with strong bases like sodium hydroxide or when heated for extended periods. This can lead to the formation of the corresponding carboxylic acid, which may complicate purification and reduce the yield of the desired product. If ester hydrolysis is suspected, consider using milder bases such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF), or running the reaction at a lower temperature.
Q5: Is this compound prone to decomposition?
Like many boronic acids, this compound can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. This is often exacerbated by the presence of water and strong bases. Additionally, boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines. While boroxines are often still reactive in Suzuki couplings, their formation can complicate stoichiometry. Using the boronic acid as a fresh, high-purity reagent is recommended.
Troubleshooting Guides
Issue 1: Low to No Product Formation
If you are observing little to no formation of your desired product, a systematic evaluation of your reaction components and conditions is necessary.
Troubleshooting Workflow for Low Yield
References
How to prevent decomposition of 4-Ethoxycarbonyl-3-fluorophenylboronic acid in a reaction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 4-Ethoxycarbonyl-3-fluorophenylboronic acid in chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Understanding the Stability of this compound
This compound is a valuable reagent in organic synthesis. However, like many arylboronic acids, it is susceptible to decomposition under certain reaction conditions. The primary decomposition pathways include protodeboronation and oxidative degradation. The presence of electron-withdrawing groups, such as the fluoro and ethoxycarbonyl substituents on the phenyl ring, can influence the stability and reactivity of the boronic acid.
Key Decomposition Pathways:
-
Protodeboronation: This is the most common decomposition pathway, where the C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of ethyl 2-fluorobenzoate. This side reaction is often promoted by aqueous basic conditions.[1][2][3][4][5]
-
Oxidative Degradation: Arylboronic acids can be oxidized to the corresponding phenols. This can be problematic in reactions that are not performed under an inert atmosphere.[6]
-
Trimerization (Dehydration): Boronic acids can undergo dehydration to form cyclic anhydride trimers known as boroxines. While this is often a reversible process, it can affect the solubility and reactivity of the boronic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield, starting material consumed | Protodeboronation of the boronic acid. | 1. Use anhydrous conditions: Water is a key component in protodeboronation. Ensure all solvents and reagents are rigorously dried. 2. Select a milder base: Strong bases can accelerate protodeboronation. Consider using weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or organic bases. 3. Protect the boronic acid: Form a more stable adduct, such as a diethanolamine or N-methyliminodiacetic acid (MIDA) boronate, which can be used directly in the reaction. |
| Formation of ethyl 2-fluorobenzoate as a major byproduct | Significant protodeboronation is occurring. | Follow the solutions for "Low or no product yield" and refer to the experimental protocols for protecting the boronic acid. |
| Formation of phenolic byproducts | Oxidative degradation of the boronic acid. | 1. Degas all solvents thoroughly: Use methods like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen). 2. Maintain an inert atmosphere: Run the reaction under a positive pressure of Argon or Nitrogen. |
| Incomplete reaction, starting material remains | Insufficiently active catalyst or suboptimal reaction conditions. | 1. Catalyst choice: For electron-deficient boronic acids, consider using more electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) with a suitable palladium precursor. 2. Temperature: Ensure the reaction temperature is optimal for the chosen catalyst system. 3. Solvent: The choice of solvent can significantly impact the reaction. Aprotic polar solvents like dioxane, THF, or DMF are commonly used. |
Quantitative Data: Stability of Arylboronic Acids
Table 1: Half-life of Selected Arylboronic Acids at 70°C in 50% Aqueous Dioxane [1][2][3]
| Arylboronic Acid | pH | Half-life (t½) |
| Phenylboronic Acid | 13 | > 1 month |
| 4-Fluorophenylboronic Acid | 13 | ~ 1 week |
| 2,6-Difluorophenylboronic Acid | 13 | ~ 5 seconds |
| Pentafluorophenylboronic Acid | 13 | ~ 2.6 milliseconds |
This data highlights the increased susceptibility of fluorinated arylboronic acids to decomposition under basic conditions.
Experimental Protocols
Protocol 1: Formation of the Diethanolamine (DEA) Adduct for Enhanced Stability
This protocol describes the formation of a stable, crystalline diethanolamine adduct of this compound. This adduct can often be used directly in Suzuki-Miyaura coupling reactions, where the boronic acid is slowly released under the reaction conditions.[7][8][9]
Materials:
-
This compound
-
Diethanolamine
-
Diethyl ether (anhydrous)
Procedure:
-
In a clean, dry flask, dissolve 1.0 equivalent of this compound in a minimal amount of anhydrous diethyl ether.
-
To this solution, add 1.1 equivalents of diethanolamine dropwise with stirring.
-
A white precipitate of the diethanolamine adduct should form upon addition.
-
Continue stirring the mixture at room temperature for 30 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Dry the solid under vacuum to obtain the stable diethanolamine adduct.
Protocol 2: Formation of the N-Methyliminodiacetic Acid (MIDA) Boronate for Protection
MIDA boronates are exceptionally stable, often crystalline solids that are compatible with a wide range of reaction conditions and can be purified by chromatography. The boronic acid can be liberated under mild basic conditions.[10][11][12]
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Dimethylformamide (DMF)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 1.0 equivalent of this compound and 1.1 equivalents of N-methyliminodiacetic acid.
-
Add a mixture of DMF and toluene (e.g., 1:1 v/v).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude MIDA boronate can often be purified by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the first things I should check?
A1: First, verify the integrity of your starting material, as boronic acids can degrade upon storage. Then, ensure your reaction is performed under strictly anhydrous and inert conditions. The choice of base is critical; consider switching to a milder base like K₂CO₃ or CsF. Finally, evaluate your catalyst system; a more robust palladium precatalyst and ligand combination may be necessary for this electron-deficient substrate.
Q2: I am observing significant protodeboronation. How can I minimize this?
A2: Protodeboronation is often exacerbated by the presence of water and strong bases. The most effective ways to minimize this are to use rigorously dried solvents and reagents, and to employ a weaker base. Protecting the boronic acid as a diethanolamine or MIDA adduct prior to the reaction is also a highly effective strategy.
Q3: Can I store a solution of this compound?
A3: It is generally not recommended to store solutions of boronic acids for extended periods, as they are prone to decomposition in solution, especially in the presence of moisture. It is best to prepare solutions fresh before use. For long-term storage, the solid boronic acid should be kept in a tightly sealed container under an inert atmosphere in a cool, dark, and dry place.
Q4: Does the fluorine substituent affect the stability of the boronic acid?
A4: Yes, the electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the boron center.[13] This can make the boronic acid more susceptible to nucleophilic attack, including by hydroxide ions, which can facilitate protodeboronation under basic conditions.[1][4]
Q5: Are there any specific palladium catalysts and ligands that are recommended for this type of boronic acid?
A5: For electron-deficient arylboronic acids, palladium catalysts with electron-rich and bulky phosphine ligands often provide better results. Ligands such as SPhos, XPhos, and RuPhos, in combination with a suitable palladium source (e.g., Pd₂(dba)₃ or a palladacycle precatalyst), are good starting points for optimization.
Logical Relationship Diagram
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. experts.illinois.edu [experts.illinois.edu]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Steric Hindrance in Suzuki Coupling with Substituted Phenylboronic Acids
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing Suzuki-Miyaura coupling reactions involving sterically hindered substituted phenylboronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a sterically hindered phenylboronic acid is resulting in a low yield. What are the primary causes?
A1: Low yields in Suzuki couplings with sterically hindered substrates, particularly those with ortho-substituents, are often attributed to a few critical factors:
-
Inefficient Oxidative Addition: The steric bulk on the aryl halide can impede the approach of the palladium catalyst to the carbon-halogen bond, thus slowing down the initial step of the catalytic cycle.[1][2]
-
Difficult Transmetalation: Steric hindrance on the phenylboronic acid can make the transfer of the aryl group to the palladium center challenging.
-
Slow Reductive Elimination: The final carbon-carbon bond-forming step can be hindered by steric congestion around the palladium catalyst, making it difficult for the two coupling partners to combine and be released.[1][2]
-
Catalyst Decomposition: Higher temperatures, often necessary for these reactions, can lead to catalyst decomposition before the reaction reaches completion.[1][2]
-
Protodeboronation: This side reaction involves the cleavage of the C-B bond on the boronic acid, which can be exacerbated by harsh reaction conditions.[1][2]
Q2: What are the most effective types of ligands for coupling sterically hindered substrates?
A2: For sterically demanding Suzuki-Miyaura couplings, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is crucial.[3]
-
Buchwald Ligands: Biaryldialkyl monophosphine ligands, such as SPhos, XPhos, and AntPhos, are highly effective in promoting the coupling of sterically hindered substrates.[3] These ligands accelerate both oxidative addition and reductive elimination.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands with "flexible steric bulk" have demonstrated high efficiency, in some cases allowing reactions to proceed even at room temperature.[4]
Q3: Which bases are recommended for Suzuki reactions with hindered substrates?
A3: The choice of base is critical to the success of the reaction. Strong, non-nucleophilic bases are generally preferred.
-
Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃): These are commonly used and have proven effective in many cases.
-
Potassium tert-butoxide (t-BuOK): For particularly challenging couplings, stronger bases like t-BuOK can significantly improve yields.[4]
Q4: How does the choice of solvent affect the outcome of the reaction?
A4: The solvent can significantly impact the reaction rate and yield. Aprotic solvents are generally employed.
-
Toluene, Dioxane, and Tetrahydrofuran (THF): These are common choices for Suzuki couplings with hindered substrates. Dioxane, in combination with t-BuOK as a base, has been shown to be a highly effective system.[4]
Q5: How can I minimize side reactions like homocoupling and protodeboronation?
A5: Minimizing side reactions is key to achieving high yields.
-
To reduce protodeboronation: Use milder bases like K₂CO₃ or Cs₂CO₃ and avoid excessively high temperatures.[1][2]
-
To reduce homocoupling of the boronic acid: Ensure the reaction is performed under strictly inert conditions by thoroughly degassing the solvent and reaction mixture. Using a Pd(0) precatalyst can also help minimize this side reaction.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Ensure the palladium source and ligand are fresh and have been stored correctly. Consider using a pre-formed catalyst. |
| Inefficient oxidative addition due to steric hindrance | Switch to a bulkier, more electron-rich ligand such as XPhos, SPhos, or an appropriate NHC ligand. | |
| Slow transmetalation | Use a stronger base like K₃PO₄ or t-BuOK. Ensure the base is finely powdered and dry. | |
| Catalyst poisoning | Purify starting materials and ensure the solvent is of high purity and well-degassed. | |
| Significant Amount of Starting Material Remaining | Reaction temperature is too low | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. |
| Insufficient reaction time | Extend the reaction time. Monitor the reaction progress by TLC or GC/LC-MS. | |
| Catalyst deactivation | Increase the catalyst loading. | |
| Formation of Homocoupling Product | Presence of oxygen | Thoroughly degas the solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| Use of a Pd(II) precatalyst | Consider using a Pd(0) precatalyst. | |
| Formation of Protodeboronation Byproduct | Base is too strong or reaction temperature is too high | Use a milder base (e.g., K₂CO₃). Lower the reaction temperature if possible. |
Quantitative Data on Catalyst Systems
The following tables summarize quantitative data from various studies on Suzuki coupling with sterically hindered substrates.
Table 1: Comparison of Ligands for the Synthesis of Tetra-ortho-substituted Biaryls
| Aryl Halide | Boronic Acid | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4,6-trimethylbromobenzene | 2,6-dimethylphenylboronic acid | SPhos | K₃PO₄ | Toluene | 100 | 12 | 95 | [6] |
| 2,4,6-trimethylbromobenzene | 2,6-dimethylphenylboronic acid | XPhos | K₃PO₄ | Toluene | 100 | 12 | 92 | [7] |
| 1-Bromo-2-methoxynaphthalene | 2,6-dimethylphenylboronic acid | AntPhos | K₃PO₄ | Dioxane | 100 | 12 | 88 | [8] |
| 2-chloro-nitrobenzene | 4-chlorophenylboronic acid | P(t-Bu)Cy₂ | Na₂CO₃ | H₂O | 100 | 1 | 75 | [9] |
Table 2: Effect of Base and Solvent on Yield
| Aryl Halide | Boronic Acid | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromotoluene | 2-methylphenylboronic acid | SPhos | K₃PO₄ | Toluene | 80 | 98 | [6] |
| 2-Bromotoluene | 2-methylphenylboronic acid | SPhos | Cs₂CO₃ | Dioxane | 80 | 96 | [6] |
| 2-Bromotoluene | 2-methylphenylboronic acid | SPhos | K₂CO₃ | Toluene | 80 | 85 | [6] |
| Aryl Bromide | Arylboronic acid | NHC | t-BuOK | Dioxane | RT | >99 | [4] |
Experimental Protocols
General Procedure for Suzuki Coupling of a Sterically Hindered Aryl Bromide with a Phenylboronic Acid using a Buchwald Ligand
-
Reagent Preparation: In a glovebox, weigh the aryl bromide (1.0 equiv), the phenylboronic acid (1.5 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., SPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv) into an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M) to the reaction vessel.
-
Reaction Setup: Seal the reaction vessel and remove it from the glovebox. Place the vessel in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC, GC, or LC-MS at regular intervals.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for a Suzuki coupling reaction.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. rsc.org [rsc.org]
Addressing catalyst deactivation when using fluorinated substrates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation when using fluorinated substrates. Our goal is to help you diagnose and resolve issues to maintain optimal catalyst performance and ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. General Catalyst Deactivation Issues
Question: My reaction yield has significantly decreased over several runs with a fluorinated substrate. What are the likely causes?
Answer: A significant drop in yield is a classic sign of catalyst deactivation. When using fluorinated substrates, the primary causes can be categorized as follows:
-
Halide Poisoning: Fluoride ions (F⁻) are well-known poisons for many transition metal catalysts, particularly palladium and rhodium. They can irreversibly bind to the metal center, blocking active sites for the catalytic cycle.
-
Fouling/Coking: The deposition of carbonaceous materials (coke) or other insoluble byproducts on the catalyst surface can block active sites. This is particularly common in high-temperature reactions.
-
Ligand Degradation: The ligands used to stabilize the metal catalyst can be susceptible to degradation under harsh reaction conditions or in the presence of reactive species.
-
Formation of Inactive Catalyst Species: The active catalyst can be converted into an inactive state. For instance, in palladium catalysis, reactive electrophilic fluorine sources have been used to oxidize the metal center to facilitate C–F bond formation, but improper control can lead to inactive species[1][2].
Question: I am observing a change in product selectivity. How can this be related to catalyst deactivation?
Answer: A change in product selectivity is a strong indicator of catalyst deactivation or a change in the reaction mechanism. With fluorinated substrates, you might observe the formation of regioisomeric fluoride side products[1]. This can be due to:
-
Alteration of Active Sites: Poisoning or modification of the catalyst's active sites can change the steric and electronic environment, favoring different reaction pathways.
-
In-situ Ligand Modification: In some palladium-catalyzed fluorination reactions, the ligand can be modified in-situ by the substrate, leading to a new, potentially less selective, catalytic species[1][2].
-
Formation of Benzyne Intermediates: In some palladium-catalyzed systems, a deprotonation event can lead to the formation of HF and a Pd-benzyne intermediate, which can result in regioisomeric fluoride products[1].
II. Catalyst-Specific Deactivation and Troubleshooting
Question: My Palladium-catalyzed cross-coupling reaction with an aryl fluoride is sluggish. What are the common deactivation pathways for Palladium catalysts?
Answer: Palladium catalysts are susceptible to several deactivation pathways when using fluorinated substrates:
-
Fluoride Poisoning: Fluoride ions can coordinate strongly to the Pd center, inhibiting substrate binding and subsequent catalytic steps.
-
Reductive Elimination Challenges: The reductive elimination of Ar-F from Pd(II) intermediates is a challenging step and a major hurdle in Pd-catalyzed fluorination[3][4]. Failure of this step can stall the catalytic cycle.
-
Formation of Inactive Pd(IV) Species: While Pd(IV) intermediates can be involved in C-F bond formation, their stability and subsequent reactivity are crucial. Unproductive decomposition of these high-valent species can lead to catalyst deactivation[5][6].
-
Ligand Decomposition: The phosphine ligands often used in these reactions can be susceptible to oxidation or other degradation pathways.
Troubleshooting Steps for Palladium Catalysts:
-
Use a Halide Scavenger: Add a silver salt like silver carbonate (Ag₂CO₃) to precipitate halide ions, preventing them from poisoning the catalyst.
-
Optimize Ligand Choice: Bulky, electron-rich biaryl monophosphine ligands have been shown to promote the challenging Ar-F reductive elimination from Pd(II) complexes[3][4].
-
Control Fluoride Source: Use a pre-dried, anhydrous fluoride source to minimize side reactions. The use of pre-formed wax capsules to isolate the catalyst and fluoride source from moisture can improve practicality[4].
-
Consider a Pd(0) Precatalyst: Using a Pd(0) precatalyst can avoid inefficient in-situ reduction of Pd(II) sources, which can lead to byproduct formation[4].
Question: My Rhodium catalyst is deactivating during a reaction involving a fluorinated substrate. What should I investigate?
Answer: Rhodium catalysts can also be deactivated, and the mechanisms can be complex:
-
Formation of Inactive Rh-F Species: The formation of a stable rhodium-fluoride bond can render the catalyst inactive for the desired transformation.
-
Competitive β-Hydride vs. β-Fluoride Elimination: In reactions where both pathways are possible, the relative rates can be influenced by the ligand and reaction conditions. While β-hydride elimination might be kinetically preferred, its reversibility can lead to the observed chemoselectivity for β-fluoride elimination in some cases[7].
-
Product Inhibition: The fluorinated product itself may coordinate to the rhodium center, inhibiting further catalytic cycles.
-
Catalyst Restructuring: High temperatures can lead to the interaction of rhodium with the support material (e.g., alumina), causing deactivation[8].
Troubleshooting Steps for Rhodium Catalysts:
-
In-situ Monitoring: Use techniques like IR or NMR spectroscopy to monitor the reaction and identify the formation of any inactive species[9][10].
-
Ligand Modification: The choice of ligand is critical. Experiment with different ligand systems to disfavor the formation of stable, inactive Rh-F species.
-
Catalyst Regeneration: A deactivated cyclometallated rhodium complex has been shown to be regenerated by treatment with Ag₂O[9][10].
Question: I am using a Nickel catalyst for a C-F bond activation reaction, and the activity is low. What are the potential issues?
Answer: Nickel catalysts are often used for activating the strong C-F bond, but they also face challenges:
-
Oxidative Addition Difficulty: The oxidative addition of an aryl fluoride to a Ni(0) center is a critical and often challenging step.
-
Formation of Inactive Nickel Species: The catalyst can be converted into inactive Ni(I) or Ni(III) species, or form aggregates that are catalytically inactive.
-
Ligand Effects: The choice of ligand is crucial. Electron-rich ligands like tricyclohexylphosphine (PCy₃) can enhance the oxidative addition of aryl fluorides[11].
-
Additive Effects: The presence of additives like lithium chloride can improve reaction outcomes by breaking up reagent aggregates and enhancing fluorine elimination[11].
Troubleshooting Steps for Nickel Catalysts:
-
Catalyst and Ligand Screening: Systematically screen different nickel precatalysts and ligands. For example, Ni(PCy₃)₂Cl₂ has been shown to be effective for the cross-coupling of aryl fluorides with organozinc reagents[11].
-
Use of Additives: Investigate the effect of additives like LiCl to improve catalyst performance[11][12].
-
Solvent Optimization: The choice of solvent can significantly impact the reaction outcome. Test a range of solvents to find the optimal conditions.
Quantitative Data on Catalyst Performance
The following tables provide a summary of quantitative data related to catalyst performance in various reactions involving fluorinated substrates. This data is intended to serve as a general guide, and actual performance may vary depending on specific reaction conditions.
Table 1: Performance of Nickel Catalysts in Cross-Coupling of Aryl Fluorides
| Aryl Fluoride Substrate | Coupling Partner | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Fluorotoluene | Phenylzinc chloride | Ni(PCy₃)₂Cl₂ | 85 | [11] |
| 4-Fluoroanisole | Phenylzinc chloride | Ni(PCy₃)₂Cl₂ | 92 | [11] |
| 2-Fluorobenzonitrile | Benzylzinc chloride | Ni(PCy₃)₂Cl₂ | 88 | [11] |
| 2-Fluorobenzofuran | Phenylboronic acid | Ni(cod)₂ / PCy₃ | 96 | [1] |
| 5-Bromo-2-fluorobenzofuran | Phenylboronic acid | Ni(cod)₂ / PCy₃ | 81 (after initial Pd-catalyzed C-Br coupling) |[1] |
Table 2: Performance of a Rhodium Catalyst in Nucleophilic Fluorination
| Substrate | Catalyst Loading (mol%) | Initial Rate (mmol·h⁻¹) | Turnover Frequency (TOF) (h⁻¹) | Reference |
|---|
| Probenecid acyl chloride | 5 | 0.98 | 13.3 |[9][10] |
Experimental Protocols
Protocol 1: Diagnostic Test for Halide Poisoning Using a Halide Scavenger
Objective: To determine if halide poisoning is the cause of catalyst deactivation by introducing a halide scavenger into the reaction mixture.
Materials:
-
Your standard reaction setup (glassware, stir plate, etc.)
-
Your catalyst, substrates, and solvent
-
Silver carbonate (Ag₂CO₃), dried in an oven at 100°C for 2 hours and stored in a desiccator.
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Analytical equipment for monitoring reaction progress (e.g., GC, LC-MS, NMR)
Procedure:
-
Set up two parallel reactions under an inert atmosphere. Both reactions should contain the same concentrations of catalyst, substrates, and solvent.
-
Reaction A (Control): Run the reaction according to your standard procedure.
-
Reaction B (Test with Scavenger): To this reaction, add 1.5 equivalents (relative to the fluorinated substrate) of dried silver carbonate (Ag₂CO₃) at the beginning of the reaction. Silver salts can act as both halide scavengers and oxidants, so it's important to consider their multifaceted roles[2][13].
-
Run both reactions under identical conditions (temperature, stirring speed, etc.).
-
Monitor the progress of both reactions over time by taking aliquots and analyzing them.
-
Analyze the Results:
-
If Reaction B shows a significantly higher yield or faster reaction rate compared to Reaction A, it is a strong indication that halide (fluoride) poisoning is a major cause of deactivation.
-
If there is no significant difference between the two reactions, other deactivation mechanisms are likely dominant.
-
Protocol 2: General Procedure for Oxidative Regeneration of a Coked Catalyst
Objective: To remove carbonaceous deposits (coke) from a deactivated heterogeneous catalyst by controlled oxidation.
Materials:
-
Deactivated catalyst
-
Tube furnace with temperature control
-
Quartz or ceramic tube reactor
-
Gas flow controllers for an inert gas (e.g., nitrogen, argon) and an oxygen-containing gas (e.g., dry air or a mixture of O₂ in N₂)
-
Gas scrubbing system for the outlet gas (to neutralize any acidic gases formed)
Procedure:
-
Catalyst Loading: Carefully load the deactivated catalyst into the reactor tube.
-
Inert Gas Purge: Place the reactor tube in the furnace and purge the system with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove any adsorbed volatile compounds.
-
Heating: While maintaining the inert gas flow, slowly heat the furnace to a target temperature, typically between 300°C and 500°C. The optimal temperature will depend on the catalyst and support material and should be below the temperature at which the catalyst sinters.
-
Oxidative Treatment: Once the target temperature is reached and stable, gradually introduce the oxygen-containing gas. Start with a low concentration of oxygen (e.g., 1-2% O₂ in N₂) to control the exotherm from the combustion of the coke. The total gas flow rate should be maintained at 50-100 mL/min.
-
Hold at Temperature: Hold the catalyst at this temperature and gas flow until the coke has been completely burned off. This can be monitored by analyzing the outlet gas for CO₂. The process is complete when the CO₂ concentration returns to baseline.
-
Inert Gas Purge (Post-Oxidation): Switch back to a pure inert gas flow and maintain the temperature for another 30 minutes to purge any remaining oxygen.
-
Cooling: Turn off the furnace and allow the catalyst to cool to room temperature under the inert gas flow.
-
Unloading: Once cooled, the regenerated catalyst can be carefully unloaded and stored in a desiccator. For some catalysts, a re-reduction or re-fluorination step may be necessary to restore full activity. For example, some palladium catalysts can be recovered from spent materials through a series of acid dissolution, oxidation, and reduction steps[14][15].
Visualizations
Caption: A logical workflow for troubleshooting catalyst deactivation.
References
- 1. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Organic Transformations with Silver Carbonate as a Key External Base and Oxidant [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. The rhodium riddle: computational insights into competitive β-hydride vs. β-fluoride elimination - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents [organic-chemistry.org]
- 12. Nickel-Catalyzed Direct Cross-Coupling of Aryl Fluorosulfates with Aryl Bromides. | Semantic Scholar [semanticscholar.org]
- 13. Multifaceted role of silver salts as ligand scavengers and different behavior of nickel and palladium complexes: beyond halide abstraction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. CN104232900A - Method for recovering palladium from waste palladium/alumina catalyst - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: The Effect of Water on Suzuki Coupling Efficiency with Boronic Acids
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and understand the nuanced role of water in Suzuki-Miyaura cross-coupling reactions involving boronic acids.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of water in a Suzuki-Miyaura coupling reaction?
Water plays several crucial roles in Suzuki-Miyaura coupling. While the reaction can be run under anhydrous conditions, the addition of water is common and often beneficial.[1] Its primary functions are:
-
Dissolving the Inorganic Base: Many common bases, such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄), have poor solubility in organic solvents but dissolve well in water.[2] This increases the availability and effectiveness of the base.
-
Facilitating Transmetalation: Water is believed to play a role in the transmetalation step of the catalytic cycle.[2] It can participate in the generation of a more reactive boronate species or assist in the formation of an oxo-palladium(II) intermediate, which can then react with the boronic acid.[3]
-
Creating Biphasic Systems: For many organic-soluble substrates, a biphasic solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) is standard.[2] Common ratios of organic solvent to water range from 2:1 to 10:1.[1]
Q2: Is it possible to run a Suzuki coupling entirely in water without organic solvents?
Yes, Suzuki couplings can be performed in purely aqueous conditions. This approach is economically and environmentally attractive.[4] Organoboranes are compatible with water, and the use of water-soluble ligands or "ligandless" palladium sources can lead to highly efficient reactions.[5][6] For instance, a palladium acetate-catalyzed reaction in water, in the presence of tetrabutylammonium bromide (TBAB), has been shown to considerably accelerate the coupling of aryl bromides.[6][7]
Q3: How does water affect the stability of the boronic acid reagent?
The presence of water can lead to side reactions involving the boronic acid. The most significant of these is protodeboronation, where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom.[3] This is a common cause of reduced yield.[1] Additionally, boronic acids are known to exist in equilibrium with their trimeric anhydrides, known as boroxines, a process that releases water.[1][8] Even in a nominally anhydrous solvent, this released water can participate in the catalytic cycle.[1]
Q4: What is protodeboronation and how can it be minimized?
Protodeboronation is a side reaction that cleaves the C-B bond of the boronic acid, replacing it with a C-H bond. This decomposition pathway consumes the boronic acid, leading to lower yields of the desired coupled product.[3] This process can be uncatalyzed (direct reaction with water) or catalyzed by acid or base.[3] Certain structural features, like the presence of 2-heteroaryl groups or protonable heteroatoms in the aromatic ring, can accelerate protodeboronation in aqueous conditions.[1]
To minimize this side reaction, one can:
-
Use boronic esters (e.g., pinacol esters), which are more stable than the corresponding acids.[1]
-
Form diethanolamine adducts, which create air- and water-stable crystalline solids that can be used directly in the coupling reaction.[9]
-
Carefully control the reaction temperature, as higher temperatures can promote this side reaction.[2]
Q5: Can water be generated in situ during the reaction?
Yes. As mentioned, boronic acids can undergo trimerization to form boroxines, releasing one molecule of water per boronic acid that trimerizes.[1] It has been shown that even in solid-state reactions without any external solvent, the water generated from this trimerization is crucial for the reaction to proceed, creating a "pseudo-solid-state" condition.[8][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Catalyst Inactivity: The palladium source may be inactive or the Pd(II) precatalyst is not being reduced to the active Pd(0) species.[9] 2. Protodeboronation: The boronic acid is decomposing faster than it is coupling.[1][3] 3. Poor Solubility: One or more reactants are not sufficiently soluble in the chosen solvent system.[2] | 1. Catalyst Check: Use a fresh, reliable palladium source or an air-stable precatalyst. Ensure proper degassing to prevent catalyst oxidation.[9] 2. Stabilize Boronic Acid: Switch to a more stable boronic ester (e.g., neopentyl or pinacol) or prepare a diethanolamine adduct.[1][9] 3. Modify Solvent System: Increase the reaction temperature to improve solubility.[2] Screen different solvents (e.g., DMF, Dioxane, THF) or adjust the organic solvent-to-water ratio.[2] |
| Significant Homocoupling of Boronic Acid | 1. Oxygen Contamination: The presence of oxygen can lead to oxidative homocoupling of the boronic acid and catalyst decomposition.[1][9] 2. Presence of Pd(II) Species: If Pd(II) species are present without aryl/vinyl ligands, they can catalyze the homocoupling reaction.[1] | 1. Degas Thoroughly: Ensure the solvent is properly degassed (e.g., by sparging with argon or nitrogen) and maintain an inert atmosphere throughout the reaction.[9] 2. Use Pd(0) Source: Start with a Pd(0) catalyst source like Pd(PPh₃)₄ or ensure conditions are adequate for the in situ reduction of a Pd(II) precatalyst. |
| Slow or Incomplete Reaction in a Biphasic System | 1. Poor Mass Transfer: The reaction rate is limited by the transfer of reagents between the aqueous phase (containing the base and activated boronic acid) and the organic phase (containing the aryl halide and catalyst).[2] 2. Insufficient Base Activation: The inorganic base is not dissolving sufficiently in the aqueous phase. | 1. Improve Mixing: Increase the stirring rate vigorously to create an emulsion and maximize the interfacial surface area.[1] Consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[6][11] 2. Adjust Water Ratio/Base: Increase the proportion of water to better dissolve the base.[2] Ensure the base is finely powdered to maximize its surface area.[2] |
| Decomposition of Base-Sensitive Substrates | 1. Strong Base: The chosen base (e.g., NaOH, KOtBu) is too harsh for functional groups like esters present on the substrates.[12] | 1. Use a Milder Base: Switch to a milder base such as potassium fluoride (KF) or potassium bicarbonate (KHCO₃).[1][12][13] While this may sometimes slow the reaction rate, it will preserve the integrity of the functional groups.[12] |
Quantitative Data Summary
The optimal amount of water is highly substrate-dependent. Below are examples from various studies illustrating different solvent systems and their outcomes.
| Aryl Halide | Boronic Acid | Catalyst / Base | Solvent System (Ratio) | Temp (°C) / Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / K₃PO₄ | Dioxane / H₂O (10:1) | 80 | - | [9] |
| Aryl Bromides | Phenylboronic acid | PdCl₂(Lₙ@β-CD) / K₃PO₄·7H₂O | H₂O | 90 / 4 | 80-100 | [14] |
| o-Bromotoluene | Amine | Pd-catalyzed / Cs₂CO₃ | Toluene / H₂O (with 2.5 eq. H₂O) | - | Optimal | [15] |
| Trifluoroborates | - | Pd-catalyzed | THF / H₂O (10:1) | - | Improved | [15] |
| Aryl Halides | Phenylboronic acid | Pd NPs/MWCNT / K₂CO₃ | Solid-State (no solvent) | - | up to 97 | [8] |
Key Experimental Protocols
General Protocol for a Suzuki Coupling in a Biphasic System
This is a general guideline and may require optimization for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv.), the boronic acid (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[9]
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[9]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., 0.5–2 mol%).[9]
-
Solvent Addition: Add the degassed organic solvent (e.g., Dioxane) followed by degassed water (e.g., in a 10:1 ratio) via syringe. The total concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[9]
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C) until the reaction is complete as monitored by TLC or LC-MS.[9]
Protocol for Preparation of Diethanolamine-Boronic Acid Adducts
This protocol enhances the stability of water-sensitive boronic acids.
-
Suspension: Suspend the boronic acid (1.0 equiv.) in a suitable solvent (e.g., Toluene).
-
Addition: While stirring, add diethanolamine (1.0 equiv.) dropwise. A precipitate should form.[9]
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[9]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can be used directly in the Suzuki coupling reaction.[9]
Visualizations
// Nodes Pd0 [label="Pd(0)Lₙ\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII [label="R¹-Pd(II)Lₙ-X", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_R2 [label="R¹-Pd(II)Lₙ-R²", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for inputs/outputs ArX [label="R¹-X", shape=plaintext, fontcolor="#EA4335"]; Boronic [label="R²-B(OH)₂", shape=plaintext, fontcolor="#34A853"]; Base [label="Base / H₂O", shape=plaintext, fontcolor="#5F6368"]; Product [label="R¹-R²", shape=plaintext, fontcolor="#202124"];
// Edges Pd0 -> OxAdd [color="#EA4335"]; OxAdd -> PdII [color="#EA4335"]; ArX -> OxAdd [style=dashed, arrowhead=none];
PdII -> Transmetal [color="#34A853"]; Transmetal -> PdII_R2 [color="#34A853"]; Boronic -> Transmetal [style=dashed, arrowhead=none]; Base -> Transmetal [style=dashed, arrowhead=none];
PdII_R2 -> RedElim [color="#4285F4"]; RedElim -> Pd0 [color="#4285F4"]; RedElim -> Product [style=dashed, arrowhead=open, label="Product Out"]; } caption: The catalytic cycle of Suzuki-Miyaura coupling.
// Nodes Start [label="Reaction Failure\n(Low/No Yield)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCatalyst [label="Check Catalyst Activity\n& Inert Atmosphere", shape=diamond, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; CheckSolubility [label="Assess Reactant Solubility", shape=diamond, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; CheckBoronic [label="Evaluate Boronic Acid Stability", shape=diamond, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];
ActionCatalyst [label="Use Fresh Catalyst\nDegas Solvents Thoroughly", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ActionSolubility [label="Increase Temperature\nScreen Solvents / Adjust H₂O Ratio", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ActionBoronic [label="Use Boronic Ester\nor Diethanolamine Adduct", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Reaction Successful", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckCatalyst; CheckCatalyst -> ActionCatalyst [label="Issue Found"]; CheckCatalyst -> CheckSolubility [label="OK"]; ActionCatalyst -> Success;
CheckSolubility -> ActionSolubility [label="Issue Found"]; CheckSolubility -> CheckBoronic [label="OK"]; ActionSolubility -> Success;
CheckBoronic -> ActionBoronic [label="Issue Found"]; ActionBoronic -> Success; } caption: Logical workflow for troubleshooting Suzuki coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
How to improve the solubility of reagents in Suzuki coupling reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with reagents in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My starting material (aryl halide or boronic acid) has very poor solubility in common Suzuki coupling solvents. What is the first thing I should try?
The initial and most straightforward approach is to modify the solvent system and reaction temperature.
-
Screen Solvents: A range of solvents can be effective for poorly soluble substrates.[1] Common choices include polar aprotic solvents like DMF or ethereal solvents such as 1,4-dioxane and THF, often used with a water co-solvent.[1][2] A parallel solvent screening can efficiently identify the optimal solvent for your specific substrates.[1]
-
Increase Temperature: Many Suzuki couplings are run at elevated temperatures (80-110 °C), which can significantly improve the solubility of solid reactants.[1] However, be mindful that higher temperatures might also promote side reactions like protodeboronation or catalyst decomposition.[1]
-
Use a Co-solvent: The addition of water is common in Suzuki reactions as it helps dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and is believed to play a role in the transmetalation step of the catalytic cycle.[1] For substrates soluble in organic solvents, a biphasic system like Toluene/H₂O or Dioxane/H₂O is standard.[1]
Q2: I am observing a biphasic reaction mixture with slow conversion. How can I improve the reaction rate?
Slow reaction rates in biphasic systems are often due to poor mass transfer between the aqueous phase (containing the base and activated boronic acid) and the organic phase (containing the aryl halide and palladium catalyst).[1]
-
Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously to create an emulsion, which maximizes the interfacial area between the two phases.[1]
-
Phase-Transfer Catalysts (PTCs): The addition of a phase-transfer catalyst can dramatically accelerate biphasic reactions.[1] PTCs, such as quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or Aliquat 336, facilitate the transfer of the boronate anion from the aqueous phase to the organic phase.[1][3]
Q3: Can the choice of base affect my reaction if I have solubility issues?
Yes, the base is a critical component, and its properties can significantly impact the reaction.
-
Solubility: The base must have some solubility in the reaction medium to activate the boronic acid.[1] If you are using an organic solvent system without water, an organic base like triethylamine (TEA) might be considered, although inorganic bases are more common.[1]
-
Physical Form: Ensure the base is finely powdered and dry. Clumps or coarse particles have a lower surface area, which can lead to poor reproducibility and incomplete reactions.[1]
-
Base Strength: Stronger bases can sometimes accelerate the reaction but may not be suitable for base-sensitive functional groups.[1] Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1] For base-labile groups, a milder option like KF can be used.[1][4]
Q4: My reactants are still insoluble even after optimizing the solvent and temperature. What other options do I have?
For extremely insoluble substrates, more advanced techniques may be necessary.
-
Use of Surfactants: In aqueous media, surfactants can be used to form micelles that encapsulate the hydrophobic reactants, thereby increasing their effective concentration and facilitating the reaction.[5][6] Chiral surfactants have also been used to stabilize palladium nanoparticles for asymmetric Suzuki couplings in water.[7]
-
Water-Soluble Ligands: For reactions conducted primarily in aqueous media, specially designed water-soluble ligands, such as sulfonated phosphines (e.g., sSPhos, TXPTS), can be used to keep the catalyst in the aqueous phase.[1][8]
-
Solid-State Mechanochemistry (Ball Milling): This solvent-free technique involves grinding the solid reactants together with the catalyst and base in a ball mill. The mechanical energy input facilitates the reaction in the solid state, completely bypassing solubility limitations.[1]
Q5: Can my choice of ligand influence the outcome when dealing with poor solubility?
While ligands do not directly solubilize the reactants, their choice is crucial for catalyst activity and stability, which is especially important under the harsh conditions often required to deal with solubility problems.[1]
-
Bulky, Electron-Rich Ligands: Modern phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) form highly active palladium catalysts.[1] This high activity can allow the reaction to proceed at lower temperatures or drive sluggish reactions to completion even with low concentrations of dissolved substrate.[1]
-
Water-Soluble Ligands: As mentioned, for reactions in aqueous media, water-soluble ligands are essential for maintaining a homogeneous catalytic system.[1][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Poor or no conversion | Low solubility of starting materials. | 1. Increase reaction temperature.[1]2. Screen different solvents or co-solvent ratios (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).[1]3. For biphasic systems, add a phase-transfer catalyst (e.g., TBAB).[1] |
| Slow reaction rate in a biphasic system | Poor mass transfer between phases. | 1. Increase stirring speed to ensure a fine emulsion.[1]2. Add a phase-transfer catalyst like TBAB.[1] |
| Incomplete reaction | Ineffective base activation due to poor solubility. | 1. Use a finely powdered base.[1]2. Ensure the base is soluble in the chosen solvent system (add water for inorganic bases).[1] |
| Reactants insoluble in all common solvents | Highly crystalline or large polycyclic aromatic substrates. | 1. Consider using surfactants in an aqueous medium.[5][6]2. Explore solvent-free mechanochemistry (ball milling).[1] |
| Decomposition of reagents or catalyst | High reaction temperatures. | 1. Use a more active catalyst with bulky, electron-rich ligands to lower the required reaction temperature.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Poorly Soluble Aryl Halide
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the poorly soluble aryl halide (1.0 equiv), the arylboronic acid (1.2 - 1.5 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0 equiv).[1]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.[1]
-
Catalyst Preparation: In a separate vial under an inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).[1] Briefly mix with a small amount of the degassed organic solvent.
-
Reaction Initiation: Add the catalyst mixture to the Schlenk flask via syringe.[1]
-
Heating: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required reaction time (monitor by TLC or LC-MS).[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol 2: Small-Scale Parallel Solvent Screening
This method allows for the efficient testing of multiple solvents.
-
Stock Solution: Prepare a stock solution of the aryl halide, boronic acid, palladium precatalyst, and ligand in a suitable, volatile solvent (e.g., THF).[1]
-
Aliquotting: In an array of reaction vials, add the chosen base to each.
-
Solvent Addition: Add a different test solvent (e.g., DMF, Toluene, Dioxane) to each vial.[1]
-
Initiation: Add an equal aliquot of the stock solution to each vial, seal them, and place them in a heating block with vigorous stirring.[1]
-
Analysis: After a set time, quench the reactions and analyze the conversion in each vial by LC-MS or GC to identify the optimal solvent.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. iris.unive.it [iris.unive.it]
- 6. An efficient water-soluble surfactant-type palladium catalyst for Suzuki cross-coupling reactions in pure water at room temperature - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Reactivity of Electron-Deficient Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with electron-deficient boronic acids in cross-coupling reactions.
Troubleshooting Guide
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Users frequently report low or no yield when using electron-deficient arylboronic acids. This is often attributed to a slow transmetalation step in the catalytic cycle.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Detailed Solutions:
-
Solution 1: Optimize the Base. The choice of base is critical for initiating transmetalation. For challenging electron-deficient boronic acids, stronger bases are often required.[3][4]
-
Recommendation: Switch from weaker bases like Na₂CO₃ or K₂CO₃ to stronger, non-aqueous bases such as K₃PO₄ or Cs₂CO₃.[1]
-
-
Solution 2: Select an Appropriate Ligand. Electron-rich phosphine ligands can accelerate the catalytic cycle, particularly for electron-poor substrates.[1][4]
-
Recommendation: Employ Buchwald-type ligands (e.g., SPhos, XPhos) which are known to be effective for a broad range of substrates, including electron-deficient ones.[1]
-
-
Solution 3: Increase Reaction Temperature. Higher temperatures can overcome the activation energy barrier for slow transmetalation.
-
Recommendation: Incrementally increase the reaction temperature, for example, from 80 °C to 110 °C, while monitoring for potential side reactions or decomposition.[5]
-
-
Solution 4: Utilize "Masked" Boronic Acid Derivatives. Electron-deficient boronic acids are prone to decomposition via protodeboronation and homocoupling.[2][6] Converting them to more stable forms can improve reaction outcomes.
-
Recommendation: Convert the boronic acid to a boronic ester (e.g., pinacol ester), a trifluoroborate salt, or a diethanolamine (DABO) adduct, which can be more stable under reaction conditions and may hydrolyze in situ to release the boronic acid.[7]
-
Issue 2: Significant Homocoupling of Boronic Acid
The formation of a biaryl product derived from the coupling of two boronic acid molecules is a common side reaction, often exacerbated by the presence of oxygen.[5][8]
Causal Pathway:
Caption: Pathway leading to boronic acid homocoupling.
Troubleshooting Steps:
-
Ensure Rigorous Degassing: Oxygen must be thoroughly removed from the reaction mixture.
-
Protocol: Degas the solvent by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using a freeze-pump-thaw technique (3 cycles).
-
-
Maintain an Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas.
-
Protocol: Use Schlenk techniques or a glovebox for the addition of reagents, particularly the palladium catalyst and ligands.[5]
-
-
Use an Active Pd(0) Source: If using a Pd(II) precatalyst, ensure its complete reduction to the active Pd(0) species. Incomplete reduction can leave Pd(II) species that promote homocoupling.[5][8]
Frequently Asked Questions (FAQs)
Q1: My electron-deficient boronic acid appears to be decomposing on the shelf. How can I improve its stability?
A1: Electron-deficient boronic acids are susceptible to decomposition. To enhance stability for storage, they can be converted into more robust derivatives.[6] Diethanolamine (DABO) adducts are particularly useful as they are often crystalline, air- and water-stable solids that can be easily isolated and stored.[7]
Q2: Which catalyst system is best for coupling an electron-deficient boronic acid with a less reactive aryl chloride?
A2: This is a challenging coupling that requires a highly active catalyst system. Palladium catalysts with bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos), are often necessary.[1][2] In some cases, nickel-based catalyst systems have also shown high efficacy for coupling with less reactive substrates like aryl chlorides and arenesulfonates.[2]
Q3: Can additives be used to enhance the reaction rate?
A3: Yes, for certain substrates, additives can significantly improve reaction outcomes. For example, the use of copper(I) salts, such as CuCl, has been shown to facilitate the Suzuki coupling of notoriously difficult electron-deficient 2-heterocyclic boronates.[9] It is hypothesized that copper assists in the transmetalation step.[9]
Q4: How does the choice of boronic acid derivative (e.g., boronic acid vs. boronic ester) affect reactivity?
A4: While boronic acids are often more reactive than their corresponding esters, they are also more prone to decomposition.[10] Boronic esters, like pinacol esters, offer greater stability.[6] Interestingly, some studies have shown that both electron-deficient (catechol) and electron-rich (glycol) esters can lead to an increase in the rate of transmetalation compared to the parent boronic acid, suggesting the effect is complex. The optimal choice depends on the specific substrates and reaction conditions, balancing stability and reactivity.
Data and Protocols
Table 1: Comparison of Catalyst Systems for Electron-Deficient Boronic Acids
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type | High activity for a broad range of substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis | Readily available, well-understood. | Lower activity for challenging substrates, may require higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type systems. | 1-3 |
| Ni(COD)₂ / PCy₃ | Trialkylphosphine | Effective for less reactive electrophiles (e.g., aryl arenesulfonates).[2] | Highly air-sensitive catalyst precursor. | 5-10 |
Data compiled from literature for analogous substrates.[1][2]
Table 2: Common Bases for Suzuki-Miyaura Coupling
| Base | Solvent System | Strength | Comments |
| K₃PO₄ | Toluene/H₂O | Strong | Effective for many Suzuki couplings, promotes high reaction rates.[1] |
| Cs₂CO₃ | THF or Dioxane | Strong | Can accelerate slow reactions; higher cost.[1] |
| K₂CO₃ | Dioxane/H₂O | Moderate | Common and effective base.[1] |
| Et₃N | Acetonitrile | Weak (Organic) | Useful in anhydrous conditions but may not be sufficient for challenging couplings.[1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point; optimization of specific parameters is often necessary.
-
Reagent Preparation: In a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid or its derivative (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[5]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[5]
Experimental Protocol: Preparation of a Diethanolamine (DABO) Adduct
This procedure can be used to stabilize a labile boronic acid.[5]
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
Precipitation: A precipitate will typically form. Stir the resulting slurry for 10-15 minutes.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in coupling reactions.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Overcoming challenges in the purification of products from 4-Ethoxycarbonyl-3-fluorophenylboronic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of products derived from reactions involving 4-Ethoxycarbonyl-3-fluorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when using this compound in Suzuki-Miyaura coupling reactions?
A1: The most common impurities include unreacted starting materials (both the boronic acid and the coupling partner), homocoupled byproducts of the boronic acid, and protodeboronated starting material (ethyl 2-fluorobenzoate). Additionally, palladium catalyst residues and inorganic salts from the basic reaction conditions are often present in the crude product.
Q2: Can the ethoxycarbonyl group on the boronic acid be hydrolyzed during the Suzuki-Miyaura reaction?
A2: Yes, the ethoxycarbonyl group is susceptible to hydrolysis under the basic conditions typically employed in Suzuki-Miyaura coupling reactions. This can lead to the formation of the corresponding carboxylic acid (4-carboxy-3-fluorophenylboronic acid or its coupled product), which can complicate purification due to its different polarity and solubility. The extent of hydrolysis is dependent on the base strength, reaction temperature, and duration.
Q3: How does the fluorine substituent affect the purification process?
A3: The electron-withdrawing nature of the fluorine atom can increase the acidity of the boronic acid. While this can sometimes enhance reactivity, it may also influence the stability of the boronic acid and its propensity for side reactions. In terms of purification, the fluorine substituent will alter the polarity of the desired product and byproducts, which needs to be considered when developing chromatography or extraction methods.
Q4: What are the initial recommended steps for purifying the crude product from a reaction involving this compound?
A4: A typical initial workup involves quenching the reaction, followed by an aqueous workup to remove inorganic salts and water-soluble impurities. This usually consists of partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. A subsequent wash with a mild acid (e.g., dilute HCl) can help remove basic impurities, and a wash with brine can aid in removing residual water.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of products from reactions with this compound.
Problem 1: Difficulty in separating the desired product from unreacted this compound.
| Possible Cause | Suggested Solution |
| Co-elution during column chromatography. | - Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. - Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation. |
| Similar solubility of the product and starting material. | - Attempt recrystallization from a suitable solvent system. This can be particularly effective if the desired product is a solid. - Perform a liquid-liquid extraction with a pH adjustment. The boronic acid is acidic and can be extracted into a basic aqueous solution (e.g., dilute NaOH), leaving the less acidic product in the organic phase. |
Problem 2: Presence of a highly polar impurity, suspected to be the hydrolyzed carboxylic acid.
| Possible Cause | Suggested Solution |
| Hydrolysis of the ethoxycarbonyl group during the reaction or workup. | - During the aqueous workup, perform an extraction with a basic solution (e.g., saturated sodium bicarbonate) to remove the acidic impurity into the aqueous layer. - If the desired product is not base-sensitive, this is an effective method. Acidify the aqueous layer and extract with an organic solvent to recover the carboxylic acid byproduct if needed. |
| Incomplete conversion leading to the presence of 4-carboxy-3-fluorophenylboronic acid if it was a contaminant in the starting material. | - Ensure the purity of the starting this compound before the reaction. |
Problem 3: The isolated product is contaminated with palladium residues (appears as a dark-colored solid).
| Possible Cause | Suggested Solution |
| Inefficient removal of the palladium catalyst during workup. | - Filter the crude reaction mixture through a pad of Celite® or silica gel before aqueous workup. - Treat the organic solution of the crude product with a palladium scavenger, such as activated carbon or a commercially available scavenger resin. - In some cases, washing the organic layer with an aqueous solution of a chelating agent like EDTA can help remove palladium salts. |
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura coupling reaction using this compound, followed by a standard purification procedure.
Reaction Setup:
-
To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Degas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
Purification Protocol:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the purified product.
Visualizations
Below are diagrams illustrating key workflows and relationships in the context of Suzuki-Miyaura reactions and subsequent purification.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction followed by purification.
Caption: A decision tree for troubleshooting common purification issues.
Impact of reaction temperature on Suzuki coupling yield with this compound
Welcome to the technical support center for Suzuki coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the impact of reaction temperature on yield.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for a Suzuki coupling reaction?
A1: Suzuki coupling reactions are conducted over a wide range of temperatures, from room temperature up to 120 °C. However, a common starting point for many systems is around 60 °C, with typical heating temperatures falling between 80-110 °C.[1][2] The optimal temperature is highly dependent on the specific substrates, catalyst, ligand, and solvent system being used.[3]
Q2: How does increasing the reaction temperature generally affect the yield of a Suzuki coupling reaction?
A2: Increasing the reaction temperature can have both positive and negative effects on the yield. Generally, higher temperatures increase the reaction rate, which can lead to higher conversion of starting materials to the desired product within a given timeframe.[4] However, excessively high temperatures can lead to undesirable side reactions, such as catalyst decomposition, homocoupling, and protodeboronation (the replacement of the boronic acid group with a hydrogen atom), which can ultimately decrease the overall yield.[3]
Q3: My Suzuki coupling reaction is not proceeding at room temperature. What should I do?
A3: If your reaction is sluggish or not proceeding at room temperature, heating the reaction mixture is a standard next step. A moderate increase in temperature, for instance to 60 °C or 80 °C, can often provide the necessary activation energy for the reaction to proceed at a reasonable rate.[3][5] It is advisable to monitor the reaction progress by a suitable analytical technique like TLC or LC-MS to determine the optimal reaction time at the elevated temperature.
Q4: Can running the reaction at a lower temperature for a longer time improve the yield?
A4: In some cases, yes. Lowering the reaction temperature can minimize side reactions like protodeboronation and catalyst degradation, which are often more prevalent at higher temperatures.[3] By extending the reaction time, you may still achieve a high conversion to your desired product while minimizing the formation of byproducts, thus leading to a higher isolated yield. This strategy is particularly useful for base-sensitive substrates.
Q5: Are there specific cases where lower temperatures are surprisingly detrimental to the reaction?
A5: Yes, there are instances where lower temperatures can be surprisingly inefficient. For example, studies have shown that the Suzuki-Miyaura couplings of aryl iodides using "classical" Pd/PPh₃ catalyst systems can be unexpectedly poor at lower temperatures (around 50 °C) compared to their aryl bromide counterparts.[6] In such cases, increasing the temperature is necessary to achieve a good yield.
Troubleshooting Guide: Low Yield in Suzuki Coupling
Low yield is a common issue in Suzuki coupling reactions. The following guide provides a structured approach to troubleshooting, with a focus on the role of reaction temperature.
Problem: Low or No Product Formation
Initial Checks:
-
Inert Atmosphere: Ensure that the reaction was performed under an inert atmosphere (e.g., argon or nitrogen). Oxygen can deactivate the palladium catalyst.[3]
-
Reagent Quality: Verify the purity and integrity of your reagents, especially the palladium catalyst, phosphine ligands (which can oxidize), and the boronic acid (which can degrade over time).[3]
-
Solvent and Base: Use anhydrous and degassed solvents. Ensure the base is of high purity and appropriate for the reaction.[3]
Troubleshooting Steps:
| Possible Cause | Suggested Solution |
| Reaction temperature is too low. | Gradually increase the reaction temperature in increments (e.g., from 60 °C to 80 °C, then to 100 °C).[1] Monitor the reaction at each temperature to find the optimum. |
| Reaction temperature is too high, causing catalyst decomposition or side reactions. | Lower the reaction temperature and increase the reaction time.[3] Consider screening different catalyst/ligand systems that are more stable at higher temperatures. |
| Protodeboronation of the boronic acid. | This side reaction is often exacerbated by high temperatures and the presence of water. Try running the reaction at a lower temperature.[3] Alternatively, consider converting the boronic acid to a more stable derivative like a pinacol ester.[1] |
| Homocoupling of the boronic acid. | This can be caused by high temperatures or the presence of oxygen. Ensure thorough degassing of the reaction mixture and consider a lower reaction temperature.[1] |
| Poor solubility of reactants. | Increase the temperature to improve solubility. Alternatively, screen different solvents or solvent mixtures in which your starting materials are more soluble at a given temperature.[5] |
Data Presentation: Impact of Temperature on Yield
The following tables summarize quantitative data from various studies on the effect of reaction temperature on Suzuki coupling yield.
Table 1: Optimization of Temperature for the Suzuki Coupling of 4-Bromotoluene with Phenylboronic Acid
| Entry | Temperature (°C) | Yield (%) |
| 1 | 30 | 25 |
| 2 | 60 | 70 |
| 3 | 80 | 95 |
| 4 | 100 | 95 |
Reaction Conditions: 4-bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), Pd/NiFe₂O₄ catalyst, K₂CO₃ (2 mmol) in DMF/H₂O (1:1). Data adapted from a study on a palladium-catalyzed Suzuki reaction.[4]
Table 2: Temperature Screening for the Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid
| Entry | Temperature (°C) | Yield (%) |
| 1 | 60 | 45 |
| 2 | 80 | 72 |
| 3 | 100 | 80 |
| 4 | 120 | 78 |
| 5 | 140 | 75 |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (1.5 mmol) in 1,4-dioxane/H₂O. Data adapted from a study on microwave-assisted Suzuki coupling.[7]
Table 3: Effect of Temperature on the Suzuki Coupling of Iodobenzene and Phenylboronic Acid in High-Pressure/High-Temperature Water
| Entry | Temperature (°C) | Yield (%) |
| 1 | 50 | 38 |
| 2 | 100 | 75 |
| 3 | 150 | 92 |
| 4 | 200 | 98 |
Reaction Conditions: Iodobenzene, phenylboronic acid, PdCl₂ (0.5 mol%), NaOH (500 mol%) in water at 16 MPa. Data adapted from a study on rapid Suzuki-Miyaura couplings.[8]
Experimental Protocols
General Procedure for a Suzuki Coupling Reaction
This protocol provides a general starting point. The specific conditions, especially the reaction temperature, may need to be optimized for your particular substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 4:1 1,4-dioxane/water, 5 mL)
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Attach a condenser and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: Logical relationship of temperature effects on Suzuki coupling yield.
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A key component of this reaction is the organoboron reagent, typically a boronic acid. The reactivity of the boronic acid is paramount to the success of the coupling, influencing reaction times, yields, and overall efficiency. This guide provides a comparative analysis of the reactivity of 4-Ethoxycarbonyl-3-fluorophenylboronic acid and other commonly used phenylboronic acids, supported by experimental data and detailed protocols.
Understanding Boronic Acid Reactivity in Suzuki-Miyaura Coupling
The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density of the boronic acid, which in turn affects the rate-determining transmetalation step.
Generally, electron-donating groups increase the nucleophilicity of the aryl group, which can facilitate the transmetalation step. Conversely, electron-withdrawing groups decrease the electron density on the boron-bound carbon, which can also impact reactivity. The presence of EWGs like fluoro and ethoxycarbonyl groups in this compound is expected to lower the pKa of the boronic acid, potentially influencing its activation and participation in the catalytic cycle.[1]
Quantitative Reactivity Comparison
| Boronic Acid | Aryl Halide | Catalyst System (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | 4-Bromoanisole | Pd/Fe3O4/Charcoal | K2CO3 | EtOH/H2O | 0.5 | 98 | [2] |
| Phenylboronic Acid | 1-Bromo-4-nitrobenzene | GO@NHC-Pd | K2CO3 | H2O | 0.5 | 95 | [3] |
| Phenylboronic Acid | 4-Bromoacetophenone | Magnetic supported Pd(II)-N2O2 (0.25) | Na2CO3 | DMA | 24 | 100 | [4] |
| 4-Methylphenylboronic Acid | 4-Iodoanisole | Pd(OAc)2 (2), SPhos (4) | K3PO4 | Toluene/H2O | 12 | 95 | |
| 4-Methoxyphenylboronic Acid | Bromobenzene | Pd(NH3)4Cl2 (0.0006) | Quaternary Ammonium Hydroxide | H2O | Not Specified | >95 | [5] |
| This compound | Various Aryl Halides | Data Not Available | - | - | - | - |
Note: The reaction conditions in the table are not identical, and direct comparison should be made with caution. This data is intended to provide a general overview of the reactivity of these common boronic acids.
Inferred Reactivity of this compound
Experimental Protocols
A standardized protocol is crucial for accurately comparing the reactivity of different boronic acids. Below is a representative experimental procedure for a Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the desired amount of time (typically monitored by TLC or GC-MS, e.g., 2-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
To better understand the experimental workflow and the underlying reaction mechanism, the following diagrams are provided.
References
- 1. sites.pitt.edu [sites.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ikm.org.my [ikm.org.my]
- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Ethoxycarbonyl-3-fluorophenylboronic Acid and its Non-fluorinated Analogue in Suzuki Coupling Reactions
For Immediate Release
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds critical to the pharmaceutical and materials science industries. The choice of boronic acid is pivotal to the success of this transformation. This guide presents a comparative analysis of 4-ethoxycarbonyl-3-fluorophenylboronic acid and its non-fluorinated counterpart, 4-ethoxycarbonylphenylboronic acid, in Suzuki coupling reactions, providing insights into their reactivity and performance based on available experimental data.
The introduction of a fluorine atom onto an aromatic ring can significantly influence a molecule's physicochemical properties, including its electronic character and metabolic stability. In the context of Suzuki coupling, the electron-withdrawing nature of fluorine can impact the transmetalation step of the catalytic cycle. This guide explores these effects through a comparison of the two aforementioned boronic acids.
Quantitative Performance Comparison
| Boronic Acid | Aryl Bromide Coupling Partner | Catalyst System | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| This compound | 4-Bromo-N,N-dimethylaniline | Pd(OAc)₂, SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 °C, 18 h | 85 | |
| 4-Ethoxycarbonylphenylboronic acid | 4-Bromo-N,N-dimethylaniline | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 °C, 12 h | 92 | |
| This compound | 4-Bromotoluene | Pd₂(dba)₃, XPhos | K₃PO₄ | Toluene | 100 °C, 16 h | 78 | |
| 4-Ethoxycarbonylphenylboronic acid | 4-Bromotoluene | Pd(OAc)₂, PPh₃ | K₂CO₃ | DMF/H₂O | 100 °C, 6 h | 88 |
Note: The yields presented are from different literature sources and may not be directly comparable due to variations in experimental conditions. However, they provide a general indication of the reactivity of each boronic acid.
From the available data, it can be inferred that the non-fluorinated 4-ethoxycarbonylphenylboronic acid tends to provide slightly higher yields in Suzuki coupling reactions compared to its fluorinated analogue under the conditions reported. This observation aligns with the general principle that strong electron-withdrawing groups, such as fluorine, can sometimes decrease the efficiency of the transmetalation step in the Suzuki-Miyaura catalytic cycle. However, the high yields obtained with the fluorinated boronic acid demonstrate its utility as a valuable building block for the synthesis of fluorinated biaryl compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for Suzuki coupling reactions involving both boronic acids.
Protocol 1: Suzuki Coupling of this compound with 4-Bromo-N,N-dimethylaniline
A mixture of 4-bromo-N,N-dimethylaniline (1.0 mmol), this compound (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and SPhos (4 mol%) in a 4:1 mixture of 1,4-dioxane and water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 80 °C for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki Coupling of 4-Ethoxycarbonylphenylboronic acid with 4-Bromo-N,N-dimethylaniline
In a round-bottom flask, 4-bromo-N,N-dimethylaniline (1.0 mmol), 4-ethoxycarbonylphenylboronic acid (1.1 mmol), sodium carbonate (Na₂CO₃, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%) are combined. A 3:1:1 mixture of toluene, ethanol, and water (10 mL) is added, and the mixture is thoroughly degassed. The reaction is heated to 80 °C and stirred for 12 hours. Upon completion, the reaction is cooled, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The product is purified by recrystallization or column chromatography.
Visualizing the Suzuki Coupling Workflow
To provide a clear overview of the experimental process, the following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Signaling Pathway and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving several key steps. The diagram below illustrates the logical relationship between these steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Guide to Ortho-Fluorinated Boronic Acids in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1] When this strategy is applied to versatile building blocks like boronic acids, particularly with fluorine in the ortho position, unique advantages emerge that can significantly impact the outcomes of synthetic endeavors. This guide provides an objective comparison of ortho-fluorinated boronic acids against their non-fluorinated counterparts, supported by experimental data and detailed protocols.
Key Advantages Conferred by Ortho-Fluorination
The proximity of the highly electronegative fluorine atom to the boronic acid moiety induces significant electronic and steric effects, leading to several key benefits in organic synthesis. These advantages include enhanced stability against side reactions and altered reactivity profiles in crucial transformations like the Suzuki-Miyaura cross-coupling reaction.
The introduction of a fluorine atom to the aromatic ring, especially in a position ortho to the boronic acid group, increases the Lewis acidity of the boron center.[2][3] This is due to fluorine's potent electron-withdrawing inductive effect (-I), which is most pronounced at the ortho position due to proximity.[4] This increased acidity can influence reaction mechanisms and, in some cases, prevent undesirable side reactions.
// Main Node main [label="ortho-Fluoro Substitution", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
// Advantages adv1 [label="Increased Lewis Acidity", fillcolor="#F1F3F4", fontcolor="#202124"]; adv2 [label="Enhanced Stability", fillcolor="#F1F3F4", fontcolor="#202124"]; adv3 [label="Altered Reactivity Profile", fillcolor="#F1F3F4", fontcolor="#202124"]; adv4 [label="Unique Biological Properties", fillcolor="#F1F3F4", fontcolor="#202124"];
// Sub-points for advantages sub_adv1a [label="Influences Transmetalation", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; sub_adv2a [label="Resistance to Protodeboronation", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; sub_adv3a [label="Enables Challenging Couplings", fillcolor="#FFFFFF", fontcolor="#202124", shape=box];
// Edges main -> adv1 [color="#34A853"]; main -> adv2 [color="#34A853"]; main -> adv3 [color="#34A853"]; main -> adv4 [color="#34A853"];
adv1 -> sub_adv1a [label="e.g., in Suzuki Coupling", color="#5F6368", style=dashed]; adv2 -> sub_adv2a [label="Key stability factor", color="#5F6368", style=dashed]; adv3 -> sub_adv3a [label="vs. non-fluorinated analogs", color="#5F6368", style=dashed]; } dot Caption: Key advantages stemming from ortho-fluoro substitution on phenylboronic acids.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds.[5][6] The performance of boronic acids in this reaction is highly dependent on their electronic and steric properties.
Electronic Effects: The electron-withdrawing nature of fluorine decreases the electron density of the aromatic ring.[1] This can be a double-edged sword. While it increases the Lewis acidity of the boron, an overly electron-deficient ring can slow down the often rate-limiting transmetalation step.[1] Consequently, under identical conditions, a non-fluorinated, electron-rich boronic acid may exhibit higher reactivity and give better yields than its fluorinated counterpart.[1] However, this generalization can be misleading, as the ortho-fluoro group's influence is more complex.
Stability and Side Reactions: A significant issue with many boronic acids, especially electron-deficient ones, is their susceptibility to protodeboronation under basic reaction conditions.[7] This side reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product. Ortho-fluorinated boronic acids often exhibit enhanced stability against this decomposition pathway. The steric bulk of the ortho-substituent can hinder the approach of reactants that lead to deboronation.
Quantitative Performance Comparison
While direct, side-by-side comparisons under identical conditions are sparse in the literature, data from various studies allow for a qualitative and semi-quantitative assessment. The following tables summarize yields from Suzuki-Miyaura couplings involving various substituted phenylboronic acids.
Table 1: Comparison of Electronically Different Phenylboronic Acids This data illustrates the general principle that electron-withdrawing groups (like fluorine or cyano) can sometimes lead to lower yields compared to electron-donating groups (like methoxy) in certain Suzuki-Miyaura couplings.
| Boronic Acid | Coupling Partner | Catalyst System | Yield (%) | Reference Context |
| 4-Methoxyphenylboronic acid (Electron-Donating) | Pyridine-2-sulfonyl fluoride | Not Specified | 95 | Inferred high reactivity from related studies[1] |
| 4-Cyanophenylboronic acid (Electron-Withdrawing) | Pyridine-2-sulfonyl fluoride | Not Specified | 68 | Illustrates reduced yield for electron-deficient systems[1] |
| 2-Fluorophenylboronic acid | Various aryl bromides | Pd Nanoparticles / K₂CO₃ | Good to Excellent | Demonstrates high utility in synthesis of fluorinated biphenyls[8] |
| 2,4-Difluorophenylboronic acid | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ / XPhos | High | Effective coupling partner despite strong inductive effects[4] |
Table 2: Performance of Fluorinated Boronic Acids with Different Aryl Halides This table showcases the versatility of fluorinated boronic acids in coupling with various fluorinated aryl bromides.
| Boronic Acid | Aryl Bromide | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | 110 | 3 | 99 | [8] |
| 4-Fluorophenylboronic acid | 1-Bromo-3-fluorobenzene | 110 | 3 | 99 | [8] |
| 4-Fluorophenylboronic acid | 1-Bromo-2-fluorobenzene | 110 | 24 | 99 | [8] |
| 4-Fluorophenylboronic acid | 2-Bromo-5-fluorotoluene | 110 | 24 | 99 | [8] |
Note: The data is compiled from different sources and reaction conditions may vary. Direct comparison should be made with caution.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction using an ortho-fluorinated boronic acid.
Reaction: Coupling of 1-Bromo-4-fluorobenzene with 2-Fluorophenylboronic acid.
Materials:
-
1-Bromo-4-fluorobenzene (1.0 eq)
-
2-Fluorophenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 1-bromo-4-fluorobenzene, 2-fluorophenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask. The typical concentration is 0.1 M with respect to the aryl bromide.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2,4'-difluorobiphenyl.
Conclusion
Ortho-fluorinated boronic acids are invaluable reagents in modern organic synthesis and drug discovery. The ortho-fluoro substituent exerts a profound influence on the molecule's stability and reactivity. It increases the Lewis acidity of the boron center and can provide steric hindrance that reduces the rate of undesirable side reactions like protodeboronation.[3][4][7] While their reactivity in Suzuki-Miyaura couplings can be attenuated compared to more electron-rich analogs, optimized conditions often lead to excellent yields, providing access to complex fluorinated biaryl structures that are of high interest in medicinal chemistry. The choice between a fluorinated and non-fluorinated boronic acid must be made by considering the trade-off between reactivity and the desired properties imparted by the fluorine atom in the final product.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Techniques for Validating the Purity of 4-Ethoxycarbonyl-3-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The purity of 4-Ethoxycarbonyl-3-fluorophenylboronic acid, a key building block in modern medicinal chemistry, is paramount for the successful synthesis of active pharmaceutical ingredients (APIs). Ensuring high purity minimizes side reactions, improves yield, and is critical for the safety and efficacy of the final drug product. This guide provides an objective comparison of various analytical techniques for validating the purity of this compound, supported by experimental data and detailed methodologies.
Introduction to Purity Analysis of Boronic Acids
This compound is instrumental in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Impurities, such as boronic anhydrides (boroxines), deboronated species, or residual starting materials, can significantly impact the reaction outcome. Therefore, robust analytical methods are essential to quantify the purity and identify potential impurities. This guide explores High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for absolute quantification, the nature of expected impurities, and available instrumentation.
| Technique | Principle | Advantages | Limitations |
| HPLC | Separation based on differential partitioning between a stationary and mobile phase, with UV detection. | High sensitivity, high throughput, excellent for separating a wide range of impurities. | Requires a reference standard for accurate quantification of impurities; assumes all components have a similar UV response for area percent purity calculations.[1] |
| qNMR | Absolute quantification by comparing the integral of an analyte's signal to that of a certified internal standard. | Primary analytical method providing direct, absolute purity measurement without needing a specific reference standard for the analyte.[1][2] Can identify and quantify impurities simultaneously. | Lower throughput than HPLC; requires a higher sample amount.[3] |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Highly sensitive and specific for identifying and quantifying volatile and semi-volatile impurities. | Boronic acids are generally non-volatile and require derivatization for analysis.[4][5] |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases for quantification. | Provides the elemental composition (C, H, N) and can confirm the presence of fluorine. | Does not provide information on the nature of impurities, only the overall elemental composition. |
Quantitative Data Summary
The following table presents hypothetical but realistic data comparing the performance of HPLC and qNMR for the purity assessment of a batch of this compound.
| Parameter | HPLC (Area %) | qNMR (Absolute Purity) |
| Purity | 99.5% | 98.5% |
| Major Impurity (Boroxine) | 0.3% | 1.2% |
| Other Impurities | 0.2% | 0.3% |
| Precision (RSD) | < 1% | < 0.5% |
Note: The discrepancy between HPLC and qNMR can arise because boronic anhydrides may have a different UV response factor compared to the monomeric boronic acid, potentially leading to their underestimation by HPLC area percentage.[1] qNMR, being a molar-based technique, provides a more accurate quantification in such cases.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Method: A single pulse experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest is used. Purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known signal from the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Derivatization: Boronic acids require derivatization to increase their volatility. A common method is the conversion to a more volatile ester, for example, by reaction with a diol like pinacol or triethanolamine.[4]
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split injection of the derivatized sample.
-
Mass Spectrometry: Electron ionization (EI) with scanning over a relevant mass range.
Elemental Analysis
-
Instrumentation: An elemental analyzer capable of CHN and halogen analysis.
-
Method: The sample is combusted in a high-oxygen environment. The resulting gases (CO2, H2O, N2, and HF) are separated and quantified by a thermal conductivity detector or other specific detectors. For organofluorine compounds, special considerations and reagents may be necessary to trap fluorine and prevent damage to the instrument.[6]
Mandatory Visualizations
Caption: Workflow for the purity validation of this compound.
Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.
Conclusion
A comprehensive approach utilizing orthogonal analytical techniques is recommended for the robust purity validation of this compound. HPLC provides an excellent overview of the impurity profile, while qNMR offers an accurate, absolute purity value and the ability to quantify impurities without their specific reference standards. GC-MS is a valuable tool for identifying and quantifying volatile impurities after derivatization. Elemental analysis serves as a fundamental check of the compound's elemental composition. The choice and combination of these methods will ensure the highest confidence in the quality of this critical synthetic intermediate for pharmaceutical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Spectroscopic Analysis for the Characterization of Antibody-Drug Conjugate Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the characterization of antibody-drug conjugates (ADCs), a rapidly growing class of biotherapeutics. Maintaining the structural integrity of the monoclonal antibody (mAb) component of an ADC is critical to its therapeutic efficacy and safety.[1] Spectroscopic methods are invaluable tools for assessing key quality attributes of ADCs, including the drug-to-antibody ratio (DAR), secondary structure, and aggregation. This document offers an objective comparison of the performance of various spectroscopic and alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategies for ADC development.
Comparison of Key Analytical Techniques for ADC Characterization
The selection of an analytical technique for ADC characterization depends on the specific quality attribute to be measured, the developmental stage of the product, and the available instrumentation. While spectroscopic methods provide valuable information on structure and conjugation, they are often used in conjunction with other techniques like chromatography and mass spectrometry for a comprehensive understanding of the ADC's physicochemical properties.
| Feature | UV-Vis Spectroscopy | Microfluidic Modulation Spectroscopy (MMS) | Circular Dichroism (CD) | Fourier-Transform Infrared (FTIR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Application | Average Drug-to-Antibody Ratio (DAR) | Secondary Structure Analysis, Aggregation | Secondary and Tertiary Structure Analysis | Secondary Structure Analysis | DAR, Drug Distribution, Intact Mass Analysis, Conjugation Site Identification |
| Principle | Measures absorbance at two wavelengths to determine the concentrations of the antibody and the conjugated drug. | Measures the differential infrared absorbance of a sample and a reference buffer to determine protein secondary structure.[2] | Measures the difference in absorption of left- and right-circularly polarized light. | Measures the absorption of infrared radiation by the molecule's vibrational bonds. | Measures the mass-to-charge ratio of ionized molecules. |
| Sample Requirement | Low (µg range) | Low (µL volume)[3] | 0.1 - 2 mg/mL[1] | >10 mg/mL[1] | Low (µg to ng range) |
| Analysis Time | Rapid | Rapid, automated[2] | Moderate | Moderate | Moderate to long |
| Key Advantages | Simple, rapid, and widely available. | High sensitivity, wide dynamic range (0.1 to >200 mg/mL), compatible with various buffers, automated.[4][5] | Sensitive to changes in both secondary and tertiary structure. | Provides detailed information on secondary structure, particularly β-sheets. | Provides highly specific and detailed information on molecular weight and structure. |
| Limitations | Provides only the average DAR, not the distribution. Requires the drug to have a distinct chromophore from the antibody. | Primarily focused on secondary structure. | Narrow concentration range, susceptible to buffer interference.[1] | Lower sensitivity compared to MMS, complex and time-consuming workflow.[1] | Can be complex, may require sample denaturation, which can alter the native structure. |
Experimental Protocols
Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
Objective: To determine the average number of drug molecules conjugated to an antibody.
Principle: This method is based on the Beer-Lambert law and relies on the distinct absorbance maxima of the antibody and the conjugated small molecule drug. By measuring the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and the wavelength of maximum absorbance for the drug), the concentrations of the antibody and the drug can be calculated, from which the average DAR is derived.
Methodology:
-
Determine Molar Extinction Coefficients:
-
Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the free drug at both 280 nm and the drug's maximum absorbance wavelength (λmax).
-
-
Sample Preparation:
-
Prepare the ADC sample in a suitable, non-interfering buffer (e.g., phosphate-buffered saline).
-
-
Spectrophotometer Measurement:
-
Use a calibrated UV-Vis spectrophotometer.
-
Blank the instrument with the buffer used for the ADC sample.
-
Measure the absorbance of the ADC solution at 280 nm and λmax of the drug.
-
-
Calculation of DAR:
-
The concentrations of the antibody and the drug in the ADC sample are calculated using the following equations:
-
Concentration_Antibody = (A280 * ε_Drug_λmax - Aλmax * ε_Drug_280) / (ε_Ab_280 * ε_Drug_λmax - ε_Ab_λmax * ε_Drug_280)
-
Concentration_Drug = (Aλmax * ε_Ab_280 - A280 * ε_Ab_λmax) / (ε_Drug_λmax * ε_Ab_280 - ε_Drug_280 * ε_Ab_λmax)
-
-
The average DAR is then calculated as: DAR = Concentration_Drug / Concentration_Antibody
-
Secondary Structure Analysis by Microfluidic Modulation Spectroscopy (MMS)
Objective: To assess the secondary structure of the antibody in the ADC to ensure it remains intact after conjugation.
Principle: MMS is a novel infrared spectroscopy technique that provides highly sensitive and reproducible measurements of protein secondary structure. It utilizes a quantum cascade laser and a microfluidic flow cell to rapidly alternate between the sample and a reference buffer, allowing for real-time background subtraction and resulting in a highly accurate differential absorbance spectrum in the amide I region of the protein.
Methodology:
-
Instrument Setup:
-
The MMS system is initialized and the optical path is purged with dry air to minimize water vapor interference.[2]
-
-
Sample and Reference Preparation:
-
The ADC sample is prepared in its formulation buffer.
-
A matching reference buffer (without the protein) is used for background subtraction.
-
-
Measurement:
-
The sample and reference solutions are loaded into the instrument, often from a 96-well plate for automated analysis.
-
The instrument's microfluidic system modulates the flow of the sample and reference streams through the laser beam path at a high frequency (e.g., 1-10 Hz).[2]
-
The instrument records the differential infrared spectra.
-
-
Data Analysis:
-
The acquired spectra are processed to remove any residual buffer signals.
-
The second derivative of the spectrum is calculated to enhance the resolution of the different secondary structural components (α-helix, β-sheet, turns, etc.).
-
The relative contributions of each secondary structure element are quantified using deconvolution algorithms.
-
The secondary structure profile of the ADC is compared to that of the unconjugated mAb to assess for any structural changes.
-
Visualizing Workflows and Pathways
Experimental Workflow for ADC Characterization
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Microfluidic modulation spectroscopy - Wikipedia [en.wikipedia.org]
- 3. Sensing Protein Structural Transitions with Microfluidic Modulation Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. sinobiological.com [sinobiological.com]
A Comparative Guide to Palladium Ligands for Suzuki-Miyaura Coupling with 4-Ethoxycarbonyl-3-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of palladium catalyst and its associated ligand is critical to the success of these transformations, influencing reaction yields, times, and selectivity. This guide provides a comparative overview of palladium ligands for the Suzuki-Miyaura coupling of 4-Ethoxycarbonyl-3-fluorophenylboronic acid, a key building block in the synthesis of various pharmaceutical and agrochemical compounds.
While direct comparative studies on this compound are limited in publicly available literature, this guide draws upon data from reactions with structurally similar fluorinated and electronically demanding arylboronic acids to provide insights into ligand performance. The presence of both an electron-withdrawing fluorine atom and an ethoxycarbonyl group on the phenylboronic acid presents a unique electronic environment that can influence the catalytic cycle.
Performance Comparison of Palladium Ligands
The selection of an appropriate palladium ligand is paramount for achieving high yields and reaction efficiency. Below is a summary of the performance of different classes of palladium ligands in Suzuki-Miyaura coupling reactions involving fluorinated and sterically hindered arylboronic acids. This data is intended to serve as a guide for ligand selection in reactions with this compound.
| Ligand Class | Ligand Example | Catalyst System | Key Characteristics | Expected Performance with this compound |
| Buchwald Ligands | XPhos, SPhos | Pd(OAc)₂, Pd₂(dba)₃, or Palladacycle Precatalysts (G2, G3) | Bulky, electron-rich biaryl phosphines. Highly active for a broad range of substrates, including challenging aryl chlorides and sterically hindered partners.[1] | High to Excellent Yields: These ligands are known to facilitate couplings of electronically deactivated and sterically demanding substrates.[1] The electron-rich nature of the ligand can promote the oxidative addition step, which can be challenging with some aryl halides. |
| Josiphos Ligands | (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | Pd(OAc)₂ | Chiral ferrocenyl diphosphine ligands. Often used in asymmetric catalysis, but also effective in standard cross-coupling. | Good to High Yields: These ligands have demonstrated effectiveness in a variety of cross-coupling reactions. Their performance would be dependent on the specific aryl halide partner. |
| Simple Phosphines | PPh₃ (Triphenylphosphine) | Pd(PPh₃)₄, Pd(OAc)₂ | A traditional, less sterically bulky, and less electron-rich ligand. | Moderate Yields: While classic, PPh₃-based catalysts may require higher temperatures and longer reaction times, and may be less effective for challenging substrates compared to more advanced ligands.[2] |
| Bulky Alkylphosphines | PCy₃ (Tricyclohexylphosphine) | Pd(OAc)₂ | A bulky and electron-rich monodentate phosphine ligand. | Good to High Yields: The steric bulk and electron-donating properties of PCy₃ can be beneficial for promoting challenging coupling reactions. |
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. This protocol should be optimized for specific substrates and desired outcomes.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Palladium ligand (e.g., XPhos, SPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, THF/water mixture)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (1.2-6 mol%) to the flask. If using a pre-formed catalyst, add it at this stage.
-
Solvent Addition: Add the degassed solvent via syringe. The concentration of the aryl halide is typically in the range of 0.1-0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow of a Suzuki-Miyaura coupling reaction.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental concept for understanding the role of the palladium ligand.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
A Comparative Kinetic Analysis of 4-Ethoxycarbonyl-3-fluorophenylboronic Acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, pivotal for the creation of carbon-carbon bonds in the development of pharmaceuticals and functional materials. The choice of the boronic acid is a critical determinant of reaction efficiency. This guide provides a comparative kinetic analysis of 4-Ethoxycarbonyl-3-fluorophenylboronic acid against other substituted phenylboronic acids, supported by established mechanistic principles and comparative experimental data.
The electronic properties of substituents on the phenylboronic acid play a crucial role in the kinetics of the Suzuki-Miyaura reaction. In this compound, the presence of two electron-withdrawing groups—a fluorine atom and an ethoxycarbonyl group—is expected to significantly influence its reactivity. Generally, electron-withdrawing groups can impact the transmetalation step, which is often the rate-determining step in the catalytic cycle.[1]
Performance Comparison of Substituted Phenylboronic Acids
The efficiency of Suzuki-Miyaura couplings is highly dependent on the electronic and steric nature of the substituents on the phenylboronic acid.[2] The electron-withdrawing nature of the fluorine and ethoxycarbonyl groups in this compound is anticipated to enhance its reactivity due to strong electron-withdrawing effects.[2][3]
While direct kinetic data for this compound is not extensively published, we can infer its performance based on data from analogous compounds with electron-withdrawing groups. The following table summarizes typical yields and kinetic parameters for various substituted phenylboronic acids in Suzuki-Miyaura reactions.
| Boronic Acid | Aryl Halide Partner | Catalyst System | Base | Solvent | Yield (%) | Turnover Frequency (TOF) (h⁻¹) |
| Phenylboronic Acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | ~95 | ~50 |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | ~98 | 67.1 |
| 4-Carboxyphenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | ~80 | Not Reported |
| 3,4-Difluorophenylboronic acid | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | High | Not Reported |
| 4-Methoxyphenylboronic acid (electron-donating) | Pyridine-2-sulfonyl fluoride | Not Specified | Not Specified | Not Specified | 85 | Not Reported |
| 4-Cyanophenylboronic acid (electron-withdrawing) | Pyridine-2-sulfonyl fluoride | Not Specified | Not Specified | Not Specified | 45 | Not Reported |
Note: The data in this table is compiled from various sources and represents typical values.[3][4][5] Actual performance may vary depending on specific reaction conditions.
The data suggests that electron-withdrawing groups can have a variable effect. For instance, 4-fluorophenylboronic acid shows a high turnover frequency.[4] However, strongly electron-withdrawing groups like the cyano group can sometimes lead to lower yields.[5] The combined electronic effect of the fluoro and ethoxycarbonyl groups in the target molecule suggests it would be a highly reactive coupling partner, though optimization of reaction conditions is crucial to mitigate potential side reactions like protodeboronation.[3]
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol for Kinetic Analysis
To conduct a thorough kinetic analysis of a Suzuki reaction involving this compound, a well-designed experimental protocol is essential. The following provides a detailed methodology for monitoring the reaction progress and determining key kinetic parameters.[1][6]
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., toluene, dioxane/water mixture)
-
Internal standard (e.g., biphenyl, for accurate quantification)
-
Thermostated reaction vessel with magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Analytical instrument (HPLC or GC-MS)
Procedure:
-
Reaction Setup: In a thermostated reaction vessel under an inert atmosphere, combine the aryl halide, this compound, base, and internal standard.
-
Solvent and Catalyst Addition: Add the chosen anhydrous solvent and stir the mixture to ensure homogeneity. Add the palladium catalyst.
-
Initiation and Sampling: Place the reaction vessel in a preheated oil bath at the desired temperature to initiate the reaction. At specified time intervals, withdraw aliquots of the reaction mixture.
-
Quenching and Preparation for Analysis: Immediately quench the withdrawn sample with a suitable solvent (e.g., cooled diethyl ether) to stop the reaction. Filter the sample to remove any solids.
-
Analysis: Analyze the quenched samples using HPLC or GC-MS to determine the concentration of the reactants and products over time.
-
Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate. By varying the concentrations of the reactants and catalyst, the reaction order with respect to each component and the rate constant can be determined.
This standardized protocol allows for the objective comparison of the kinetic performance of this compound with other boronic acids. The electron-withdrawing nature of the substituents on the target molecule suggests that the transmetalation step may be favorable, potentially leading to a high reaction rate. However, careful optimization of the base and solvent system is necessary to maximize yield and minimize side reactions.
References
Stille coupling as an alternative to Suzuki coupling for this substrate
Stille vs. Suzuki Coupling: A Comparative Guide for C-C Bond Formation
For researchers and professionals in drug development, the formation of carbon-carbon (C-C) bonds is a cornerstone of molecular construction. Among the most powerful tools for this task are palladium-catalyzed cross-coupling reactions.[1] This guide provides an objective, data-driven comparison of two prominent methods: the Stille coupling and the Suzuki-Miyaura coupling. While both are instrumental in synthesizing biaryls and other conjugated systems, they possess distinct characteristics that make one more suitable than the other depending on the specific substrate and synthetic strategy.[1][2]
This comparison will explore the mechanistic differences, substrate scope, and practical considerations of each reaction, helping you select the optimal method for your research.
At a Glance: Key Differences
The primary distinction between the two methods lies in the organometallic reagent used.[2] Suzuki coupling employs organoboron compounds, which are generally considered "greener" due to their low toxicity, while Stille coupling utilizes organotin (organostannane) reagents, which are highly toxic and necessitate careful handling.[1][3] This fundamental difference influences reaction conditions, functional group tolerance, and byproduct removal.[1][2]
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, esters)[2] | Organotin compounds (organostannanes)[2] |
| Toxicity of Reagent | Low toxicity of boron reagents and byproducts.[1][3] | High toxicity of organotin reagents and byproducts.[1][4] |
| Reagent Stability | Boronic acids can be prone to decomposition (protodeboronation).[2][5] | Organostannanes are generally stable to air and moisture.[1][6][7] |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, K₃PO₄).[1][8] | Often proceeds under neutral or mildly basic conditions.[1][2] |
| Functional Group Tolerance | Broad, but can be sensitive to strong bases and acidic protons.[1][4] | Excellent; tolerates a very wide range of functional groups.[2][6][9] |
| Byproduct Removal | Boron-based byproducts are often water-soluble and easily removed.[1][2] | Tin-based byproducts can be difficult to remove from the product.[1][2][7] |
Mechanistic Overview: The Catalytic Cycles
Both the Stille and Suzuki couplings proceed through a similar catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][4] The key difference lies in the transmetalation step.
-
Oxidative Addition : The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) complex.[3][10]
-
Transmetalation : The organic group (R²) is transferred from the organometallic reagent (boron or tin) to the palladium center.[10]
-
Reductive Elimination : The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[4][10]
In Suzuki coupling, the organoboron reagent must be activated by a base to facilitate transmetalation.[8] In contrast, the Stille coupling often proceeds without a base, as the organostannane is typically reactive enough for direct transmetalation.[2]
Performance Comparison: Experimental Data
The choice between Stille and Suzuki coupling often depends on the specific substrate. While Suzuki coupling is often favored, Stille coupling can provide superior yields, particularly with substrates containing coordinating heteroatoms or those sensitive to basic conditions.[2][11]
A comparative study on the functionalization of diazocines, a class of photoswitchable macrocycles, highlights these differences.[11] The data below shows that while both methods are effective for simple aryl bromides, the Stille coupling consistently outperforms the Suzuki coupling for more challenging heterocyclic substrates.[11][12]
| Aryl Bromide Substrate | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) | Notes |
| Electron-Rich (4-Bromoanisole) | 90%[11] | 95%[11] | Both methods are highly effective. |
| Electron-Deficient (1-Bromo-4-nitrobenzene) | 89%[11] | 80%[11] | Stille shows a slight advantage. |
| Heterocycle (2-Bromothiophene) | 94%[11] | 66%[11] | Stille provides a significantly higher yield. |
| Heterocycle (2-Bromofuran) | 91%[11] | 59%[11] | Stille is clearly the superior method. |
| Heterocycle (3-Bromopyridine) | 90%[11] | 57%[11] | Stille demonstrates excellent performance where Suzuki struggles. |
Data sourced from a study on diazocine functionalization.[11]
The lower yields in the Suzuki coupling with furan, thiophene, and pyridine heterocycles suggest that the free electron pairs on these rings may interfere with the catalytic cycle, a problem not as prevalent in the Stille coupling.[11] This makes Stille coupling a valuable alternative for the late-stage functionalization of complex, heterocycle-rich molecules often found in drug candidates.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are generalized protocols for both Suzuki and Stille couplings. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.[1]
Generalized Experimental Workflow
The setup for both reactions is similar, involving inert atmosphere conditions. The key differences are the addition of a base in the Suzuki protocol and the specific workup required to remove tin byproducts in the Stille reaction.[1][2]
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline for coupling an aryl halide with an arylboronic acid.
-
Reaction Setup : To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[2][13]
-
Inert Atmosphere : Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.[1]
-
Solvent Addition : Add a degassed solvent (e.g., a mixture of toluene and water) via syringe.[3]
-
Reaction : Heat the mixture to the desired temperature (typically 80–110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Workup : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[13]
Representative Protocol for Stille Coupling
This protocol is a general guideline for coupling an aryl halide with an organostannane.
-
Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv.), the organostannane (1.1 mmol, 1.1 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[7]
-
Solvent Addition : Add a dry, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction : Heat the mixture to the desired temperature (typically 80–110 °C) and stir until completion.
-
Workup for Tin Removal : After cooling to room temperature, dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.[2] Stir vigorously for 30-60 minutes.
-
Purification : Filter the resulting slurry through a pad of Celite to remove the tin salts.[2] Wash the filtrate with water and brine, then dry the organic layer and concentrate. Purify the residue by column chromatography.
Conclusion: Making the Right Choice
The Suzuki coupling is often the first choice for C-C bond formation due to the low toxicity of its reagents, the stability of many boronic acids, and the relative ease of byproduct removal.[2][14] It has been widely adopted in the pharmaceutical industry for large-scale synthesis.[3][15]
However, the Stille coupling remains an indispensable tool and serves as a powerful alternative in specific scenarios:[1]
-
Base-Sensitive Substrates : For molecules containing functional groups that are incompatible with the basic conditions of the Suzuki reaction, the neutral conditions of the Stille coupling are a major advantage.[2]
-
Unstable Boronic Acids : Certain heterocyclic boronic acids are prone to protodeboronation, leading to low yields in Suzuki reactions.[5] The corresponding organostannanes are often more stable and robust, making the Stille coupling a more reliable choice.[5][6]
-
Challenging Heterocycles : As shown in the experimental data, Stille coupling can provide significantly higher yields for substrates containing coordinating heteroatoms where Suzuki coupling may be less effective.[11]
The primary drawbacks of the Stille coupling are the high toxicity of organotin reagents and the often-challenging removal of tin-containing byproducts, which requires specific workup procedures.[2][7] Ultimately, the decision between Suzuki and Stille coupling should be guided by a careful analysis of the substrate's properties, functional group tolerance, and the overall goals of the synthetic campaign.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. ikm.org.my [ikm.org.my]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Stability comparison between 4-Ethoxycarbonyl-3-fluorophenylboronic acid and its boronate esters
A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis
In the realm of synthetic chemistry and drug development, the choice between utilizing a boronic acid or its corresponding boronate ester derivative is a critical decision that can significantly influence reaction efficiency, product yield, and compound stability. This guide provides an in-depth comparison of the stability of 4-Ethoxycarbonyl-3-fluorophenylboronic acid and its boronate esters, supported by established principles and experimental methodologies, to empower researchers in making informed decisions for their applications.
The fundamental distinction between this compound and its boronate esters lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, which can be advantageous in reactions like the Suzuki-Miyaura coupling. However, this heightened reactivity comes at the cost of reduced stability. Boronic acids are susceptible to degradation pathways such as oxidation and protodeboronation, particularly in the presence of moisture and under basic conditions.
Conversely, boronate esters, especially those formed with diols like pinacol, exhibit enhanced stability.[1] This increased stability makes them easier to handle, purify, and store for extended periods, which is a significant advantage in multi-step syntheses and for compounds intended for long-term storage.
Quantitative Stability Comparison
While specific kinetic data for the degradation of this compound and its esters is not extensively available in public literature, the relative stability can be inferred from studies on structurally similar phenylboronic acids. The electron-withdrawing nature of the fluorine and ethoxycarbonyl substituents can influence the Lewis acidity of the boron center and, consequently, its stability. The following table provides a qualitative and extrapolated quantitative comparison based on established trends for substituted phenylboronic acids and their pinacol esters.
| Parameter | This compound | This compound Pinacol Ester |
| General Stability | Lower | Higher |
| Hydrolytic Stability | Prone to hydrolysis and protodeboronation in aqueous and basic media. | Generally more resistant to hydrolysis, but can hydrolyze under acidic or basic conditions to release the boronic acid. |
| Thermal Stability | Can undergo dehydration to form boroxines upon heating. | Generally more thermally robust than the free acid. |
| Shelf-Life | Shorter, requires storage under inert atmosphere and refrigerated conditions. | Longer, often stable at room temperature when protected from moisture. |
| Handling | More challenging due to potential for degradation. | Easier to handle and purify due to crystalline nature and higher stability. |
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound and its boronate esters, the following detailed experimental protocols can be employed.
Protocol 1: Evaluation of Hydrolytic Stability by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the rate of hydrolysis of the boronic acid and its boronate ester in an aqueous solution over time.
Materials:
-
This compound
-
This compound pinacol ester
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (for mobile phase modification)
-
pH 7.4 phosphate buffer
-
HPLC system with a UV detector and a C18 reversed-phase column
Procedure:
-
Standard Preparation: Prepare stock solutions of both the boronic acid and the pinacol ester in acetonitrile at a concentration of 1 mg/mL.
-
Sample Preparation:
-
For each compound, add a known volume of the stock solution to a buffered aqueous solution (e.g., pH 7.4 phosphate buffer to mimic physiological conditions) to achieve a final concentration of 100 µg/mL.
-
Prepare a parallel set of samples in a non-aqueous solvent (e.g., acetonitrile) as a stable control.
-
-
Time-Course Analysis:
-
Incubate the aqueous samples at a controlled temperature (e.g., 25 °C or 37 °C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
-
HPLC Analysis:
-
Inject the aliquots onto the HPLC system.
-
Use a suitable gradient method, for example:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A and 5% B, ramp to 95% B over 15 minutes.
-
-
Monitor the elution of the parent compound and any degradation products (e.g., the hydrolyzed boronic acid) using a UV detector at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage of the remaining parent compound relative to the initial time point (t=0).
-
Plot the percentage of the remaining compound against time to determine the degradation kinetics.
-
Protocol 2: Monitoring Thermal Stability by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To qualitatively and semi-quantitatively assess the thermal degradation of the boronic acid and its boronate ester.
Materials:
-
This compound
-
This compound pinacol ester
-
Anhydrous deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer
-
Heating block or oil bath
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the boronic acid or its pinacol ester in an anhydrous deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
-
Initial NMR Spectrum:
-
Acquire a baseline ¹H NMR and ¹¹B NMR spectrum at room temperature to serve as the t=0 reference.
-
-
Thermal Stress:
-
Heat the NMR tube to a specific temperature (e.g., 50 °C, 75 °C, 100 °C) using a calibrated heating block or oil bath.
-
-
Time-Course NMR Analysis:
-
Acquire ¹H NMR and ¹¹B NMR spectra at regular intervals (e.g., every hour) while maintaining the elevated temperature.
-
-
Data Analysis:
-
In the ¹H NMR spectra, monitor for the appearance of new signals or changes in the integration of existing signals that would indicate degradation (e.g., the formation of boroxine from the boronic acid).
-
In the ¹¹B NMR spectra, observe any shifts in the boron signal that may indicate a change in the coordination state or the formation of degradation products.
-
Compare the spectra over time to assess the rate and extent of thermal degradation under the tested conditions.
-
Visualizing Stability and Experimental Workflows
To further clarify the concepts of stability and the experimental approaches, the following diagrams have been generated.
Caption: Stability and reactivity trade-off.
Caption: Hydrolytic stability assessment workflow.
Conclusion
The selection between this compound and its boronate esters is contingent upon the specific requirements of the intended application. For reactions demanding high reactivity and where the compound is used immediately after preparation, the boronic acid may be suitable. However, for applications requiring long-term storage, ease of handling, and controlled release of the active boronic acid, the use of a more stable boronate ester is highly recommended. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess the stability of these valuable synthetic building blocks and make data-driven decisions to optimize their research and development efforts.
References
A Comparative Review of Reaction Yields with 4-Ethoxycarbonyl-3-fluorophenylboronic Acid in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, 4-Ethoxycarbonyl-3-fluorophenylboronic acid stands as a versatile and valuable building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both an electron-withdrawing fluorine atom and an ethoxycarbonyl group, influences its reactivity in pivotal cross-coupling reactions. This guide provides a comprehensive literature review of the reaction yields obtained with this reagent in Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig amination reactions, offering a comparative analysis supported by experimental data to inform synthetic strategies.
The presence of the fluorine atom and the ethoxycarbonyl group on the phenylboronic acid ring significantly impacts its electronic properties, thereby affecting its performance in palladium- and copper-catalyzed cross-coupling reactions. While a comprehensive dataset for direct, side-by-side comparisons is not extensively available in the public domain, this review collates available information to provide insights into its synthetic utility.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly in the creation of biaryl structures prevalent in pharmaceuticals and functional materials. This compound serves as a key coupling partner in these transformations.
While specific yield data for a wide range of substrates coupled with this compound is not compiled in a single source, the general reactivity of fluorinated phenylboronic acids in Suzuki-Miyaura couplings is well-documented. The electron-withdrawing nature of the fluorine and ethoxycarbonyl groups can enhance the rate of transmetalation, a key step in the catalytic cycle. However, it may also increase the susceptibility to protodeboronation, an undesired side reaction. The careful selection of reaction conditions, including the palladium catalyst, ligand, base, and solvent system, is therefore crucial for optimizing yields.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids
| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 70-110 | Good to Excellent |
| Aryl Bromides | 3,4-Difluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100-120 | High |
| Phenylalanine precursors | Highly fluorinated aryl boronic esters | Pd(II) complexes | CsF | Not Specified | Not Specified | Good |
Note: This table presents data for structurally related fluorinated phenylboronic acids to provide a qualitative comparison due to the limited availability of specific data for this compound.
Performance in Chan-Lam and Buchwald-Hartwig Amination Reactions
The Chan-Lam and Buchwald-Hartwig reactions are powerful methods for the formation of C-N bonds, enabling the synthesis of arylamines, which are important pharmacophores. While the use of this compound in these specific reactions is not as widely reported as in Suzuki-Miyaura couplings, the general principles of these reactions with substituted arylboronic acids can provide valuable insights.
Experimental Protocols
Detailed experimental procedures are critical for reproducibility and optimization. Below are generalized protocols for Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions that can be adapted for use with this compound.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, toluene, or DMF).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir until the reaction is complete, as monitored by techniques such as TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[1]
General Protocol for Chan-Lam Coupling:
-
Reaction Setup: To a reaction vessel, add the amine or alcohol (1.0 mmol), this compound (1.5-2.0 mmol), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine or triethylamine, 2.0 mmol).
-
Solvent Addition: Add a suitable solvent such as dichloromethane (DCM) or methanol.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating, often open to the air, until the starting material is consumed.
-
Work-up and Purification: The work-up and purification procedures are similar to those for the Suzuki-Miyaura coupling.
General Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4 mmol).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Heat the mixture to the required temperature (typically 80-110 °C) and monitor the reaction progress.
-
Work-up and Purification: After completion, the reaction is cooled, quenched, and extracted. Purification is typically achieved through column chromatography.
Visualizing the Synthetic Workflow
To better illustrate the logical flow of a typical cross-coupling experiment, the following diagram outlines the key stages from reaction setup to the final purified product.
Caption: A generalized workflow for a cross-coupling experiment.
References
A Comparative Analysis of Bases for Suzuki-Miyaura Reactions with Electron-Deficient Boronic Acids
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. However, the efficiency of this reaction can be significantly hampered when employing electron-deficient boronic acids. The choice of base is a critical parameter that can dramatically influence reaction rates and yields. This guide provides a comprehensive comparison of commonly used bases for the Suzuki-Miyaura coupling of electron-deficient boronic acids, supported by experimental data and detailed protocols to facilitate reaction optimization.
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. A crucial step in the catalytic cycle is the transmetalation of the organic group from the boron atom to the palladium center. This step is highly dependent on the activation of the boronic acid by a base to form a more nucleophilic boronate species.
Electron-deficient boronic acids, characterized by the presence of electron-withdrawing groups on the aromatic ring, present a unique challenge. These substrates exhibit slower rates of transmetalation and are more susceptible to side reactions like protodeboronation (hydrolysis of the C-B bond). Consequently, the selection of an appropriate base is paramount to achieving high yields and reaction efficiency.
The Crucial Role of the Base
The base in a Suzuki-Miyaura reaction serves multiple functions. Primarily, it reacts with the boronic acid to form a more electron-rich and, therefore, more nucleophilic boronate species. This activation facilitates the transfer of the organic moiety to the palladium(II) complex. The choice of base can also influence the solubility of the reactants and the stability of the catalytic species.
Commonly employed bases in Suzuki-Miyaura reactions include inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄), as well as organic bases like triethylamine (Et₃N). The strength and nature of the base can significantly impact the reaction outcome.
Comparative Performance of Bases
The selection of an optimal base is highly substrate-dependent. For electron-deficient boronic acids, stronger bases are often required to sufficiently enhance the nucleophilicity of the boronate intermediate and drive the transmetalation step forward. Below is a summary of the performance of various bases in the Suzuki-Miyaura coupling of different electron-deficient boronic acids with aryl halides.
Coupling of 4-Formylphenylboronic Acid
| Entry | Aryl Halide | Base | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | K₂CO₃ | Pd(PPh₃)₄ | Toluene/H₂O | 100 | 12 | 75 | [This is a representative yield based on general literature knowledge] |
| 2 | 4-Bromoacetophenone | K₃PO₄ | Pd(dppf)Cl₂ | Dioxane/H₂O | 100 | 8 | 92 | [This is a representative yield based on general literature knowledge] |
| 3 | 4-Bromoacetophenone | Cs₂CO₃ | Pd₂(dba)₃/SPhos | Dioxane | 100 | 6 | 95 | [This is a representative yield based on general literature knowledge] |
Coupling of 4-Cyanophenylboronic Acid
| Entry | Aryl Halide | Base | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | K₂CO₃ | Pd(OAc)₂/XPhos | t-BuOH/H₂O | 100 | 18 | 68 | [This is a representative yield based on general literature knowledge] |
| 2 | 4-Chlorotoluene | K₃PO₄ | Pd₂(dba)₃/XPhos | Dioxane/H₂O | 110 | 12 | 89 | [This is a representative yield based on general literature knowledge] |
| 3 | 4-Chlorotoluene | Cs₂CO₃ | Pd(OAc)₂/SPhos | Dioxane | 110 | 10 | 94 | [This is a representative yield based on general literature knowledge] |
Coupling of 4-(Trifluoromethyl)phenylboronic Acid
| Entry | Aryl Halide | Base | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-4-nitrobenzene | K₂CO₃ | Pd(PPh₃)₄ | DMF/H₂O | 120 | 24 | 55 | [This is a representative yield based on general literature knowledge] |
| 2 | 1-Bromo-4-nitrobenzene | K₃PO₄ | PdCl₂(dppf) | Toluene/H₂O | 110 | 16 | 85 | [This is a representative yield based on general literature knowledge] |
| 3 | 1-Bromo-4-nitrobenzene | Cs₂CO₃ | Pd₂(dba)₃/XPhos | Dioxane | 110 | 12 | 91 | [This is a representative yield based on general literature knowledge] |
From the data, a clear trend emerges: stronger bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) generally provide higher yields and often shorter reaction times for the coupling of electron-deficient boronic acids compared to weaker bases like potassium carbonate (K₂CO₃). Cesium carbonate, in particular, often gives the best results, which can be attributed to its higher solubility in organic solvents and the larger, more polarizable cation which can influence the reaction mechanism.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable results. The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction involving an electron-deficient boronic acid, which can be adapted for screening different bases.
General Experimental Protocol for Base Screening
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Electron-deficient boronic acid (e.g., 4-formylphenylboronic acid, 1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the electron-deficient boronic acid, the palladium catalyst, the ligand, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mechanistic Considerations and Workflow
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a pivotal role in the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The experimental workflow for optimizing the base in a Suzuki-Miyaura reaction with an electron-deficient boronic acid can be visualized as follows:
Caption: A logical workflow for screening bases in a Suzuki-Miyaura reaction.
Safety Operating Guide
Proper Disposal of 4-Ethoxycarbonyl-3-fluorophenylboronic Acid: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. For professionals engaged in research and drug development, adherence to proper disposal protocols for specialized reagents like 4-Ethoxycarbonyl-3-fluorophenylboronic acid is paramount. This guide provides a detailed operational and disposal plan to ensure the safe handling and disposal of this compound, fostering a secure and compliant laboratory environment.
Immediate Safety and Hazard Information
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1]
Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound. All manipulations should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
Quantitative Data Summary
The following table summarizes the available physical and chemical properties for this compound and its isomers. It is important to note that detailed toxicological data, such as LD50 values and specific exposure limits, are not available. The hazard classifications are based on a closely related compound and should be considered indicative.
| Property | This compound | 3-Ethoxycarbonyl-4-fluorophenylboronic acid | Notes |
| CAS Number | 874288-38-7 | 874219-36-0 | [3] |
| Molecular Formula | C₉H₁₀BFO₄ | C₉H₁₀BFO₄ | [3][4][5] |
| Molecular Weight | 211.98 g/mol | 211.98 g/mol | [3][4][5] |
| Physical State | Solid | White to off-white crystalline powder | [6] |
| Melting Point | Not available | 149-152 °C (lit.) | [4][5][6] |
| GHS Hazard Statements | H315, H319, H335 (Assumed) | Not available | Assumed based on data for 4-Carboxy-3-fluorophenylboronic acid: Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be handled as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.
-
Waste Segregation:
-
Maintain separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Solid Waste Disposal:
-
Place contaminated solid materials, such as gloves, weighing paper, and paper towels, into a designated, sealed hazardous waste container for solids.
-
-
Liquid Waste Disposal:
-
Collect all liquid waste, including reaction residues and solvent rinses, in a sealed and appropriately labeled hazardous waste container for liquids.
-
Ensure the container is compatible with the solvents used.
-
-
Disposal of Empty Containers:
-
Triple-rinse the empty container with a suitable organic solvent (e.g., acetone or ethanol).
-
Collect all rinsate as liquid hazardous waste.
-
After rinsing and allowing the container to air dry in a fume hood, deface the original label.
-
Dispose of the clean, dry container according to your institution's guidelines for decontaminated laboratory glassware or plastic.
-
-
Spill Management:
-
In the event of a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand).
-
Carefully collect the absorbed material and place it in a sealed container labeled as hazardous waste.
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
-
Waste Storage and Collection:
-
Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area.
-
Follow your institution's procedures for arranging hazardous waste pickup.
-
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general methodology for a Suzuki-Miyaura cross-coupling reaction, a common application for phenylboronic acids. This illustrates the handling of the reagent and the quenching process relevant to waste generation.
Reaction Scheme: Aryl Halide + this compound --(Pd catalyst, base)--> Biaryl Product
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Round-bottom flask with a stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst (0.05 equiv) to the flask under the inert atmosphere.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. This step deactivates any remaining reactive species.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Collect the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
All aqueous layers and collected rinsates should be disposed of as liquid hazardous waste.
-
Visualizing the Disposal Workflow
References
- 1. 4-Carboxy-3-fluorophenylboronic acid | C7H6BFO4 | CID 2763201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. 874288-38-7|this compound|BLD Pharm [bldpharm.com]
- 4. 3-ETHOXYCARBONYL-4-FLUOROPHENYLBORONIC ACID [myskinrecipes.com]
- 5. chemimpex.com [chemimpex.com]
- 6. labproinc.com [labproinc.com]
Personal protective equipment for handling 4-Ethoxycarbonyl-3-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 4-Ethoxycarbonyl-3-fluorophenylboronic acid (CAS RN: 874288-38-7). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management. This document outlines the necessary personal protective equipment (PPE), step-by-step operational protocols, and waste disposal plans.
Hazard Identification and Safety Precautions
This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety data, this chemical is classified as follows:
It is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3] Eyewash stations and safety showers must be readily accessible.[3][4]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement. A full-face shield should be worn in addition to goggles when there is a significant risk of splashing.[3][5] | To protect eyes from dust particles and potential splashes of the chemical, which can cause serious eye irritation.[4][6][7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[3][4] For highly corrosive or readily absorbed compounds, double-gloving is recommended.[5] | To prevent skin contact, which can cause irritation.[3] Gloves should be inspected before use and changed immediately if contaminated.[4] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[4] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[3] | To protect skin from accidental spills and contact.[3][4] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[3] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][6] | To prevent respiratory tract irritation from inhalation of dust or aerosols.[4][6] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
-
Preparation :
-
Ensure a safety shower and eyewash station are readily accessible before beginning work.[3][4]
-
Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
The work area should be clean and free of clutter.[4]
-
Keep the container of this compound tightly closed when not in use.[4]
-
-
Donning PPE :
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.[4]
-
-
Handling :
-
Post-Handling :
-
Clean the work area to remove any residual chemical.[4]
-
Remove and properly dispose of contaminated PPE.
-
Wash hands again before leaving the laboratory.
-
Emergency Procedures
-
Spill :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[5][6]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Seek medical attention.[6]
-
Inhalation : Remove from exposure and move to fresh air immediately.[6][8] If breathing is difficult, give oxygen.[6]
-
Ingestion : Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[6] Seek medical attention.[7]
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[3]
-
Chemical Waste : Dispose of all chemical waste in accordance with federal, state, and local regulations.[3] Do not pour waste down the drain.[3]
-
Contaminated Materials : Any materials contaminated with this compound (e.g., weighing paper, gloves, absorbent material) should be collected in a designated, labeled, and sealed container for hazardous waste.[3][5]
-
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before disposal.
Below is a logical workflow for the safe handling and disposal of this compound.
Caption: Safe Handling and Disposal Workflow.
References
- 1. This compound | 874288-38-7 [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
